molecular formula C8H16BrF B1596034 1-Bromo-8-fluorooctane CAS No. 593-12-4

1-Bromo-8-fluorooctane

Cat. No.: B1596034
CAS No.: 593-12-4
M. Wt: 211.11 g/mol
InChI Key: RTFARVWMEFHIKS-UHFFFAOYSA-N
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Description

1-Bromo-8-fluorooctane is a versatile bifunctional organic intermediate characterized by a terminal bromine atom and a terminal fluorine atom on an eight-carbon alkyl chain. This unique structure makes it a valuable building block in intricate organic synthesis, particularly in the pharmaceutical and agrochemical sectors. The compound can undergo various substitution and coupling reactions, allowing researchers to systematically elongate molecular structures or introduce specific functional groups. Its primary research value lies in its application as a key precursor in the synthesis of complex drug molecules and other bioactive compounds, contributing to advancements in therapeutic and agrochemical development . The compound's reactivity enables its use in the creation of advanced materials and fine chemicals, providing a straight-chain hydrocarbon spacer with distinct terminal functionalities for specialized chemical synthesis . Toxicological studies indicate that this compound has demonstrated an LD50 of 20 mg/kg in mice via intraperitoneal and subcutaneous routes, underscoring the need for careful handling in a controlled laboratory environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-8-fluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrF/c9-7-5-3-1-2-4-6-8-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFARVWMEFHIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCBr)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208021
Record name Octane, 1-bromo-8-fluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-12-4
Record name Octane, 1-bromo-8-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 1-bromo-8-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Bromo-8-fluorooctane physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromo-8-fluorooctane

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of Bifunctionality in Synthesis

In the landscape of modern organic synthesis, molecules possessing dual, selectively addressable functionalities are of paramount importance. This compound (CAS No. 593-12-4) emerges as a distinguished member of this class of reagents.[1][2] Characterized by an eight-carbon aliphatic chain flanked by a bromine atom at one terminus and a fluorine atom at the other, this compound offers a unique and powerful platform for the construction of complex molecular architectures.[1][2]

The strategic placement of these two distinct halogen atoms is the cornerstone of its utility. The bromine atom serves as an excellent leaving group, readily participating in a host of nucleophilic substitution reactions and organometallic transformations.[1][2] Conversely, the chemically robust carbon-fluorine bond allows for the introduction of fluorine into target molecules—a widely employed strategy in medicinal chemistry to enhance critical drug-like properties such as metabolic stability, bioavailability, and binding affinity.[1][2]

This guide provides an in-depth examination of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage its unique reactivity profile in pharmaceutical, agrochemical, and materials science applications.[1][3]

Core Physicochemical Properties

This compound typically presents as a colorless, transparent liquid with a high degree of purity, often exceeding 99.0%.[1] This level of purity is critical for ensuring predictable reaction outcomes and minimizing the formation of unwanted byproducts. A comprehensive summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 593-12-4[4][5][6]
Molecular Formula C₈H₁₆BrF[4][5][6]
Molecular Weight 211.11 g/mol [4][5][6]
Exact Mass 210.04200 Da[4][7]
Appearance Colorless transparent liquid[1]
Density 1.178 g/cm³[4][5]
Boiling Point 224.2°C at 760 mmHg[4][5]
Flash Point 92.3°C[4][5]
Refractive Index 1.437[4][5]
LogP 3.69 - 3.8[4][6][7]
Solubility Profile

The solubility of this compound is dictated by its molecular structure. The long aliphatic carbon chain imparts a significant hydrophobic character, rendering it poorly soluble in water.[8] However, the presence of the terminal halogens allows for solubility in a range of common organic solvents, such as dichloromethane, ethanol, and hexane.[8] This solubility in organic media is crucial for its application in a wide array of synthetic transformations.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of the C-Br and C-F bonds. This dual-halogenation allows chemists to perform selective or sequential reactions, providing precise control over the construction of complex molecules.[2]

The Role of the Bromine Terminus

The carbon-bromine bond is significantly more labile than the carbon-fluorine bond. The bromine atom functions as an effective leaving group, making the C1 position susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions.[2] This reactivity is fundamental to its role as a building block. For instance, it readily reacts with sodium acetylide to form a terminal alkyne, extending the carbon chain while preserving the fluoro group for subsequent transformations.

Furthermore, the bromine atom facilitates the formation of Grignard reagents, which are essential for creating new carbon-carbon bonds, a cornerstone of organic synthesis.[1][2]

The Influence of the Fluorine Terminus

The fluorine atom, due to its high electronegativity, imparts unique electronic properties to the molecule.[2] In the context of drug design, the incorporation of a fluorinated alkyl chain via a precursor like this compound can significantly improve a compound's pharmacokinetic profile.[2] Specifically, it can enhance:

  • Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation.

  • Bioavailability: Increased lipophilicity can improve absorption and distribution.

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets.

This strategic introduction of fluorine is a key application driving the demand for high-purity this compound in the pharmaceutical industry.[2]

Spectroscopic Characterization

Definitive identification and purity assessment of this compound rely on standard analytical techniques, primarily NMR spectroscopy and mass spectrometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum will show distinct signals for the methylene groups. The protons adjacent to the bromine atom (at C1) would appear as a triplet at approximately 3.4 ppm. The protons adjacent to the fluorine atom (at C8) would appear as a triplet of triplets around 4.4 ppm due to coupling with both adjacent protons and the fluorine atom. The remaining methylene protons in the chain would appear as a complex multiplet in the 1.2-1.9 ppm region.

    • ¹⁹F NMR : The fluorine spectrum is a powerful tool for confirmation. A characteristic signal for 1-fluorooctane has been reported at approximately -218.0 ppm.[9] This provides unambiguous evidence of the fluorine atom's presence and chemical environment.

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak corresponding to the mass of the molecule (210/212 m/z, reflecting the isotopic abundance of bromine). The fragmentation pattern will be characteristic of a long-chain alkyl halide.

Key Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable intermediate across several high-tech industries.

  • Pharmaceutical Manufacturing : It serves as a critical building block for synthesizing Active Pharmaceutical Ingredients (APIs).[1][3] Its ability to introduce a fluorinated octyl chain is particularly valuable in medicinal chemistry for enhancing the efficacy of drug candidates.[2]

  • Agrochemical Development : The compound is vital for creating advanced pesticides, herbicides, and fungicides.[1] Its structure allows for the development of targeted crop protection agents with potentially improved environmental profiles.[1]

  • Materials Science and Specialty Chemicals : Beyond life sciences, it is used in the synthesis of specialized dyes, pigments, and other advanced materials where precise molecular architectures are required.[3]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a combustible liquid and requires specific precautions.

Handling:

  • Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[10]

  • Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Avoid contact with skin and eyes.[10]

  • Use non-sparking tools and take precautionary measures against static discharge, as vapors can form explosive mixtures with air upon heating.[10]

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other sources of ignition.[11]

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[12][13]

  • Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[11][12]

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical advice if feeling unwell.[11]

Experimental Workflow: Nucleophilic Substitution

The most common application of this compound involves leveraging the C-Br bond's reactivity. A typical experimental workflow for a nucleophilic substitution reaction is depicted below. This process allows for the attachment of various functional groups to the octyl chain, while the terminal fluorine remains intact for further studies or to impart desired properties to the final product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A This compound + Solvent (e.g., DMF) C Inert Atmosphere (N₂ or Ar) B Nucleophile (Nu⁻) (e.g., NaN₃, NaCN) D Combine Reactants Stir at specified Temp (e.g., 60°C) C->D Add Nucleophile E Aqueous Workup (Quench, Extract with Organic Solvent) D->E Reaction Complete F Dry Organic Layer (e.g., Na₂SO₄) E->F G Purification (e.g., Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H I Final Product F-(CH₂)₈-Nu H->I

Caption: Workflow for a typical Sₙ2 reaction using this compound.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in organic synthesis. Its defining feature—the orthogonal reactivity of its terminal bromine and fluorine atoms—provides chemists with a powerful tool for the strategic assembly of complex molecules. The ability to act as a potent alkylating agent while simultaneously introducing a metabolically robust fluorine atom underpins its significant role in advancing drug discovery, agrochemical innovation, and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is crucial for harnessing its full synthetic potential.

References
  • The Essential Role of this compound in Chemical Synthesis. (URL: )
  • The Role of this compound in Advanced Organic Synthesis. (URL: )
  • This compound | CAS#:593-12-4 | Chemsrc. (URL: [Link])

  • Octane, 1-bromo-8-fluoro- | C8H16BrF | CID 11625 - PubChem. (URL: [Link])

  • This compound - Solubility of Things. (URL: [Link])

  • 1-Bromo-8H-perfluorooctane | C8HBrF16 | CID 13231628 - PubChem. (URL: [Link])

  • This compound: High Purity Organic Synthesis Intermediate for Pharmaceutical and Agrochemical Manufacturers - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Le rôle essentiel du this compound dans la synthèse chimique. (URL: [Link])

  • Consider the following sequence of reactions, taken from the early steps in a synthesis | StudySoup. (URL: [Link])

  • 1-bromo-8-chlorooctane - C8H16BrCl, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Octane, 1-bromo- - NIST WebBook. (URL: [Link])

  • Photochemical Activation of SF6 by N-Heterocyclic Carbenes to Provide a Deoxyfluorinating Reagent - Supporting Information. (URL: [Link])

Sources

1-Bromo-8-fluorooctane CAS number 593-12-4 details

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromo-8-fluorooctane (CAS 593-12-4) for Advanced Synthesis

Introduction

In the landscape of modern organic synthesis, certain reagents distinguish themselves through their versatility and strategic importance. This compound (CAS: 593-12-4) is a prime example of such a molecule, serving as a critical bifunctional building block for chemists in pharmaceutical development, agrochemical innovation, and materials science.[1][2][3] Its unique structure, an eight-carbon aliphatic chain bookended by a reactive bromine atom and a metabolically robust fluorine atom, offers a powerful tool for precise molecular engineering.[1][2] This guide provides an in-depth analysis of its properties, reactivity, applications, and handling protocols, designed for the senior scientist and researcher.

Physicochemical and Structural Data

A thorough understanding of a reagent's physical properties is fundamental to its effective application in synthesis. This compound is typically supplied as a colorless, transparent liquid with a high degree of purity, often exceeding 99.0%, which is crucial for avoiding unwanted side reactions and ensuring high-yield outcomes.[2][3]

PropertyValueSource(s)
Molecular Formula C₈H₁₆BrF[4][5][6]
Molar Mass 211.12 g/mol [4][6]
Appearance Colorless liquid[2][4]
Density ~1.18 g/cm³[5]
Boiling Point 224.2 °C at 760 mmHg[4][5]
Melting Point ~ -54 °C[4]
Flash Point 92.3 °C[4]
Refractive Index ~1.450[4]
Solubility Soluble in common organic solvents; insoluble in water.[4][7]

Structural Identifiers:

  • IUPAC Name: this compound[][9]

  • SMILES: C(CCCCBr)CCCF[][9]

  • InChI: InChI=1S/C8H16BrF/c9-7-5-3-1-2-4-6-8-10/h1-8H2[][9]

  • InChIKey: RTFARVWMEFHIKS-UHFFFAOYSA-N[][9]

Synthesis and Purification Protocol

The synthesis of this compound requires a multi-step process that leverages the differential reactivity of alkenes. A common laboratory-scale preparation is outlined below.

Synthetic Pathway: A plausible synthesis route involves the hydrofluorination of an appropriate starting material, followed by a hydrobromination step that selectively functionalizes the opposite end of the carbon chain. A more direct described method starts with 1-octene.[4]

  • Step 1: Hydrofluorination of 1-Octene. 1-Octene is reacted with hydrogen fluoride to yield 1-fluorooctane. This step introduces the stable fluorine atom.

  • Step 2: Bromination of 1-Fluorooctane. The resulting 1-fluorooctane is then reacted with hydrogen bromide under conditions that favor terminal bromination, yielding the final product, this compound.[4]

G cluster_synthesis Synthetic Workflow start 1-Octene step1 1-Fluorooctane start->step1 + Hydrogen Fluoride product This compound step1->product + Hydrogen Bromide

A simplified workflow for the synthesis of this compound.

Purification Strategy: Achieving high purity (≥99.0%) is paramount.[2] Purification of the crude product typically involves extraction to remove inorganic salts, followed by fractional distillation under reduced pressure to separate the desired product from unreacted starting materials and byproducts. The purity can be assessed using Gas Chromatography (GC) and confirmed by spectroscopic methods.

Chemical Reactivity: A Tale of Two Halogens

The synthetic utility of this compound stems from the distinct reactivity of its terminal halogen atoms. This bifunctionality allows for selective, stepwise modifications, granting chemists significant control over the construction of complex molecular architectures.[1]

1. The Bromine Terminus: A Reactive Handle The carbon-bromine bond is significantly more labile than the carbon-fluorine bond. The bromine atom serves as an excellent leaving group, making the C1 position susceptible to nucleophilic attack.[1][2]

  • Nucleophilic Substitution (Sₙ2) Reactions: This is the most common transformation. The bromide is readily displaced by a wide range of nucleophiles (e.g., azides, cyanides, alkoxides, thiolates, and carbanions), enabling the introduction of diverse functional groups.[1]

  • Grignard Reagent Formation: The bromine atom allows for the straightforward preparation of the corresponding Grignard reagent (8-fluorooctylmagnesium bromide). This organometallic intermediate is a powerful nucleophile for creating new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[1][2]

G cluster_sn2 Sₙ2 Reaction at the Bromine Terminus reagent F-(CH₂)₈-Br product F-(CH₂)₈-Nu reagent->product leaving_group Br⁻ reagent->leaving_group Displacement nucleophile Nu⁻ nucleophile->reagent Backside Attack

General mechanism for Sₙ2 displacement of bromide.

2. The Fluorine Terminus: A Stability Enhancer In stark contrast to bromine, the fluorine atom is a poor leaving group due to the strength of the C-F bond. Its primary role is not as a reactive site but as a strategic molecular modifier. In medicinal chemistry, the introduction of fluorine is a well-established strategy to enhance the pharmacological profile of drug candidates.[1][2]

  • Increased Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can prevent drug deactivation and prolong its half-life in the body.

  • Enhanced Bioavailability: Fluorine's high electronegativity can alter the pKa of nearby functional groups, potentially improving a molecule's absorption and distribution characteristics.[1]

  • Improved Binding Affinity: Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, leading to increased binding affinity and potency.[1]

Key Applications in Research and Drug Development

The dual functionality of this compound makes it an indispensable intermediate across several high-value sectors.

  • Pharmaceutical Manufacturing: It serves as a key building block for introducing fluorinated alkyl chains into active pharmaceutical ingredients (APIs).[2][3] This strategy is widely used to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of new drug candidates.

  • Agrochemical Development: In agrochemistry, this molecule is used to synthesize advanced pesticides, herbicides, and fungicides.[2][3] The resulting products often exhibit improved efficacy and better environmental profiles.[2]

  • Materials Science: It is also employed in the synthesis of specialty chemicals and advanced materials where precise molecular architectures are required to achieve desired physical or chemical properties.[2]

A notable example of its application is in the early stages of synthesizing ω-fluorooleic acid, a toxic natural product, where this compound is reacted with sodium acetylide to extend the carbon chain via an Sₙ2 reaction.

Spectroscopic Characterization Profile

Structural verification is critical for quality control. The following data represents the expected spectroscopic signatures for this compound based on its structure and analysis of similar compounds.[10][11]

TechniqueExpected SignatureAssignment
¹H NMR δ ~3.4 ppm (triplet)-CH₂-Br
δ ~4.4 ppm (triplet of triplets)-CH₂-F
δ ~1.2-1.9 ppm (multiplets)-(CH₂)₆- (internal methylenes)
¹³C NMR δ ~33-34 ppm-CH₂-Br
δ ~84-85 ppm (doublet, ¹JCF)-CH₂-F
δ ~25-32 ppm-(CH₂)₆- (internal methylenes)
IR Spectroscopy 2850-2960 cm⁻¹ (strong)C-H stretching
1050-1150 cm⁻¹ (strong)C-F stretching
640-660 cm⁻¹ (strong)C-Br stretching

Safety, Handling, and Storage

As a hazardous substance, proper handling and storage of this compound are essential to ensure laboratory safety.[7]

Handling:

  • Always handle in a well-ventilated area, preferably within a chemical fume hood.[4][12]

  • Avoid all personal contact, including inhalation of vapors.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]

Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][12]

  • Keep away from incompatible materials, particularly strong oxidizing agents, to prevent fire or explosion hazards.[4][7]

  • Protect containers from physical damage and inspect regularly for leaks.[7]

Spill Response:

  • Minor Spills: Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

  • Major Spills: Evacuate the area and move upwind. Alert emergency responders, providing them with the location and nature of the hazard.[7]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool that provides chemists with a reliable and versatile platform for molecular design. Its unique bifunctional nature, combining a reactive bromine handle with a stabilizing fluorine element, allows for the elegant and efficient synthesis of complex target molecules. For researchers in drug discovery and agrochemical development, a comprehensive understanding of this reagent's properties and reactivity is key to unlocking innovations and advancing scientific frontiers.

References

  • Santa Cruz Biotechnology. (n.d.). 1-Bromoheptadecafluorooctane Material Safety Data Sheet.
  • Vulcanchem. (n.d.). The Role of this compound in Advanced Organic Synthesis.
  • ChemBK. (2024, April 9). 593-12-4 - Introduction.
  • Chemsrc. (2025, August 25). This compound | CAS#:593-12-4.
  • Vulcanchem. (n.d.). The Essential Role of this compound in Chemical Synthesis.
  • BOC Sciences. (n.d.). CAS 593-12-4 this compound.
  • ECHEMI. (n.d.). This compound | 593-12-4, this compound Formula.
  • LookChem. (n.d.). Buy this compound from HANGZHOU LEAP CHEM CO., LTD..
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: High Purity Organic Synthesis Intermediate for Pharmaceutical and Agrochemical Manufacturers.
  • PubChem. (n.d.). Octane, 1-bromo-8-fluoro-.
  • StudySoup. (n.d.). Consider the following sequence of reactions, taken from the early steps in a synthesis.
  • Benchchem. (n.d.). Spectroscopic Identification of Bromoethane: A Comparative Guide to NMR and IR Analysis.
  • PubChem. (n.d.). 1-Bromooctane.

Sources

An In-depth Technical Guide to 1-Bromo-8-fluorooctane: A Bifunctional Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Bromo-8-fluorooctane (CAS No. 593-12-4), a versatile bifunctional reagent crucial for researchers, scientists, and professionals in drug development and material science. We will delve into its molecular structure, physicochemical properties, spectroscopic signature, and synthetic utility, grounded in established chemical principles and field-proven applications.

Introduction: The Strategic Value of Bifunctionality

In the landscape of organic synthesis, molecules that offer orthogonal reactivity are of immense value, enabling chemists to construct complex architectures with precision and efficiency. This compound is a prime example of such a strategic building block.[1][2] It features a long, flexible eight-carbon chain capped by two distinct halogen atoms: a reactive bromine atom and a relatively inert fluorine atom.[1]

This structural dichotomy is the cornerstone of its utility. The C-Br bond serves as a versatile synthetic handle, readily participating in nucleophilic substitution and organometallic reactions.[1] Conversely, the terminal fluorine atom often acts as a stable metabolic blocker or a modulator of physicochemical properties in the target molecule, a highly sought-after feature in medicinal chemistry.[1] This guide will explore the fundamental characteristics of this reagent and provide practical insights into its application.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular formula and structure, which in turn dictate its physical and chemical behavior.

Molecular Formula and Weight
  • Formula: C₈H₁₆BrF[3][4]

  • Molecular Weight: 211.11 g/mol [4]

  • IUPAC Name: this compound[4]

  • Synonyms: 8-Fluorooctyl bromide, Octane, 1-bromo-8-fluoro-[4]

Structural Representation

The molecule consists of a central octyl chain, providing flexibility and lipophilicity. The terminal carbons, C1 and C8, are functionalized with a bromine and a fluorine atom, respectively.

Caption: 2D structure of this compound.

Physicochemical Data

The physical properties of this compound make it suitable for a wide range of reaction conditions commonly employed in organic synthesis. It is typically supplied as a high-purity, colorless liquid.[1]

PropertyValueSource
CAS Number 593-12-4[3][4]
Appearance Colorless transparent liquid[1]
Density ~1.178 g/cm³[3]
Boiling Point 224.2 °C at 760 mmHg[3]
Flash Point 92.3 °C[3]
Refractive Index ~1.437[3]
LogP 3.8[4]

Spectroscopic Characterization: A Guide to Identification

Accurate identification and purity assessment are paramount. The following sections detail the expected spectroscopic signatures of this compound based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The asymmetry of the molecule results in a unique signal for each carbon and its attached protons.

  • ¹H NMR: The spectrum will show a series of complex multiplets for the methylene protons in the middle of the chain (δ ≈ 1.3-1.8 ppm). The protons adjacent to the halogens are more deshielded: the -CH₂Br protons will appear as a triplet at approximately δ 3.4 ppm, while the -CH₂F protons will appear as a triplet of triplets around δ 4.4 ppm due to coupling with both the adjacent protons and the fluorine atom.

  • ¹³C NMR: Eight distinct signals are expected. The carbon bearing the bromine (C1) will be around 33-34 ppm, while the carbon bearing the fluorine (C8) will be the most deshielded carbon at approximately 84 ppm, appearing as a doublet due to one-bond C-F coupling. The remaining methylene carbons will appear in the 25-33 ppm range.

  • ¹⁹F NMR: This is a key technique for confirming the presence and environment of the fluorine atom. A single signal, a triplet of triplets, is expected. Based on data for 1-fluorooctane, this signal should appear around δ -218 ppm (referenced to CFCl₃), with a characteristic two-bond F-H coupling of ~47 Hz and three-bond F-H coupling of ~25 Hz.[5][6] The wide chemical shift range of ¹⁹F NMR makes it an exceptionally sensitive probe for fluorinated compounds.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry will lead to fragmentation, providing key structural information.

  • Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in two peaks of nearly equal intensity at m/z 210 (for C₈H₁₆⁷⁹BrF) and m/z 212 (for C₈H₁₆⁸¹BrF).

  • Key Fragments: The most significant fragmentation pathway is the loss of a bromine radical, which is a stable leaving group. This will produce a prominent cation at m/z 131 (M - Br). Another common fragmentation is the alpha-cleavage resulting in the loss of the C₇H₁₄F fragment, although less favored.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

  • C-H Stretching: Strong absorptions between 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl chain.

  • C-F Stretching: A strong, characteristic absorption band is expected in the region of 1050-1150 cm⁻¹ .

  • C-Br Stretching: A band in the fingerprint region, typically between 515-690 cm⁻¹ , confirms the presence of the bromoalkane functionality.

Synthesis and Reactivity

The strategic utility of this compound is realized through its selective reactions, which are governed by the differential reactivity of the C-Br and C-F bonds.

Representative Synthesis Protocol

This compound is most logically synthesized from a precursor already containing the stable C-F bond, such as 8-fluorooctan-1-ol. A standard and high-yielding method is the Appel reaction, which converts an alcohol to an alkyl bromide under mild conditions.

cluster_start Starting Material cluster_reagents Reagents cluster_product Product Start 8-fluorooctan-1-ol F-(CH₂)₈-OH Reagents CBr₄, PPh₃ in CH₂Cl₂ Start->Reagents Appel Reaction Product This compound F-(CH₂)₈-Br Reagents->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Appel Reaction

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (PPh₃, 1.2 equivalents) and dissolve in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add carbon tetrabromide (CBr₄, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C. The solution will turn from colorless to a yellow-orange color.

  • Substrate Addition: Add a solution of 8-fluorooctan-1-ol (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Purification: Filter the mixture and wash the solid with additional pentane. Combine the filtrates and concentrate. The resulting crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Key Reactions and Mechanistic Considerations

The C-Br bond is significantly more labile than the C-F bond, allowing for highly selective transformations at the C1 position.

1. Nucleophilic Substitution (Sₙ2)

The primary alkyl bromide is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups such as azides, cyanides, alkynes, and thiols.

  • Causality: The bromide ion is a superb leaving group due to its size and polarizability. The reaction proceeds via a backside attack mechanism, which is sterically accessible for a primary halide.

Experimental Protocol: Azide Substitution

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.5 equivalents).

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-16 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 1-azido-8-fluorooctane.

2. Grignard Reagent Formation

The C-Br bond can be converted into a carbon-centered nucleophile via the formation of a Grignard reagent. This opens up a vast array of carbon-carbon bond-forming reactions.

  • Causality: Magnesium metal inserts into the polarized C-Br bond, reversing the polarity (umpolung) of the carbon from electrophilic to nucleophilic. This reaction must be performed under strictly anhydrous conditions as Grignard reagents are strong bases and are quenched by protic sources.

Experimental Protocol: Formation of 8-fluorooctylmagnesium bromide

  • Setup: Equip a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. Add magnesium turnings (1.2 equivalents) to the flask.

  • Initiation: Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium.

  • Addition: Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure full conversion. The resulting grey-black solution of 8-fluorooctylmagnesium bromide is ready for use in subsequent reactions (e.g., with aldehydes, ketones, or CO₂).

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This compound is an ideal reagent for introducing a ω-fluoroalkyl chain.[1]

  • Metabolic Blocking: The terminal fluorine atom is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing it at the end of an alkyl chain can prevent ω-hydroxylation, a common metabolic pathway that leads to rapid drug clearance.

  • Lipophilicity Modulation: The fluorine atom can subtly alter the lipophilicity (LogP) of a molecule, which is a critical parameter for membrane permeability and overall pharmacokinetic profile.

  • Conformational Control: The electronegative fluorine can influence the conformation of the alkyl chain through gauche effects, which can be beneficial for optimizing binding to a biological target.

A practical example of its synthetic utility is demonstrated in the initial steps of synthesizing ω-fluorooleic acid, a toxic natural product, where this compound is reacted with sodium acetylide in an Sₙ2 reaction.[7]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential. While a specific MSDS for this compound is not widely available, data for the closely related 1-bromooctane serves as a reliable guide.

  • General Hazards: Combustible liquid. May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. Avoid breathing vapors.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile synthetic intermediate that provides a strategic entry point for introducing ω-fluoroalkyl chains into complex molecules. Its value lies in the orthogonal reactivity of its two halogen termini, allowing for selective manipulation of the C-Br bond while retaining the beneficial C-F bond. For researchers in medicinal chemistry, agrochemistry, and materials science, a thorough understanding of its properties, reactivity, and handling is key to leveraging its full synthetic potential.

References

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A Technical Guide to the Spectroscopic Characterization of 8-Fluorooctyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 8-Fluorooctyl bromide (CAS 593-12-4), a bifunctional organohalide of significant interest in pharmaceutical and agrochemical synthesis.[1] As a critical intermediate, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization.[1] This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 8-Fluorooctyl bromide, offering in-depth interpretation and standardized protocols for data acquisition. The guide is intended for researchers, scientists, and professionals in drug development who require a robust characterization of this compound for their synthetic applications.

Introduction: The Significance of 8-Fluorooctyl Bromide

8-Fluorooctyl bromide, also known as 1-bromo-8-fluorooctane, is a linear-chain hydrocarbon featuring two distinct halogen functionalities: a terminal bromine atom and a terminal fluorine atom.[2][] This unique structure makes it a highly versatile building block in organic synthesis. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the fluorine atom can significantly alter the electronic properties, bioavailability, and metabolic stability of a target molecule.[1]

Accurate and unambiguous characterization of 8-Fluorooctyl bromide is essential to ensure purity and predict its reactivity. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and confirm the identity of the compound. This guide will systematically explore the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data to provide a complete spectroscopic profile.

Molecular Structure and Key Spectroscopic Features

The primary structure of 8-Fluorooctyl bromide dictates the expected spectroscopic signals. Understanding the connectivity and the influence of the terminal halogens is key to interpreting the resulting spectra.

Caption: Molecular structure of 8-Fluorooctyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 8-Fluorooctyl bromide, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 8-Fluorooctyl bromide is characterized by distinct signals for the methylene protons, with chemical shifts influenced by the adjacent electronegative halogen atoms.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz)
H-8 (-CH₂F)~4.45Triplet of Triplets (tt)J(H,F) ≈ 47, J(H,H) ≈ 6
H-1 (-CH₂Br)~3.41Triplet (t)J(H,H) ≈ 7
H-2, H-7~1.85, ~1.70Multiplet (m)-
H-3, H-4, H-5, H-6~1.3-1.5Multiplet (m)-

Interpretation:

  • The protons on C-8, adjacent to the highly electronegative fluorine, are the most deshielded and appear furthest downfield at approximately 4.45 ppm. The signal is split into a triplet by the adjacent C-7 protons and further split into a doublet by the fluorine atom, resulting in a triplet of triplets.

  • The protons on C-1, adjacent to the bromine atom, appear as a triplet at around 3.41 ppm, deshielded relative to the alkyl chain but upfield from the C-8 protons.[4][5]

  • The remaining methylene protons in the alkyl chain appear as a complex multiplet between 1.3 and 1.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts are influenced by the attached halogens, and importantly, ¹³C-⁹F coupling is observed.

Carbon Assignment Chemical Shift (δ, ppm) Multiplicity (due to ¹⁹F) Coupling Constant (J(C,F), Hz)
C-8 (-CH₂F)~83.8Doublet (d)¹J(C,F) ≈ 164
C-1 (-CH₂Br)~33.8Singlet (s)-
C-2~32.7Singlet (s)-
C-7~30.4Doublet (d)²J(C,F) ≈ 19
C-3~28.6Singlet (s)-
C-6~25.2Doublet (d)³J(C,F) ≈ 6
C-4, C-5~28.0, ~27.9Singlet (s)-

Interpretation:

  • The carbon directly attached to fluorine (C-8) shows a large one-bond coupling constant (¹J(C,F)) of approximately 164 Hz, appearing as a doublet. Its chemical shift is significantly downfield due to the electronegativity of fluorine.

  • Two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings are also observed for C-7 and C-6, respectively, with diminishing coupling constants as the distance from the fluorine atom increases.[6] This is a characteristic feature in the ¹³C NMR of fluorinated compounds.[6]

  • The carbon attached to bromine (C-1) is observed at approximately 33.8 ppm. The other methylene carbons appear in the typical aliphatic region.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[7] For 8-Fluorooctyl bromide, a single signal is expected.

Fluorine Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J(F,H), Hz)
F-8~ -218Triplet (t)J(F,H) ≈ 47

Interpretation:

  • The ¹⁹F NMR spectrum shows a single resonance at approximately -218 ppm, which is typical for a primary fluoroalkane.[8]

  • This signal is split into a triplet due to coupling with the two adjacent protons on C-8. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated species.[8][9]

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 8-Fluorooctyl bromide in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1 second.

    • Co-add at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a spectral width of approximately 240 ppm.

    • A relaxation delay of 2 seconds and a larger number of scans (e.g., 1024) are recommended due to the low natural abundance of ¹³C.[10]

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 250 ppm.

    • Use CFCl₃ as an external reference (δ = 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Frequency (cm⁻¹) Vibrational Mode Intensity
2930, 2858C-H (sp³) stretchingStrong
1465C-H bending (scissoring)Medium
1050-1150C-F stretchingStrong
645C-Br stretchingMedium-Strong

Interpretation:

  • The strong peaks at 2930 and 2858 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of C-H bonds in the alkyl chain.[11]

  • A strong absorption band in the 1050-1150 cm⁻¹ region is indicative of the C-F stretching vibration.[12]

  • The C-Br stretching vibration is observed at a lower frequency, typically around 645 cm⁻¹, due to the larger mass of the bromine atom.[13][14]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Place a drop of neat 8-Fluorooctyl bromide liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans for a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

m/z Proposed Fragment Notes
210/212[M]⁺Molecular ion peak. The two peaks in a ~1:1 ratio are characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
131[M - Br]⁺Loss of the bromine radical.
111[C₈H₁₆F]⁺ - HFLoss of hydrogen fluoride from the [M-Br]⁺ fragment.
69[C₅H₉]⁺Common alkyl fragment.
41[C₃H₅]⁺Common alkyl fragment.

Interpretation:

  • The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity at m/z 210 and 212, respectively.[2][15] This is a definitive indicator of a monobrominated compound.

  • The base peak is often the [M - Br]⁺ fragment at m/z 131, resulting from the facile cleavage of the C-Br bond.

  • Further fragmentation of the alkyl chain leads to the other observed lower mass ions.

Caption: Simplified fragmentation pathway for 8-Fluorooctyl bromide.

Experimental Protocol for Mass Spectrometry
  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

Conclusion

The combination of NMR (¹H, ¹³C, ¹⁹F), IR, and MS provides a complete and unambiguous spectroscopic profile of 8-Fluorooctyl bromide. The data presented in this guide are consistent with the assigned structure and serve as a reliable reference for researchers. The key identifying features are the characteristic ¹⁹F NMR signal, the isotopic pattern of bromine in the mass spectrum, the C-F and C-Br stretches in the IR spectrum, and the distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra. Adherence to the outlined protocols will ensure the acquisition of high-quality, reproducible data for the confident identification of this important synthetic intermediate.

References

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Solubility of 1-Bromo-8-fluorooctane in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-Bromo-8-fluorooctane in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a bifunctional organic molecule of significant interest in pharmaceutical and materials science research due to its unique chemical properties.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data is not extensively available in public literature, this document outlines the foundational principles governing its solubility, presents its known physicochemical properties, and details a robust experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the handling and application of this versatile compound.

Introduction: The Significance of this compound in Modern Chemistry

This compound (CAS No. 593-12-4) is a halogenated alkane that possesses two different halogen atoms at the terminal positions of an eight-carbon chain.[1] This unique structure imparts a dual reactivity to the molecule, making it a valuable building block in organic synthesis. The bromine atom can readily participate in nucleophilic substitution reactions or the formation of organometallic reagents, while the fluorine atom can influence the electronic properties of the molecule and enhance the metabolic stability and bioavailability of pharmaceutical compounds.[1][2]

The successful application of this compound in any chemical process is fundamentally linked to its solubility in the chosen reaction medium. Proper solvent selection is critical for achieving optimal reaction kinetics, facilitating purification, and ensuring the overall efficiency of the synthetic route. This guide, therefore, aims to provide a detailed understanding of the factors influencing the solubility of this compound and to equip the reader with the necessary knowledge to make informed decisions regarding solvent selection.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The following table summarizes key properties gathered from various chemical databases.

PropertyValueSource
Molecular Formula C8H16BrFPubChem[3]
Molecular Weight 211.11 g/mol PubChem[3]
Appearance Colorless transparent liquidECHEMI[4]
Boiling Point 224.2 °C at 760 mmHgECHEMI[4]
Density 1.178 g/cm³ECHEMI[4]
Refractive Index 1.437ECHEMI[4]
XLogP3-AA 3.8PubChem[3]

The XLogP3-AA value of 3.8 indicates a significant non-polar character, suggesting a preference for lipophilic environments over aqueous media.[3] This is a key indicator for predicting its solubility in organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of a haloalkane like this compound is determined by the balance of its interactions with the solvent molecules.[6]

Molecular Structure and Polarity

This compound has a long, non-polar alkyl chain, which is the dominant feature of the molecule. The carbon-bromine and carbon-fluorine bonds introduce some polarity, but the overall molecule is expected to be largely non-polar.

Caption: Chemical structure of this compound.

Expected Solubility in Different Solvent Classes
  • Non-polar Solvents (e.g., Hexane, Toluene): Due to the long non-polar alkyl chain, this compound is expected to be highly soluble in non-polar solvents. The van der Waals forces between the solute and solvent molecules will be comparable to the forces within the pure substances, leading to favorable mixing.[6]

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): Good solubility is also anticipated in polar aprotic solvents. While these solvents have dipole moments, they can also engage in van der Waals interactions with the alkyl chain of this compound.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility in polar protic solvents is likely to be moderate. The ability of these solvents to form hydrogen bonds may not be as effectively utilized with the non-hydrogen-bonding solute. However, the alkyl part of the alcohols can interact favorably with the alkyl chain of the solute.

  • Water: As a general rule, haloalkanes are only slightly soluble in water.[6][7] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker interactions with the haloalkane.[6]

Experimental Determination of Solubility

Given the lack of specific quantitative data in the literature, an experimental approach is necessary to determine the precise solubility of this compound in various organic solvents. The following protocol is designed to be a self-validating system for generating reliable and reproducible data.

Materials and Equipment
  • This compound (high purity, >98%)

  • A range of common organic solvents (analytical grade):

    • Non-polar: Hexane, Toluene

    • Polar Aprotic: Dichloromethane, Acetone, Ethyl Acetate

    • Polar Protic: Methanol, Ethanol, Isopropanol

  • Analytical balance (± 0.0001 g)

  • Vortex mixer

  • Thermostatically controlled water bath or incubator

  • Calibrated pipettes and syringes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Glass vials with screw caps

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Solvent Selection add_solute Add excess solute to a known volume of solvent prep_solvent->add_solute prep_solute Solute Preparation prep_solute->add_solute equilibrate Equilibrate at a constant temperature with agitation add_solute->equilibrate settle Allow phases to separate equilibrate->settle sample Sample the supernatant settle->sample dilute Dilute the sample sample->dilute analyze Analyze by GC-FID dilute->analyze quantify Quantify against a calibration curve analyze->quantify

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a precisely known volume (e.g., 5.00 mL) of each organic solvent to be tested.

    • Add an excess of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solute at the bottom of the vial after equilibration is a visual confirmation of saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled environment (e.g., a water bath at 25 °C) for a sufficient period to reach equilibrium (e.g., 24 hours).

    • Agitate the vials periodically (e.g., using a vortex mixer) to facilitate the dissolution process.

  • Sample Collection:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated syringe.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the standard solutions using GC-FID to generate a calibration curve.

    • Dilute the collected supernatant samples to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples and determine the concentration of this compound from the calibration curve.

  • Data Reporting:

    • Calculate the solubility in appropriate units (e.g., g/100 mL or mol/L).

    • Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

Predicted and Tabulated Solubility Data

While experimental data is pending, a qualitative prediction of solubility based on the theoretical framework is presented below. Researchers are encouraged to populate this table with their experimentally determined quantitative data.

SolventSolvent ClassPredicted SolubilityExperimentally Determined Solubility ( g/100 mL at 25°C)
HexaneNon-polarHigh / Miscible
TolueneNon-polarHigh / Miscible
DichloromethanePolar AproticHigh / Miscible
AcetonePolar AproticHigh / Miscible
Ethyl AcetatePolar AproticHigh / Miscible
MethanolPolar ProticModerate
EthanolPolar ProticModerate
IsopropanolPolar ProticModerate
WaterPolar ProticVery Low / Immiscible

Safety and Handling Considerations

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound was not retrieved in the initial search, general guidelines for handling halogenated alkanes should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is imperative to consult the manufacturer's SDS for this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. A comprehensive understanding of its solubility is crucial for its effective utilization. This guide has provided a theoretical framework for predicting its solubility based on its physicochemical properties and the principle of "like dissolves like." Due to the current lack of extensive public data, a detailed and robust experimental protocol has been presented to enable researchers to determine the quantitative solubility of this compound in a range of common organic solvents. The generation of such data will be a valuable contribution to the scientific community and will facilitate the broader application of this important chemical intermediate.

References

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The Synthetic Chemist's Compass: A Technical Guide to the Bifunctional Landscape of 1-Bromo-8-fluorooctane

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Bifunctionality

In the intricate tapestry of modern organic synthesis, the ability to selectively functionalize a molecule at distinct positions is a paramount strategic advantage. Bifunctional building blocks, possessing two reactive centers with orthogonal reactivity, serve as molecular linchpins, enabling the construction of complex architectures with precision and efficiency. 1-Bromo-8-fluorooctane (CAS No. 593-12-4) stands as a testament to this principle.[1][2] This linear C8 scaffold, bearing a reactive bromo group at one terminus and a largely inert fluoro group at the other, offers a unique toolkit for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core attributes of this compound, moving beyond a mere recitation of facts to a nuanced discussion of its reactivity, applications, and the strategic considerations that underpin its use in the laboratory.

Physicochemical and Spectroscopic Profile

This compound is a colorless to pale yellow transparent liquid, a characteristic indicative of its high purity, which often exceeds 99.0%.[2][3] This high level of purity is critical in synthetic applications, as minor impurities can have a significant impact on reaction outcomes, potentially leading to reduced yields and the formation of unwanted byproducts.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 593-12-4[4], [5]
Molecular Formula C₈H₁₆BrF[4], [5]
Molecular Weight 211.11 g/mol [6], [5]
Density 1.178 g/cm³[4]
Boiling Point 224.2 °C at 760 mmHg[4]
Refractive Index 1.437[4]
Flash Point 92.3 °C[4]
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a series of multiplets corresponding to the methylene (-CH₂-) groups of the octane chain. The protons on the carbon adjacent to the bromine atom (C1) would appear as a triplet at approximately 3.4 ppm, shifted downfield due to the deshielding effect of the bromine. The protons on the carbon adjacent to the fluorine atom (C8) would appear as a triplet of triplets at around 4.4 ppm, with coupling to both the adjacent protons and the fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms of the octane chain. The carbon bonded to bromine (C1) would be significantly shifted downfield to around 33 ppm, while the carbon bonded to fluorine (C8) would be even further downfield, at approximately 84 ppm, and would appear as a doublet due to C-F coupling.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region, typical for alkyl chains.[7] A key diagnostic peak will be the C-Br stretching vibration, which is expected to appear in the 550-750 cm⁻¹ region.[7] The C-F stretching vibration will be observed as a strong absorption in the 1000-1100 cm⁻¹ range.

  • Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) will appear as a doublet with a characteristic 1:1 intensity ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[8] This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The Core Directive: Harnessing Differential Reactivity

The synthetic utility of this compound is fundamentally rooted in the pronounced difference in reactivity between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. The C-Br bond is significantly more susceptible to nucleophilic substitution, making it the primary site of reaction under a wide range of conditions.[1]

Diagram 1: The Principle of Differential Reactivity

G cluster_0 This compound cluster_1 Nucleophilic Attack cluster_2 Selective Substitution Product Br_CH2_7_F Br-(CH₂)₈-F Product Nu-(CH₂)₈-F Br_CH2_7_F->Product Br⁻ Leaving Group Nu Nu⁻ Nu->Br_CH2_7_F Sₙ2 Reaction

Caption: Selective nucleophilic substitution at the C-Br bond.

This differential reactivity is a direct consequence of two key factors:

  • Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. In contrast, the C-Br bond is significantly weaker, with a bond dissociation energy of around 285 kJ/mol. This substantial energy difference dictates that the C-Br bond is more readily cleaved.

  • Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group due to its large size, high polarizability, and the relatively low basicity of its conjugate acid (HBr). Conversely, the fluoride ion (F⁻) is a poor leaving group because of its small size, low polarizability, and the high basicity of its conjugate acid (HF).

This inherent difference in reactivity allows for the selective transformation of the bromo-terminated end of the molecule while preserving the fluoro-terminated end. This is a crucial feature for the synthesis of molecules where a fluorinated alkyl chain is a desired structural motif.

Field-Proven Applications and Experimental Protocols

The bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical research and development, most notably in the pharmaceutical and agrochemical industries.[1][2] The introduction of a fluoroalkyl chain can significantly enhance the pharmacokinetic properties of a drug candidate, such as its metabolic stability and bioavailability.[1]

Application Focus: Synthesis of ω-Fluoroalkyl Azides

A common and highly useful transformation of this compound is its conversion to 1-azido-8-fluorooctane. Alkyl azides are versatile synthetic intermediates that can be readily converted to amines via reduction or used in "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of 1-Azido-8-fluorooctane

This protocol is a self-validating system, designed for high yield and purity, with clear checkpoints for reaction monitoring.

Diagram 2: Experimental Workflow for Azide Synthesis

G Start Start: this compound & Sodium Azide in DMF Reaction Reaction at 60-70 °C (Monitor by TLC) Start->Reaction Workup Aqueous Workup: - Dilute with Water - Extract with Ether Reaction->Workup Purification Purification: - Dry Organic Layer (Na₂SO₄) - Concentrate in vacuo Workup->Purification Product Product: 1-Azido-8-fluorooctane Purification->Product

Caption: Step-by-step workflow for the synthesis of 1-azido-8-fluorooctane.

Materials and Reagents:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous DMF.

  • Addition of Sodium Azide: Carefully add sodium azide to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metal spatulas.[9]

  • Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The starting material and the product may have similar Rf values, making visualization challenging.[9] Staining with a potassium permanganate solution can help differentiate the two, as the azide is generally more resistant to oxidation. Alternatively, the reaction can be monitored by GC-MS to observe the disappearance of the starting material.

  • Aqueous Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of DMF). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water to remove any residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the crude 1-azido-8-fluorooctane.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.

Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis of the product. The IR spectrum should show a strong, sharp absorption band around 2100 cm⁻¹, characteristic of the azide (N₃) stretching vibration. In the ¹H NMR spectrum, the triplet corresponding to the protons adjacent to the bromine in the starting material will be replaced by a new triplet at a slightly upfield chemical shift (around 3.2 ppm) for the protons adjacent to the azide group.

Concluding Remarks and Future Outlook

This compound is a prime example of a simple yet powerful bifunctional molecule that provides chemists with a reliable and versatile tool for the synthesis of complex targets. Its predictable and selective reactivity, coupled with the beneficial properties imparted by the fluoroalkyl chain, ensures its continued relevance in the fields of medicinal chemistry, agrochemistry, and materials science. As the demand for more sophisticated and precisely functionalized molecules grows, the strategic application of such well-defined building blocks will undoubtedly play an even more critical role in driving innovation.

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Reactivity differences between C-Br and C-F bonds in alkanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Differences Between C-Br and C-F Bonds in Alkanes

Abstract

The selective functionalization of alkanes is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Among the tools available for this purpose, the carbon-halogen bond is preeminent. This guide provides a detailed examination of the fundamental physicochemical properties that dictate the profound differences in chemical reactivity between carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in saturated aliphatic systems. We will dissect the interplay of bond strength, polarity, and leaving group ability to explain why bromoalkanes serve as versatile reactive intermediates, while fluoroalkanes are paragons of chemical stability. This analysis is grounded in mechanistic principles of nucleophilic substitution, elimination, and organometallic reactions, providing field-proven insights for the strategic design and execution of chemical synthesis.

The Dichotomy of Polarity and Reactivity: Core Physicochemical Properties

The chemical behavior of a haloalkane is not governed by a single property, but rather a nuanced interplay of several key factors. While bond polarity is significant, it is often overshadowed by the energetic cost of bond cleavage and the stability of the resulting halide ion.

Bond Strength and Length: The Dominant Factor

The most critical determinant of reactivity in reactions involving C-X bond cleavage is the bond dissociation energy (BDE). The C-F bond is distinguished as one of the strongest single bonds in organic chemistry, a consequence of the small size of the fluorine atom and significant ionic character contributing to electrostatic attraction.[1][2] This strength decreases substantially as we move down the halogen group, with the C-Br bond being considerably weaker.[3][4]

This difference in strength is directly correlated with bond length; the shorter the bond, the stronger it is.[5] The overlap between carbon's sp³ orbital and fluorine's compact 2p orbital is more effective than the more diffuse overlap with bromine's larger 4p orbital.

Table 1: Comparison of Carbon-Halogen Bond Properties

PropertyC-F BondC-Br BondCausality & Implication
Bond Dissociation Energy (kJ/mol) ~485~285The C-F bond requires significantly more energy to break, rendering it less reactive in pathways involving heterolysis or homolysis.[6][7]
Bond Length (pm) ~135~194Shorter C-F bond indicates stronger, more effective orbital overlap.[3][7]
Electronegativity Difference (Pauling) ~1.5 (4.0 - 2.5)~0.5 (3.0 - 2.5)C-F bond is highly polar (Cδ+—Fδ-), making the carbon atom more electrophilic. C-Br bond is less polar.[1]
Leaving Group Ability (pKa of H-X) Very Poor (~3.2)Good (~ -9)Br⁻ is a very weak base (conjugate base of a strong acid, HBr) and thus a stable, excellent leaving group. F⁻ is a relatively strong base (conjugate base of a weak acid, HF) and a very poor leaving group.[8][9]
The Polarity Paradox

Based solely on electronegativity, one might predict that the more electrophilic carbon in a C-F bond would be more susceptible to nucleophilic attack.[10] However, this electrostatic attraction is a minor contributor to the overall reaction kinetics compared to the energy required to break the formidable C-F bond and the instability of the resulting fluoride anion.[4][11] Therefore, for reactions like nucleophilic substitution and elimination in alkanes, bond strength and leaving group ability are the dominant predictors of reactivity .[4]

Comparative Reactivity in Canonical Alkane Transformations

The fundamental properties discussed above manifest in starkly different outcomes across the most common classes of organic reactions. Bromoalkanes readily participate, whereas fluoroalkanes are exceptionally resistant.

Nucleophilic Substitution (Sₙ2 & Sₙ1 Mechanisms)

In both bimolecular (Sₙ2) and unimolecular (Sₙ1) substitution pathways, breaking the carbon-halogen bond is a central feature of the rate-determining step.

  • Sₙ2 Reactivity: The reaction proceeds via a backside attack by a nucleophile, leading to a pentacoordinate transition state and inversion of stereochemistry. The energy of this transition state is heavily influenced by the C-X bond being broken. The significantly lower BDE of the C-Br bond results in a lower activation energy, making the reaction orders of magnitude faster than for a fluoroalkane. Fluoroalkanes are generally considered inert to Sₙ2 reactions under standard conditions because the C-F bond is too strong to break and the fluoride ion is an exceptionally poor leaving group.[11][12][13]

  • Sₙ1 Reactivity: This pathway involves the initial, rate-limiting formation of a carbocation intermediate through the heterolysis of the C-X bond. The stability of the leaving group is paramount. Bromide (Br⁻) is an excellent leaving group, readily accommodating the negative charge. Fluoride (F⁻), being a poor leaving group, is highly reluctant to depart, making the formation of a carbocation from a fluoroalkane energetically prohibitive.

SN2_Comparison cluster_Br Bromoalkane (High Reactivity) cluster_F Fluoroalkane (Very Low Reactivity) Nu_Br Nu⁻ R_Br R-Br Nu_Br->R_Br Attack TS_Br [Nu---R---Br]⁻ ‡ R_Br->TS_Br Low Ea Prod_Br Nu-R TS_Br->Prod_Br LG_Br Br⁻ TS_Br->LG_Br Nu_F Nu⁻ R_F R-F Nu_F->R_F Attack TS_F [Nu---R---F]⁻ ‡ R_F->TS_F High Ea Prod_F Nu-R TS_F->Prod_F LG_F F⁻ TS_F->LG_F

Figure 2: The concerted E2 mechanism, favored by the weak C-Br bond.

Formation of Organometallic Reagents

The synthesis of Grignard reagents (R-MgX) involves the oxidative insertion of magnesium metal into the carbon-halogen bond. This reaction is highly dependent on the lability of the C-X bond. Bromoalkanes and iodoalkanes are ideal substrates for this transformation. [14][15]In contrast, the strength and low polarizability of the C-F bond make fluoroalkanes extremely resistant to insertion by magnesium, rendering them unsuitable for routine Grignard reagent preparation. [14]

Experimental Protocols and Self-Validating Systems

To translate theory into practice, the following protocols illustrate the pronounced reactivity chasm between C-Br and C-F bonds.

Protocol: Comparative Nucleophilic Substitution Assay

This experiment qualitatively demonstrates the superior reactivity of a C-Br bond over a C-F bond in an Sₙ2 reaction.

Objective: To observe the relative rates of reaction of 1-bromobutane and 1-fluorobutane with sodium iodide in acetone.

Methodology:

  • Preparation: Label two clean, dry test tubes. In test tube A, place 1 mL of a 0.1 M solution of 1-bromobutane in acetone. In test tube B, place 1 mL of a 0.1 M solution of 1-fluorobutane in acetone.

  • Initiation: To each test tube, add 1 mL of a 0.2 M solution of sodium iodide in acetone. Start a timer immediately.

  • Observation: Gently swirl both tubes and observe for the formation of a precipitate (sodium bromide or sodium fluoride). NaI and the alkyl halides are soluble in acetone, but NaBr is only sparingly soluble and NaF is insoluble. The formation of a precipitate indicates that a substitution reaction has occurred.

  • Data Collection: Record the time taken for a precipitate to appear in each tube. The reaction mixture may be gently warmed in a water bath (~50°C) to accelerate slow reactions, but ensure both tubes are treated identically.

Expected Outcome (Trustworthiness):

  • Test Tube A (1-bromobutane): A white precipitate of NaBr will form rapidly, often within minutes at room temperature. This confirms the high reactivity of the C-Br bond.

  • Test Tube B (1-fluorobutane): No significant precipitate will be observed, even after extended periods or upon gentle warming. This validates the inert nature of the C-F bond under these Sₙ2 conditions.

Protocol: Synthesis of a Grignard Reagent

This protocol describes a standard laboratory procedure for forming a Grignard reagent, a reaction for which bromoalkanes are ideally suited.

Objective: To prepare a solution of butylmagnesium bromide from 1-bromobutane.

Methodology:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be rigorously dried in an oven and assembled while hot to exclude atmospheric moisture.

  • Reagent Preparation: Place 1.2 equivalents of magnesium turnings into the flask. In the dropping funnel, place a solution of 1.0 equivalent of 1-bromobutane in anhydrous diethyl ether.

  • Initiation: Add a small portion (~10%) of the 1-bromobutane solution to the magnesium turnings. The reaction may need initiation, which can be achieved by adding a small crystal of iodine or gently warming the flask. A cloudy appearance and gentle bubbling indicate the reaction has started.

  • Addition: Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting grey/brown solution is the Grignard reagent, which must be used in situ under anhydrous conditions. [14][16]

Strategic Implications in Drug Development

The contrasting reactivities of C-Br and C-F bonds are not merely academic; they are strategically exploited in medicinal chemistry and drug development.

  • The C-Br Bond as a Synthetic Handle: Bromoalkanes are workhorse intermediates. The C-Br bond is stable enough for purification and handling but sufficiently reactive to be reliably converted into a vast array of other functional groups (alcohols, amines, nitriles, ethers) or used to form new carbon-carbon bonds via Grignard or other organometallic reagents. Its predictable reactivity makes it invaluable for building molecular complexity.

  • The C-F Bond as a Metabolic Blocker: The inertness of the C-F bond is its greatest asset in drug design. [17]Strategically replacing a metabolically labile C-H bond with a C-F bond can block enzymatic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. This "fluorine effect" also modulates key properties such as lipophilicity and receptor binding affinity, making it a powerful tool for lead optimization. [18]The C-F bond is introduced as a permanent, stabilizing feature, not as a point for further reaction.

Conclusion

The reactivity of C-Br and C-F bonds in alkanes presents a compelling case study in the hierarchy of chemical principles. While the high polarity of the C-F bond renders its adjacent carbon highly electrophilic, this factor is decisively overridden by its exceptional bond strength and the poor leaving group ability of fluoride. Conversely, the C-Br bond's moderate polarity is combined with a significantly lower bond dissociation energy and the excellent leaving group ability of bromide. This combination makes bromoalkanes highly reactive and synthetically versatile. For the modern researcher, understanding this dynamic is essential for rationally designing synthetic routes and for strategically modifying bioactive molecules to enhance their therapeutic profiles.

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Introduction: The Strategic Utility of a Bifunctional Reagent

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of 1-Bromo-8-fluorooctane

In the landscape of modern medicinal chemistry and materials science, progress is often dictated by the precision and versatility of available chemical building blocks. This compound (CAS No. 593-12-4) emerges as a uniquely valuable intermediate, distinguished by its bifunctional nature.[1][2] Its eight-carbon aliphatic chain is terminated by two different halogens: a bromine atom, which serves as an excellent leaving group for nucleophilic substitutions and organometallic reactions, and a metabolically robust fluorine atom.[1][3] This distinct architecture allows for selective, stepwise reactions, granting chemists exceptional control over molecular design.[3]

This dual functionality is particularly prized in pharmaceutical development, where the incorporation of a fluorinated alkyl chain can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[1][3] this compound serves as a key precursor for introducing these beneficial motifs.[1][3][4] Its application extends to the agrochemical sector for creating targeted pesticides and herbicides and to the synthesis of specialized dyes and advanced materials.[1][4]

Given its critical role in research and development, a comprehensive understanding of its safe handling, storage, and emergency management is not merely a regulatory formality but a prerequisite for scientific integrity and personnel safety. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to work with this compound effectively and safely.

Section 1: Hazard Identification and Physicochemical Profile

A thorough risk assessment begins with a clear understanding of the substance's intrinsic properties and potential hazards. While comprehensive toxicological data for this compound is not extensively published, its structure allows for an expert assessment based on analogous halogenated alkanes. The primary hazards are associated with its irritant properties. It is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[5]

Anticipated Health Effects:

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[5] Halogenated hydrocarbons can defat the skin, leading to dryness, sensitivity, and potential dermatitis.[5] Entry through wounds or abrasions may lead to systemic effects.[5]

  • Eye Irritation: Direct contact is expected to cause serious eye irritation.[5]

  • Respiratory Irritation: Inhalation of vapors or mists may cause irritation to the respiratory tract.[5] While not classified as "harmful by inhalation" due to a lack of specific data, long-term exposure to respiratory irritants can lead to airway disease.[5]

  • Ingestion: While not considered highly toxic upon ingestion, it may be damaging to health, especially for individuals with pre-existing organ damage.[5]

Physicochemical Data Summary

The following table consolidates key quantitative data for this compound, providing a quick reference for experimental planning and safety assessment.

PropertyValueSource(s)
CAS Number 593-12-4[1][6][7]
Molecular Formula C₈H₁₆BrF[6][7]
Molecular Weight 211.11 g/mol [6][7]
Appearance Colorless transparent liquid[1]
Boiling Point 224.2°C at 760 mmHg[7][8]
Density 1.178 g/cm³[7][8]
Flash Point 92.3°C[7][8]
Solubility Insoluble in water; soluble in organic solvents like alcohols and ethers.[5][9]

Section 2: The Core Protocol for Safe Handling and Storage

A self-validating safety protocol is one where checks and protective measures are integrated into the workflow itself. The following methodology is designed to minimize exposure and mitigate risk at every step.

Workflow for Risk Assessment and Safe Handling

The following diagram outlines the mandatory decision-making and action process for any researcher intending to work with this compound.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase start Initiate Work with This compound sds Review Safety Data Sheet & Technical Guide start->sds risk Perform Risk Assessment: - Irritant (Skin, Eye, Respiratory) - Environmental Release sds->risk ppe Select & Inspect PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Flame-Resistant Lab Coat risk->ppe hood Work Exclusively in a Certified Chemical Fume Hood ppe->hood transfer Use Grounded Equipment & Non-Sparking Tools hood->transfer avoid Avoid: - Inhalation of Vapors - Skin/Eye Contact - Static Discharge transfer->avoid storage Store in Tightly Sealed, Original Container avoid->storage waste Segregate & Label Waste for Approved Chemical Disposal avoid->waste storage_cond Storage Conditions: - Cool, Dry, Well-Ventilated Area - Away from Oxidizing Agents storage->storage_cond

Caption: Logical workflow for safe handling of this compound.

Step-by-Step Handling Methodology
  • Pre-Experiment Preparation:

    • Verify that a chemical fume hood is certified and operational.

    • Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.[10]

    • Assemble all necessary glassware, reagents, and spill containment materials before handling the compound to minimize movement.[10]

  • Personal Protective Equipment (PPE) - The Non-Negotiable Barrier:

    • Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards.[11] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[10][11]

    • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile or Neoprene).[10] Inspect gloves for any signs of degradation or puncture before each use.[12][13] Do not use latex gloves for chemical protection.[10] After use, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[5]

    • Body Protection: A flame-resistant laboratory coat is required.[11] For transfers of larger volumes, a chemical-resistant apron worn over the lab coat is recommended.[10] Closed-toe shoes are mandatory; open-toed shoes or sandals are strictly prohibited.[11]

  • Chemical Handling:

    • Conduct all manipulations, including transfers and reaction setups, inside a chemical fume hood to prevent inhalation of vapors.[10]

    • Avoid all personal contact with the chemical.[5]

    • Use measures to prevent the buildup of electrostatic charge and keep the compound away from ignition sources like heat, sparks, and open flames.[12][14]

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Store in the original, tightly sealed container.[5]

  • Keep in a cool, dry, and well-ventilated area.[5][15]

  • Store away from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, peroxides) and foodstuff containers.[5][15]

  • Protect containers from physical damage and inspect them regularly for leaks.[5]

Section 3: Emergency Procedures - A Framework for Rapid Response

In the event of an exposure or spill, a clear, pre-rehearsed plan is essential.

Emergency Response Workflow for Exposure Incidents

G cluster_routes cluster_actions start Exposure Incident Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale ingest Ingestion start->ingest skin_a1 Immediately remove all contaminated clothing. skin->skin_a1 eye_a1 Immediately flush eyes with plenty of fresh, running water for at least 15 minutes. eye->eye_a1 inhale_a1 Move person to fresh air. inhale->inhale_a1 ingest_a1 Do NOT induce vomiting. ingest->ingest_a1 skin_a2 Flush skin with running water (and soap) for at least 15 minutes. skin_a1->skin_a2 skin_a3 Seek medical attention if irritation persists. skin_a2->skin_a3 eye_a2 Keep eyelids open and away from eye. Remove contact lenses if easy to do. eye_a1->eye_a2 eye_a3 Seek immediate medical attention. eye_a2->eye_a3 inhale_a2 Keep patient warm and rested. If not breathing, give artificial respiration. inhale_a1->inhale_a2 inhale_a3 Seek immediate medical attention. inhale_a2->inhale_a3 ingest_a2 Rinse mouth with water. Give water to drink (two glasses at most). ingest_a1->ingest_a2 ingest_a3 Seek medical attention. ingest_a2->ingest_a3

Caption: Decision and action flowchart for exposure incidents.

First-Aid Measures: Detailed Protocols
  • In Case of Skin Contact: Immediately remove all contaminated clothing, including footwear.[5] Flush the affected skin and hair with copious amounts of running water, using soap if available.[5] Seek medical attention if irritation develops or persists.

  • In Case of Eye Contact: Wash out immediately with fresh running water for at least 15 minutes.[5] Ensure complete irrigation by keeping the eyelids apart and moving them occasionally.[5] If contact lenses are present, remove them if it is safe to do so.[16] Seek immediate medical attention.[17]

  • If Inhaled: Move the affected person from the contaminated area to fresh air.[16] Lay the patient down and keep them warm and rested. If breathing is difficult or has stopped, provide artificial respiration.[12] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water and then have them drink one or two glasses of water to dilute the substance.[16] Never give anything by mouth to an unconscious person.[12] Seek medical advice.

Spill and Leak Procedures
  • Minor Spills (within a fume hood):

    • Ensure all ignition sources are removed.[5]

    • Wearing appropriate PPE, contain and absorb the spill using an inert material like vermiculite, sand, or a commercial solvent absorbent.[10]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[10]

    • Clean the spill area thoroughly.

  • Major Spills (outside a fume hood):

    • Evacuate the area immediately and move upwind.[5]

    • Alert laboratory personnel and the institution's emergency response team.[5]

    • Prevent the spill from entering drains or waterways.[12][16]

    • Only trained personnel with appropriate protective equipment should attempt to clean up the spill.[10]

Section 4: Disposal, Reactivity, and Environmental Impact

  • Disposal Considerations: This material must be disposed of as hazardous waste.[13] Do not mix with other waste.[16] All disposal practices must be in accordance with federal, state, and local regulations.[14][16] Offer surplus and non-recyclable solutions to a licensed disposal company.[14] Dispose of contaminated packaging as unused product.[14]

  • Chemical Stability and Reactivity:

    • The product is considered stable under recommended storage conditions.[5]

    • Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, chlorine bleaches, pool chlorine) as ignition may result.[5] It may also be incompatible with alkali metals and finely divided metals.[18]

    • Hazardous Decomposition Products: Upon combustion, it may emit toxic and corrosive fumes, including carbon oxides (CO, CO₂), hydrogen bromide, and hydrogen fluoride.[5]

  • Ecological Information:

    • Discharge into the environment must be avoided.[12][14] The material is considered harmful or toxic to aquatic organisms, potentially with long-lasting effects.[5][16] Do not let the product enter drains, surface water, or groundwater systems.[12][16]

Conclusion

This compound is a powerful tool in the arsenal of the modern synthetic chemist. Its strategic value in creating next-generation pharmaceuticals and materials is clear. However, its utility is intrinsically linked to the responsibility of handling it with the respect and caution it demands. By internalizing the principles and protocols outlined in this guide—from rigorous hazard assessment and consistent use of PPE to preparedness for emergency situations—researchers can harness the full potential of this versatile reagent while upholding the highest standards of laboratory safety and scientific integrity.

References

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  • Buy this compound from HANGZHOU LEAP CHEM CO., LTD. ECHEMI.
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  • 1-bromooctane - GHS Safety D
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  • 1-Bromoperfluorooctane - Safety D
  • 1-Bromo Octane MATERIAL SAFETY D
  • SAFETY DATA SHEET (1-Bromoperfluorohexane). Thermo Fisher Scientific.
  • Le rôle essentiel du this compound dans la synthèse chimique. Google.
  • SAFETY DATA SHEET (8-Bromo-1-octanol). Acros Organics.
  • 1-Bromo Octane MATERIAL SAFETY D
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Introduction to 1-Bromo-8-fluorooctane: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Commercial Availability and Suppliers of High-Purity 1-Bromo-8-fluorooctane

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 593-12-4) is a linear-chain hydrocarbon featuring two distinct halogen functionalities: a bromine atom at one terminus and a fluorine atom at the other.[1][2] This unique structural arrangement makes it a highly valuable and versatile intermediate in advanced organic synthesis.[2] It typically presents as a colorless, transparent liquid.[1][3] The strategic placement of a reactive bromine atom, an excellent leaving group in nucleophilic substitution reactions, and a metabolically robust fluorine atom provides chemists with a powerful tool for molecular design.[1][2]

The primary utility of this compound lies in its application as a building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] The incorporation of a fluorinated alkyl chain can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as improved bioavailability, metabolic stability, and binding affinity.[1][2][4]

PropertyValueSource
CAS Number 593-12-4[5][6][7]
Molecular Formula C₈H₁₆BrF[5][6][7]
Molecular Weight 211.12 g/mol [5][6]
IUPAC Name This compound[5][]
SMILES C(CCCCBr)CCCF[5][]
InChI Key RTFARVWMEFHIKS-UHFFFAOYSA-N[5][]

Commercial Availability and Sourcing of High-Purity this compound

High-purity this compound (typically ≥99.0%) is commercially available from a range of specialized chemical suppliers.[1][2][3] These suppliers often cater to the needs of research and development laboratories as well as large-scale manufacturing operations.

Key Suppliers
SupplierNoted Purity/ServicesWebsite
NINGBO INNO PHARMCHEM CO.,LTD. Offers ≥99.0% purity and highlights a secure supply chain for manufacturing.[3][Link]
BOC Sciences Provides the compound for drug discovery and development, with capabilities in custom synthesis and GMP-compliant production.[]
BLD Pharm Lists the product for research use, with options for online ordering and various shipping locations.[6]
ECHEMI A platform listing multiple suppliers and providing basic product attributes.[7]
Supplier Selection and Qualification Workflow

Selecting the right supplier is critical to ensure the quality and consistency of your starting materials, which directly impacts experimental outcomes and the integrity of your research.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Validation a Identify Potential Suppliers b Review Website & Product Specifications (Purity, CAS) a->b c Request Certificate of Analysis (CoA) & SDS b->c Initial criteria met d Assess Analytical Data (NMR, GC-MS, etc.) c->d e Inquire about Batch-to-Batch Consistency & Production Scale d->e f Order Sample for In-House QC e->f Technical specs acceptable g Perform Validation Experiments f->g h Approve Supplier & Establish Supply Agreement g->h

Caption: A workflow for qualifying suppliers of this compound.

Assessing Product Quality: A Technical Perspective

The purity of this compound is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in purification of the final product.[1] A thorough assessment of the supplier's Certificate of Analysis (CoA) and, if necessary, in-house verification are crucial steps.

Common Analytical Techniques for Quality Control
  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining purity and identifying volatile organic impurities. The gas chromatogram will show the relative peak area of the main component, while the mass spectrum confirms its identity by fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. ¹H NMR can confirm the alkyl chain structure, while ¹⁹F NMR is essential for verifying the presence and chemical environment of the fluorine atom.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of characteristic C-Br and C-F bonds.

Interpreting a Certificate of Analysis (CoA)

A comprehensive CoA should include:

  • Product name, CAS number, and batch number.

  • Purity determined by a specified method (e.g., GC).

  • Results of other analytical tests (e.g., appearance, identity confirmation by NMR).

  • Date of analysis and signature of the quality control manager.

Synthetic Utility and Reaction Mechanisms

The synthetic versatility of this compound stems from the differential reactivity of the C-Br and C-F bonds. The C-Br bond is significantly more susceptible to nucleophilic attack than the highly stable C-F bond.

G cluster_0 C-Br Bond Reactions cluster_1 Resulting Intermediates A This compound F-(CH₂)₈-Br B Nucleophilic Substitution (SN2) + Nu⁻ A->B C Grignard Formation + Mg A->C F C-F Bond (Generally Inert) A->F D F-(CH₂)₈-Nu B->D E F-(CH₂)₈-MgBr C->E

Caption: Dual reactivity of this compound in synthesis.

This dual functionality allows for selective reactions at the bromine-terminated end of the molecule while preserving the fluorine atom for its desired role in the final compound.[1][2]

Exemplary Protocol: Nucleophilic Substitution

This protocol describes a general procedure for the synthesis of an 8-fluoro-octyl ether, demonstrating a typical application of this compound.

Objective: To synthesize 1-ethoxy-8-fluorooctane via a Williamson ether synthesis.

Materials:

  • This compound (1 equivalent)

  • Sodium ethoxide (1.1 equivalents)

  • Anhydrous ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve sodium ethoxide in anhydrous ethanol in the round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation to obtain pure 1-ethoxy-8-fluorooctane.

Safe Handling, Storage, and Disposal

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general guidelines based on similar halogenated alkanes apply.

Handling:

  • Use in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

  • Avoid contact with skin and eyes, and prevent inhalation of vapors.[9]

  • Keep away from heat, sparks, and open flames.[11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10][11]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled by a licensed disposal company.

Conclusion

High-purity this compound is an indispensable chemical intermediate for researchers and professionals in drug development and agrochemical synthesis. Its commercial availability from reputable suppliers, combined with its unique bifunctional nature, provides a reliable pathway for the introduction of fluorinated alkyl chains into target molecules. A thorough understanding of supplier qualification, quality assessment, and safe handling practices is critical for the successful application of this versatile building block in advanced scientific research.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: High Purity Organic Synthesis Intermediate for Pharmaceutical and Agrochemical Manufacturers.
  • The Essential Role of this compound in Chemical Synthesis.
  • PubChem. Octane, 1-bromo-8-fluoro-. [Link]

  • The Role of this compound in Advanced Organic Synthesis.
  • Google Patents.
  • Singh, I., & Tandon, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

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A Comprehensive Technical Guide to 1-Bromo-8-fluorooctane for Advanced Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 1-Bromo-8-fluorooctane (CAS No. 593-12-4), a bifunctional aliphatic hydrocarbon of significant interest to researchers, scientists, and professionals in drug development. The unique structural arrangement, featuring a bromine atom at one terminus and a fluorine atom at the other, imparts versatile reactivity, making it a crucial building block in advanced organic synthesis. This document covers the compound's nomenclature, physicochemical properties, synthetic methodologies, key applications, and essential safety protocols. By elucidating the causality behind its utility and providing actionable experimental insights, this guide serves as an authoritative resource for leveraging this compound in complex synthetic workflows.

Nomenclature and Chemical Identifiers

Precise identification of chemical compounds is fundamental for scientific integrity and reproducibility. This compound is known by several synonyms and is cataloged under various chemical identifiers.

Systematic & Common Names:

  • IUPAC Name: this compound[1]

  • Common Synonyms: 8-Fluorooctyl bromide, 8-bromo-1-fluorooctane[1][2]

  • Alternative Spellings/Formats: 1-bromo-8-fluoro-octane, 8-bromo-fluoro-octane[1][2]

Chemical Abstract Service (CAS) Number:

  • CAS No.: 593-12-4[1][3]

This unique numerical identifier is assigned by the Chemical Abstracts Service and is the most reliable way to identify this specific substance across different databases and suppliers.

Other Key Identifiers:

  • Molecular Formula: C₈H₁₆BrF[1][3]

  • InChI Key: RTFARVWMEFHIKS-UHFFFAOYSA-N[1][]

  • SMILES: C(CCCCBr)CCCF[1][]

  • PubChem CID: 11625[1]

  • Beilstein Handbook Reference: 4-01-00-00424[1][2]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is critical for designing experiments, planning purification strategies, and ensuring safe handling. The data presented below has been aggregated from authoritative chemical databases.

PropertyValueSource(s)
Molecular Weight 211.11 g/mol [1]
Exact Mass 210.04194 Da[1]
Appearance Colorless transparent liquid[5][6]
Density 1.178 g/cm³[2][3]
Boiling Point 224.2 °C at 760 mmHg[2][3]
Flash Point 92.3 °C[2][3]
Refractive Index 1.437 - 1.450[3][7]
Purity (Typical) ≥99.0%[5][6]
XLogP3 3.8[1]
Hydrogen Bond Acceptor Count 1[1][2]
Rotatable Bond Count 7[1][2]

Synthesis and Mechanism: The Rationale of Halogen Exchange

The synthesis of heterobifunctional alkanes like this compound often involves selective halogenation reactions. A common and efficient laboratory-scale approach is a two-step process starting from a diol, such as 1,8-Octanediol.

Conceptual Workflow: The strategy hinges on the differential reactivity of hydroxyl groups and the controlled introduction of two different halogens. This typically involves:

  • Monobromination: Converting one of the terminal hydroxyl groups to a bromide.

  • Fluorination: Replacing the remaining hydroxyl group with a fluoride.

The order of these steps is crucial. Introducing the less reactive C-F bond first can be advantageous to prevent its substitution in the subsequent bromination step.

Synthesis_Workflow cluster_0 Step 1: Monobromination cluster_1 Step 2: Fluorination 1_8_Octanediol 1,8-Octanediol HBr_H2SO4 HBr / H₂SO₄ 1_8_Octanediol->HBr_H2SO4 Reflux 8_Bromo_1_octanol 8-Bromo-1-octanol HBr_H2SO4->8_Bromo_1_octanol DAST DAST or other fluorinating agent 8_Bromo_1_octanol->DAST Nucleophilic Substitution Product This compound DAST->Product

Caption: Synthetic workflow for this compound.

Key Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature. The two halogen atoms exhibit distinct reactivities, allowing for selective and sequential chemical transformations.[5][8]

  • Bromo Group: The C-Br bond is relatively weak, making the bromine atom an excellent leaving group in nucleophilic substitution (Sₙ2) reactions.[5][8] This end of the molecule is readily used to form carbon-carbon bonds (e.g., via Grignard reagents) or to attach the alkyl chain to nucleophiles like amines, thiols, or carboxylates.[5][8]

  • Fluoro Group: The C-F bond is very strong. The fluorine atom is highly electronegative, generally unreactive as a leaving group, and can alter the molecule's electronic properties.[5][8] Its primary role is to be incorporated into a final target molecule.

Primary Applications:

  • Bifunctional Linkers: In drug development, particularly for creating Antibody-Drug Conjugates (ADCs) or PROTACs, this molecule can act as a flexible, eight-carbon spacer that connects two different molecular entities.

  • Introduction of Fluorinated Alkyl Chains: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and increase binding affinity.[8][9] this compound serves as a key precursor for introducing the 8-fluorooctyl moiety into active pharmaceutical ingredients (APIs).[5][6][8]

  • Synthesis of Specialty Chemicals: It is used in the manufacturing of agrochemicals, dyes, and other advanced materials where a fluorinated alkyl chain is required.[5][6]

Application_Diagram cluster_Bromo Bromo-End Reactivity (Good Leaving Group) cluster_Fluoro Fluoro-End Property (Stable Moiety) Molecule F-(CH₂)₈-Br This compound Nucleophile Nucleophile (Nu⁻) (e.g., Amine, Thiol) Molecule:f0->Nucleophile Grignard Mg / Ether (Grignard Formation) Molecule:f0->Grignard TargetMolecule Incorporation into Target Molecule Molecule:f0->TargetMolecule Product_Nu F-(CH₂)₈-Nu Nucleophile->Product_Nu Sₙ2 Reaction Product_Grignard F-(CH₂)₈-MgBr Grignard->Product_Grignard C-C Bond Formation Properties Enhanced Lipophilicity Metabolic Stability TargetMolecule->Properties

Caption: Dual reactivity and application of this compound.

Experimental Protocol: Synthesis of 1-Bromooctane (A Foundational Analogue)

While a direct, verified protocol for this compound is proprietary, the synthesis of its non-fluorinated analogue, 1-Bromooctane, provides a foundational and illustrative procedure. This method, involving the reaction of an alcohol with hydrobromic acid, demonstrates the principles applicable to the synthesis of alkyl bromides.

Objective: To synthesize 1-Bromooctane from 1-Octanol.

Materials:

  • 1-Octanol

  • Sodium Bromide (NaBr)[10]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel, Round-bottom flask, Condenser, Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium bromide in water. Add 1-octanol to the flask.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the flask while cooling in an ice bath. This in-situ generation of HBr is highly exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 7-8 hours. The reaction converts the alcohol to the alkyl bromide.

  • Workup & Isolation:

    • Cool the reaction mixture and transfer it to a separatory funnel.

    • Dilute with water and separate the organic layer (the lower layer is typically the aqueous one, but densities should be checked).

    • Wash the organic layer sequentially with water, a small amount of concentrated sulfuric acid (to remove unreacted alcohol), water again, and finally with 10% sodium carbonate solution (to neutralize any remaining acid).

  • Drying: Dry the crude 1-bromooctane over anhydrous sodium sulfate.

  • Purification: Purify the product by distillation, collecting the fraction boiling around 196-200 °C at atmospheric pressure.

Self-Validation: The purity of the final product can be confirmed by Gas Chromatography (GC) and its identity verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The refractive index should also match the literature value.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. While specific toxicity data is limited, information can be inferred from related haloalkanes.

  • General Hazards: Classified as a combustible liquid.[11] It may cause skin and serious eye irritation.[12][13] Inhalation may cause respiratory irritation.[12][13]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11]

    • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Storage:

    • Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[11]

    • Keep the container tightly closed.

  • Fire Fighting:

    • Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[11] Vapors are heavier than air and may spread along floors.[11]

  • Environmental Precautions:

    • This is a fluorinated organic compound. Avoid release to the environment.[12] Prevent entry into drains and waterways.[11][12]

Disclaimer: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[12]

References

  • Chemsrc. (2025). This compound | CAS#:593-12-4. Retrieved from [Link]

  • PubChem. Octane, 1-bromo-8-fluoro- | C8H16BrF | CID 11625. Retrieved from [Link]

  • PubChem. 1-Bromo-8H-perfluorooctane | C8HBrF16 | CID 13231628. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Essential Role of this compound in Chemical Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: High Purity Organic Synthesis Intermediate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 1-Chloro-8-Bromooctane: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • PubChem. Sodium Bromide | BrNa | CID 253881. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 1-Bromo-8-fluorooctane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 1-Bromo-8-fluorooctane (CAS No. 593-12-4). We delve into the unique reactivity of this bifunctional building block and present detailed, field-proven protocols for its application in constructing novel molecular architectures. The focus is on leveraging its distinct halogen functionalities to introduce fluorinated alkyl chains, a critical strategy in modern medicinal chemistry and materials science. This document combines mechanistic insights with actionable experimental procedures to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of this compound

This compound is a versatile linear C8 hydrocarbon functionalized with a bromine atom at one terminus and a fluorine atom at the other.[1] This unique arrangement makes it an invaluable intermediate in multi-step organic synthesis.[1][2] Typically supplied as a high-purity (≥99.0%) colorless liquid, its utility is rooted in the differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds.[1][3]

  • The Reactive Center (C-Br): The bromine atom serves as an excellent leaving group, making the C1 position highly susceptible to nucleophilic substitution reactions, primarily via an SN2 mechanism.[1][2][4] This allows for the facile introduction of a wide array of functional groups.

  • The Stability Anchor (C-F): In contrast, the C-F bond is exceptionally strong and generally unreactive under standard nucleophilic substitution conditions. This stability allows the fluorine atom to be carried through multiple synthetic steps, ultimately imparting unique properties to the final molecule. Incorporating fluorine is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.[1][2]

This dual functionality positions this compound as a cornerstone reagent for synthesizing active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1][2][3]

Core Synthetic Strategies and Mechanistic Considerations

The primary synthetic transformations involving this compound exploit the lability of the C-Br bond while preserving the C-F bond. The following sections detail key reaction classes and provide the mechanistic rationale behind the experimental design.

Nucleophilic Substitution: Gateway to Functional Diversity

The most prevalent application of this compound is in SN2 reactions. In this bimolecular process, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.[5]

Expert Commentary: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are ideal. They can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity. Protic solvents should be avoided as they can solvate and deactivate the nucleophile through hydrogen bonding.

Carbon-Carbon Bond Formation for Chain Extension

A powerful application is the extension of the carbon skeleton. This is frequently achieved by reacting this compound with terminal alkynes, specifically their corresponding acetylide anions. This reaction is fundamental for building the backbones of complex molecules, such as in the synthesis of ω-fluorooleic acid.

Expert Commentary: The generation of the acetylide anion requires a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH). The reaction must be performed under anhydrous conditions, as any moisture will protonate and consume the highly basic acetylide.

Conceptual Application in PET Radiochemistry

While this compound contains stable ¹⁹F, its bromoalkane structure is an excellent model for precursors used in Positron Emission Tomography (PET) tracer synthesis. PET imaging often utilizes the positron-emitting isotope Fluorine-18 ([¹⁸F]), which has a short half-life of ~110 minutes.[6] The synthesis of [¹⁸F]-labeled radiopharmaceuticals, therefore, demands rapid and highly efficient reactions.[7] A common strategy involves the nucleophilic substitution of a good leaving group (like bromide or tosylate) on a precursor molecule with no-carrier-added [¹⁸F]fluoride.[8][9]

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for key transformations.

Protocol 1: Synthesis of 1-Azido-8-fluorooctane

This protocol details the conversion of the bromide to an azide, a versatile functional group that can be readily reduced to a primary amine or used in "click chemistry" reactions.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in anhydrous DMF (approx. 0.5 M concentration).

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by vacuum distillation or column chromatography on silica gel to obtain pure 1-Azido-8-fluorooctane.

Scientist's Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.

Protocol 2: Synthesis of 10-Fluoro-1-decyne via Acetylide Alkylation

This protocol demonstrates a two-carbon chain extension using sodium acetylide, based on a similar reaction in the synthesis of ω-fluorooleic acid.

Materials:

  • This compound (1.0 eq)

  • Sodium Acetylide (NaC≡CH) (1.2 eq)

  • Liquid Ammonia (NH₃(l))

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium Chloride (NH₄Cl), saturated aqueous solution

Procedure:

  • Set up a three-neck flask equipped with a dry ice/acetone condenser, an inlet for ammonia gas, and a septum for reagent addition.

  • Condense liquid ammonia into the flask at -78 °C.

  • Carefully add sodium acetylide to the liquid ammonia with stirring to form a suspension.

  • Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the sodium acetylide suspension over 30 minutes.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature overnight, allowing the ammonia to evaporate.

  • Once all the ammonia has evaporated, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous mixture with hexane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 10-Fluoro-1-decyne.

Summary of Reaction Conditions

The table below summarizes typical conditions for the nucleophilic substitution on this compound.

Nucleophile Product Functional Group Solvent Base (if required) Typical Temp. Anticipated Yield
NaN₃Azide (-N₃)DMF, DMSON/A60-80 °C> 90%
NaCNNitrile (-CN)DMSON/A80-100 °C> 85%
Thiophenol (PhSH)Thioether (-SPh)AcetonitrileK₂CO₃60-80 °C> 90%
Sodium AcetylideTerminal Alkyne (-C≡CH)Liquid NH₃N/A-78 °C to RT70-85%
Potassium PhthalimidePhthalimideDMFN/A90-110 °C> 80%

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic processes described.

G cluster_start Starting Material cluster_reagents Nucleophiles cluster_products Product Class start This compound Nu_Azide NaN₃ start->Nu_Azide SN2 Reaction (e.g., DMF, 80°C) Nu_Thiol R-SH / Base start->Nu_Thiol SN2 Reaction (e.g., ACN, K₂CO₃) Nu_Alkyne RC≡C⁻ Na⁺ start->Nu_Alkyne SN2 Reaction (e.g., NH₃(l)) Nu_Other Other Nucleophiles... start->Nu_Other Prod_Azide ω-Fluoroalkyl Azide Nu_Azide->Prod_Azide Prod_Thiol ω-Fluoroalkyl Thioether Nu_Thiol->Prod_Thiol Prod_Alkyne ω-Fluoroalkyl Alkyne Nu_Alkyne->Prod_Alkyne Prod_Other Diverse Functionalized Products Nu_Other->Prod_Other

Caption: General workflow for nucleophilic substitution reactions.

G A This compound reagent1 + Sodium Acetylide (Step i) A->reagent1 B 10-Fluoro-1-decyne (Compound A) reagent2 + NaNH₂ (Step ii) B->reagent2 C Sodium 10-fluorodecyn-1-ide (Compound B) reagent3 + I-(CH₂)₇-Cl (Step iii) C->reagent3 D 1-Chloro-7-(10-fluorodec-1-yn-1-yl)heptane (Compound C) reagent4 + Further Steps (e.g., NaCN, hydrolysis) D->reagent4 E Final Product (e.g., ω-fluorooleic acid precursor) reagent1->B reagent2->C reagent3->D reagent4->E

Caption: Multi-step synthesis based on the v-fluorooleic acid pathway.

References

  • The Essential Role of this compound in Chemical Synthesis. (URL: )
  • The Role of this compound in Advanced Organic Synthesis. (URL: )
  • Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+. (URL: )
  • This compound: High Purity Organic Synthesis Intermediate for Pharmaceutical and Agrochemical Manufacturers - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • Octane, 1-bromo-8-fluoro- | C8H16BrF | CID 11625 - PubChem. (URL: [Link])

  • Improved synthesis of pure [18F]fluoro-compounds for PET studies from bromo-compounds. Appl Radiat Isot. 2003. (URL: [Link])

  • Synthesis of Fluorine-18 for Advanced PET Imaging - Open MedScience. (URL: )
  • Consider the following sequence of reactions, taken from the early steps in a synthesis | StudySoup. (URL: )
  • 8: Nucleophilic Substitution Reactions - Chemistry LibreTexts. (URL: [Link])

  • Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates - ChemRxiv. (URL: [Link])

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (URL: [Link])

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - MDPI. (URL: [Link])

  • PET Radiopharmaceuticals: Fluorinated Compounds | Radiology Key. (URL: [Link])

  • Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (URL: [Link])

  • Fluorine-18 Chemistry for PET: A Concise Introduction - ResearchGate. (URL: [Link])

Sources

Application Notes and Protocols for Nucleophilic Substitution (SN2) Reactions with 1-Bromo-8-fluorooctane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Utilization of a Bifunctional Building Block

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the ability to selectively introduce functional groups into a molecule is paramount. 1-Bromo-8-fluorooctane (CAS: 593-12-4) emerges as a preeminent starting material for such strategic modifications.[1][2] This linear, eight-carbon chain is uniquely functionalized with a bromine atom at one terminus and a fluorine atom at the other. This bifunctionality is not a redundancy but rather a key feature that allows for chemoselective nucleophilic substitution reactions.

The C-Br bond is significantly more labile than the C-F bond in the context of SN2 reactions, a consequence of the lower bond dissociation energy of the C-Br bond and the superior leaving group ability of the bromide anion compared to the fluoride anion.[3] This inherent difference in reactivity forms the cornerstone of its utility, enabling the targeted displacement of the bromide to introduce a diverse array of functionalities while preserving the fluorine atom for subsequent transformations or to imbue the final molecule with desirable physicochemical properties, such as enhanced metabolic stability or altered lipophilicity.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting SN2 reactions with this compound. It details the underlying principles, provides validated protocols for a range of common nucleophiles, and offers insights into reaction optimization and safety considerations, thereby empowering the user to confidently and effectively employ this versatile building block in their synthetic endeavors.

Mechanistic Rationale and Chemoselectivity

The bimolecular nucleophilic substitution (SN2) reaction is a concerted, one-step process where a nucleophile attacks the electrophilic carbon atom, and simultaneously, the leaving group departs.[4] This "backside attack" results in an inversion of stereochemistry at the reaction center, a key characteristic of the SN2 mechanism.[4] For a primary alkyl halide like this compound, the SN2 pathway is strongly favored due to minimal steric hindrance at the electrophilic carbon.[5]

The pronounced difference in leaving group ability between bromide and fluoride is the critical factor governing the chemoselectivity of SN2 reactions on this compound. Good leaving groups are typically weak bases, and the stability of the departing anion is a reliable indicator of its efficacy as a leaving group. Iodide is an excellent leaving group, followed by bromide, chloride, and then fluoride, which is a poor leaving group due to the high strength of the C-F bond and the instability of the resulting fluoride anion.[3] This established trend ensures that nucleophilic attack will occur selectively at the carbon bearing the bromine atom.

Figure 1: Generalized SN2 reaction mechanism on this compound.

Experimental Protocols

The following protocols are provided as a guide for the SN2 reaction of this compound with common nucleophiles. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[1][6][7]

Materials and Equipment
  • This compound (CAS: 593-12-4)

  • Selected nucleophile (e.g., sodium azide, potassium cyanide, sodium thiomethoxide)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetone, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

A. Synthesis of 8-Fluorooctyl Azide

This protocol details the synthesis of 8-fluorooctyl azide, a versatile intermediate for the introduction of an amine functionality or for use in "click" chemistry.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.3 g, 20 mmol, 1.2 equivalents) in 40 mL of anhydrous DMF.

  • Addition of Substrate: To the stirring solution, add this compound (3.52 g, 16.7 mmol, 1.0 equivalent).

  • Reaction: Heat the mixture to 60-70 °C using a heating mantle or oil bath.[8] Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 8-fluorooctyl azide as a colorless oil.

B. Synthesis of 9-Fluorononanenitrile

This protocol describes the synthesis of 9-fluorononanenitrile, a valuable precursor for carboxylic acids, amines, and other nitrogen-containing compounds.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend potassium cyanide (1.3 g, 20 mmol, 1.2 equivalents) in 50 mL of anhydrous ethanol. Caution: Potassium cyanide is highly toxic. Handle with extreme care and ensure all operations are performed in a certified chemical fume hood.[4][9]

  • Addition of Substrate: Add this compound (3.52 g, 16.7 mmol, 1.0 equivalent) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is generally complete within 8-12 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.

  • Concentration: Remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude 9-fluorononanenitrile can be purified by vacuum distillation.

C. Synthesis of 8-Fluoro-1-(methylthio)octane

This protocol outlines the synthesis of a thioether, which can be a key intermediate in the synthesis of various biologically active molecules.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide (1.4 g, 20 mmol, 1.2 equivalents) in 50 mL of anhydrous DMF. Caution: Sodium thiomethoxide is corrosive and flammable.[10][11]

  • Addition of Substrate: Add this compound (3.52 g, 16.7 mmol, 1.0 equivalent) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor by TLC.

  • Work-up: Quench the reaction by adding 100 mL of water. Extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude thioether can be purified by vacuum distillation or column chromatography.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup: Dissolve nucleophile in anhydrous solvent add_substrate 2. Add this compound setup->add_substrate react 3. Heat/Stir (monitor by TLC/GC) add_substrate->react workup 4. Quench and Extract react->workup wash 5. Wash Organic Layer workup->wash dry_concentrate 6. Dry and Concentrate wash->dry_concentrate purify 7. Purify Product (Distillation/Chromatography) dry_concentrate->purify

Figure 2: General experimental workflow for SN2 reactions on this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the SN2 reaction of this compound with various nucleophiles. Yields are indicative and may vary based on reaction scale and purification efficiency.

NucleophileReagentSolventTemperature (°C)Time (h)ProductExpected Yield (%)
AzideSodium Azide (NaN₃)DMF60-704-68-Fluorooctyl azide>90
CyanidePotassium Cyanide (KCN)EthanolReflux (~78)8-129-Fluorononanenitrile80-90
ThiomethoxideSodium Thiomethoxide (NaSMe)DMF25-5012-188-Fluoro-1-(methylthio)octane>85
AcetylideSodium AcetylideLiquid NH₃/THF-78 to RT2-41-Fluoro-9-decyne75-85
HydroxideSodium Hydroxide (NaOH)Acetone/WaterReflux (~60-70)6-108-Fluorooctan-1-ol70-80

Safety and Handling

This compound:

  • Hazards: Combustible liquid. May cause skin and eye irritation. The toxicological properties have not been fully investigated.[6][12]

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Keep away from heat and open flames.[1]

Sodium Azide (NaN₃):

  • Hazards: Highly toxic if swallowed or absorbed through the skin. Can form explosive heavy metal azides. Reacts with acids to produce highly toxic and explosive hydrazoic acid.[13][14]

  • Handling: Use in a fume hood. Wear double gloves. Avoid contact with metals and acids. Do not dispose of down the drain. Deactivate any residual azide before disposal according to established safety protocols.[13]

Potassium Cyanide (KCN):

  • Hazards: Acutely toxic by all routes of exposure (ingestion, inhalation, skin contact). Reacts with acids to produce highly toxic hydrogen cyanide gas.[4][7][9]

  • Handling: Must be handled in a fume hood with extreme caution. A specific emergency response plan for cyanide exposure should be in place. Store away from acids.[4][15]

Sodium Thiomethoxide (NaSMe):

  • Hazards: Toxic if swallowed, corrosive, and flammable solid.[10][11][16]

  • Handling: Handle under an inert atmosphere in a fume hood. Wear appropriate PPE to prevent skin and eye contact. Keep away from ignition sources.[10][17]

Conclusion

This compound is a highly valuable and versatile bifunctional reagent for the selective introduction of a wide range of functional groups via SN2 reactions. The pronounced difference in reactivity between the C-Br and C-F bonds allows for precise and high-yielding transformations at the C1 position while retaining the C8 fluoride. The protocols provided herein offer a solid foundation for the successful application of this substrate in diverse synthetic campaigns. By understanding the mechanistic principles and adhering to the outlined safety precautions, researchers can confidently leverage the unique properties of this compound to advance their research and development objectives.

References

  • Vertex AI Search. (n.d.). The Essential Role of this compound in Chemical Synthesis.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Organic Syntheses. (1990). Trimethylsilyl Cyanide. Coll. Vol. 7, 521.
  • University of New Mexico. (2021, February 16). Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved from [Link]

  • MilliporeSigma. (2025, October 15).
  • Santa Cruz Biotechnology. (n.d.).
  • Scribd. (n.d.). Safety Data Sheet - EN - (77969456) SODIUM THIOMETHOXIDE (SODIUM METHYL MERCAPTIDE) (5188-07-8). Retrieved from [Link]

  • University of Illinois. (2019, September 19). Sodium Azide NaN3. Division of Research Safety. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

  • Acros Organics. (2014, March 6).
  • LGC Standards. (2024, September 11). SAFETY DATA SHEET TRC-D787211-25MG - Sodium Thiomethoxide-d3.
  • Chemsrc. (2025, August 25). This compound. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19).
  • Carl ROTH. (n.d.).
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • CDH Fine Chemical. (n.d.).
  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Octane, 1-bromo-8-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Okuyama, T., & Maskill, H. (2013). Organic Chemistry: A Mechanistic Approach. Oxford University Press.
  • Benchchem. (n.d.). A Comparative Analysis of 1-Bromooctane and 1-Iodooctane in SN2 Reactions.

Sources

Application Note: Chemoselective Formation of 8-Fluorooctylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemoselective synthesis of Grignard reagents from 1-bromo-8-fluorooctane. Leveraging the differential reactivity of carbon-halogen bonds, this protocol details a robust method for the preferential formation of the organomagnesium species at the carbon-bromine bond, while preserving the carbon-fluorine bond. This application note explores the underlying chemical principles, potential side reactions, and provides a detailed, step-by-step protocol for synthesis, characterization, and handling. The information presented is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Challenge and Opportunity of Bifunctional Halides

Grignard reagents, organomagnesium halides (R-Mg-X), are cornerstones of synthetic organic chemistry, prized for their ability to form new carbon-carbon bonds.[1][2] Their synthesis typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[3] The resulting carbanionic character of the organic moiety makes them potent nucleophiles and strong bases.[1][4]

The synthesis of Grignard reagents from substrates bearing multiple halogen atoms presents a significant chemoselectivity challenge. The reactivity of carbon-halogen bonds towards magnesium follows the order C-I > C-Br > C-Cl >> C-F.[5] This differential reactivity is primarily governed by the carbon-halogen bond strength, with the C-F bond being the strongest and the C-I bond the weakest.[5][6] This principle allows for the selective formation of a Grignard reagent at a more reactive halogen site while leaving a less reactive one intact.

This compound is a valuable bifunctional building block.[7] The ability to selectively form a Grignard reagent at the C-Br bond generates a nucleophilic carbon center at one end of the octane chain, while the inert C-F bond at the other end remains available for subsequent transformations or to impart specific properties, such as altered metabolic stability in pharmaceutical compounds.[7]

Mechanistic Considerations and Side Reactions

The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal. While the exact mechanism is still a subject of investigation, it is generally accepted to involve single-electron transfer (SET) steps.

A critical side reaction in Grignard synthesis is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer.[8][9][10] This side reaction reduces the yield of the desired Grignard reagent.[8]

Another important aspect of Grignard reagents in solution is the Schlenk equilibrium, a disproportionation reaction where two molecules of the Grignard reagent (RMgX) are in equilibrium with the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂).[11][12][13] The position of this equilibrium is influenced by the solvent, the nature of the R group, and the halogen.[11][14]

Experimental Design and Rationale

The successful and chemoselective formation of 8-fluorooctylmagnesium bromide hinges on several key experimental parameters:

  • Magnesium Activation: The surface of commercially available magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed or bypassed to initiate the reaction.[1] Common activation methods include mechanical grinding, the use of activating agents like iodine or 1,2-dibromoethane, or the use of highly reactive Rieke magnesium.

  • Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[3][4] They serve not only to dissolve the reactants but also to stabilize the Grignard reagent by coordinating to the magnesium center.[4][14] THF is often preferred for its higher boiling point and better solvating properties.

  • Reaction Conditions: The reaction is exothermic and should be carefully controlled. Slow addition of the alkyl halide and maintaining a moderate temperature helps to minimize the Wurtz coupling side reaction.[8][15]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, such as water, and will be rapidly quenched.[3] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the preparation and subsequent titration of 8-fluorooctylmagnesium bromide.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Magnesium Turnings≥99.5%Commercially Available
IodineCrystal, Reagent GradeCommercially AvailableFor activation
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableInhibitor-free
Diphenylacetic acid≥99%Commercially AvailableFor titration
Anhydrous Diethyl EtherReagent GradeCommercially AvailableFor washing
Argon or Nitrogen GasHigh PurityFor inert atmosphere
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or inert gas manifold

  • Syringes and needles

Grignard Reagent Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Post-Reaction cluster_analysis Analysis A Dry Glassware B Add Mg Turnings & Iodine A->B C Assemble Apparatus under Inert Gas B->C D Add Anhydrous THF F Initiate Reaction (Gentle Heating) D->F E Prepare this compound in THF G Slow Addition of Alkyl Halide E->G F->G H Maintain Reflux G->H I Cool to Room Temperature H->I J Allow Excess Mg to Settle I->J K Cannulate Grignard Solution J->K L Titrate Aliquot K->L M Calculate Concentration L->M

Caption: Workflow for the synthesis and analysis of 8-fluorooctylmagnesium bromide.

Step-by-Step Procedure
  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas (argon or nitrogen).

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine. The iodine serves as an indicator and an activating agent.[1]

    • Assemble the glassware with a reflux condenser and a dropping funnel, ensuring all joints are well-sealed. Maintain a positive pressure of inert gas throughout the experiment.

  • Reaction:

    • Through the dropping funnel, add 50 mL of anhydrous THF to the flask.

    • In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in 100 mL of anhydrous THF.

    • Gently warm the magnesium suspension until the brown color of the iodine disappears, indicating the activation of the magnesium.

    • Once activated, add a small portion (approx. 5-10 mL) of the this compound solution to initiate the reaction. The onset of the reaction is indicated by gentle refluxing and the appearance of a cloudy gray solution.

    • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the formation of the Wurtz coupling product.[8]

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Post-Reaction and Storage:

    • Allow the reaction mixture to cool to room temperature.

    • The unreacted magnesium will settle at the bottom of the flask.

    • The resulting Grignard reagent solution should be a grayish, translucent solution. For immediate use, it can be cannulated to another reaction flask.

    • For storage, transfer the solution to a dry, inert gas-flushed, sealed container.

Characterization: Titration of the Grignard Reagent

It is essential to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. Several titration methods are available; a common and reliable method uses diphenylacetic acid as an indicator.[16]

Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_calc Calculation A Weigh Diphenylacetic Acid B Dissolve in Anhydrous THF A->B C Add Grignard Solution Dropwise B->C D Observe for Persistent Yellow Color C->D E Record Volume of Grignard Solution D->E F Calculate Molarity E->F

Caption: Workflow for the titration of the Grignard reagent.

Titration Procedure
  • Accurately weigh approximately 100 mg of diphenylacetic acid into a dry flask under an inert atmosphere.

  • Dissolve the acid in 5 mL of anhydrous THF.

  • Slowly add the prepared Grignard reagent solution dropwise from a syringe until a persistent yellow color is observed.[16] This color change indicates the endpoint, where all the diphenylacetic acid has been deprotonated.

  • Record the volume of the Grignard reagent added.

  • Repeat the titration at least once more and average the results to ensure accuracy.

The molarity of the Grignard reagent can be calculated using the following formula:

Molarity (M) = (moles of diphenylacetic acid) / (Volume of Grignard reagent in L)

Expected Outcomes and Troubleshooting

  • Yield: Typical yields for this Grignard formation, after accounting for Wurtz coupling and other side reactions, are in the range of 70-85%.

  • Appearance: A successful Grignard solution is typically gray and slightly cloudy. A very dark or black solution may indicate significant side reactions.

  • Troubleshooting:

    • Reaction fails to initiate: This is often due to impure or wet reagents/glassware, or insufficient activation of the magnesium. Ensure all components are scrupulously dry and try adding a fresh crystal of iodine or a small amount of 1,2-dibromoethane.

    • Low Yield: This can be caused by rapid addition of the alkyl halide leading to excessive Wurtz coupling, or the presence of moisture.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric upon concentration. Always handle them under an inert atmosphere.

  • Anhydrous ethers can form explosive peroxides. Use freshly opened bottles or test for and remove peroxides before use.

  • The reaction is exothermic and can become vigorous. Ensure adequate cooling is available.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The chemoselective formation of 8-fluorooctylmagnesium bromide from this compound is a reliable and reproducible procedure when careful attention is paid to experimental conditions. The significant difference in the reactivity of the C-Br and C-F bonds allows for the targeted synthesis of this valuable bifunctional intermediate. The protocols outlined in this application note provide a robust framework for researchers to successfully prepare and characterize this versatile Grignard reagent for applications in pharmaceutical and materials science.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Clark, J. (2015). An Introduction to Grignard Reagents. Chemguide.
  • James, A. M., & James, T. S. (2019). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Magnetochemistry, 5(2), 29.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? (2017). Stack Exchange. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc0GMZrE2avn9J2N6FVOxyj6NyJiyBS7vg2hclg-mDGDXS2o62jRU34Q5qC8Bs9a69bDI8m8E8XqNrtbZMI5S2-ebwYwJls_21KqkoMlS9OS0vAnxEDR3lNJ_ONopXCZoqfkIlHajqor_GqkuLieKOCxCYMVn7vkefM_dBIB4rSK2Ru6GTHMUVMoampfRKGCr-tX1XKT4hC7Jx5zHwBplgLIRQCuLTtZ350N7dDHiWHAI=]([Link]

Sources

Application Notes and Protocols for the Strategic Incorporation of Fluorinated Alkyl Chains into Active Pharmaceutical Ingredients (APIs) using 1-Bromo-8-fluorooctane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview and detailed protocols for utilizing 1-bromo-8-fluorooctane, a versatile bifunctional reagent, to introduce a terminal monofluoro-octyl chain into Active Pharmaceutical Ingredients (APIs). This modification is designed to modulate key drug-like properties such as lipophilicity and metabolic stability. We will explore the underlying chemical principles, provide step-by-step protocols for the alkylation of common API functional groups (phenols, amines, and thiols), and discuss the analytical methods required for robust characterization of the resulting derivatives.

The Rationale: Why Introduce a Fluorinated Alkyl Chain?

The incorporation of fluorine into small molecule drugs is a well-established strategy to overcome common challenges in drug development.[1] Over half of all newly approved small-molecule drugs feature at least one fluorine atom, a testament to its profound impact.[1]

Key Benefits of Fluorination:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Introducing fluorine at or near a metabolically labile site can block enzymatic breakdown by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][3]

  • Modulation of Lipophilicity: Fluorination can significantly increase a molecule's lipophilicity (measured as logP or logD), which can improve its ability to cross cell membranes.[1][4] The 8-fluorooctyl chain, in particular, introduces a substantial hydrophobic character, which can be leveraged to enhance absorption and distribution.[5]

  • Improved Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to more favorable interactions—such as hydrogen bonding or dipole-dipole interactions—with its biological target.[1][2]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation.

This compound (CAS 593-12-4) is an ideal reagent for this purpose.[6] It possesses a dual-functionalized structure: a reactive primary bromide end, susceptible to nucleophilic attack, and a stable, terminus-fluorinated alkyl chain.[6] This allows for the covalent attachment of the fluorinated moiety to an API via a classic SN2 reaction, a reliable and well-understood transformation in organic synthesis.[7]

General Workflow for API Modification

The process of introducing the 8-fluorooctyl chain into an API follows a logical progression from synthesis to characterization. This workflow ensures the successful and verifiable modification of the parent drug molecule.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Analysis A API Selection (Containing -OH, -NHR, or -SH) B Base-mediated Deprotonation A->B C Nucleophilic Substitution (SN2) with this compound B->C D Work-up & Purification (e.g., Chromatography) C->D E Structural Confirmation (¹H, ¹³C, ¹⁹F NMR) D->E Purified Product F Purity & Mass Verification (LC-MS, HRMS) E->F G Physicochemical Property Analysis (logP/logD Determination) F->G

Caption: Experimental workflow for API fluoroalkylation.

Experimental Protocols

The following protocols are generalized for the alkylation of phenol, amine, and thiol functional groups commonly found in APIs. Researchers must first confirm the compatibility of these conditions with the specific API to avoid degradation or unwanted side reactions.

Protocol 1: O-Alkylation of Phenolic APIs (Williamson Ether Synthesis)

This protocol leverages the classic Williamson ether synthesis, where a phenoxide ion, generated by a base, acts as a nucleophile to displace the bromide from this compound.[7][8][9]

Reaction Scheme: API-Ar-OH + this compound ---(Base, Solvent)---> API-Ar-O-(CH₂)₈-F

Materials:

  • Phenolic API

  • This compound (1.1 - 1.5 equivalents)

  • Base: Potassium carbonate (K₂CO₃, 2.0 equivalents) or Sodium hydride (NaH, 60% in mineral oil, 1.2 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous

  • Reaction vessel, magnetic stirrer, heating mantle, nitrogen/argon atmosphere setup

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenolic API (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or ACN to dissolve the API (concentration typically 0.1-0.5 M).

  • Base Addition: Add K₂CO₃ (2.0 eq). For APIs sensitive to stronger bases, K₂CO₃ is preferred. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases. Causality: The base deprotonates the acidic phenolic hydroxyl group to generate the much more nucleophilic phenoxide anion, which is essential for an efficient SN2 reaction.[10]

  • Alkylating Agent Addition: Add this compound (1.1-1.5 eq) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • If using K₂CO₃, filter off the solid. If using NaH, carefully quench with water at 0 °C.

    • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure O-alkylated API derivative.

Protocol 2: N-Alkylation of Primary/Secondary Amine APIs

Alkylation of amines can be complicated by over-alkylation.[11] Using a slight excess of the amine or carefully controlling stoichiometry with a non-nucleophilic base can promote mono-alkylation.

Reaction Scheme: API-R₂NH + this compound ---(Base, Solvent)---> API-R₂N-(CH₂)₈-F

Materials:

  • Amine-containing API (primary or secondary)

  • This compound (1.0 - 1.2 equivalents)

  • Base: Diisopropylethylamine (DIPEA, 2.0 equivalents) or Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the amine-containing API (1.0 eq) in anhydrous ACN.

  • Base Addition: Add the base (DIPEA or K₂CO₃, 2.0 eq). Causality: A non-nucleophilic hindered base like DIPEA is used to neutralize the HBr formed during the reaction without competing with the API's amine as a nucleophile.

  • Alkylating Agent Addition: Add this compound (1.0-1.2 eq) to the solution.

  • Reaction: Stir the mixture at 50-70 °C. Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an appropriate organic solvent (e.g., dichloromethane) and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude material via flash column chromatography to isolate the desired N-alkylated product.

Protocol 3: S-Alkylation of Thiol-containing APIs

Thiols are excellent nucleophiles, especially after deprotonation to the thiolate. These reactions are typically fast and efficient under mild conditions.[12][13]

Reaction Scheme: API-R-SH + this compound ---(Base, Solvent)---> API-R-S-(CH₂)₈-F

Materials:

  • Thiol-containing API

  • This compound (1.05 equivalents)

  • Base: Potassium carbonate (K₂CO₃, 1.5 equivalents) or Sodium ethoxide (NaOEt, 1.1 equivalents)

  • Solvent: Ethanol (EtOH) or Acetone

Step-by-Step Methodology:

  • Preparation: Dissolve the thiol-containing API (1.0 eq) in the chosen solvent in a reaction flask.

  • Base Addition: Add the base (e.g., K₂CO₃) and stir the mixture for 15-30 minutes at room temperature. Causality: The base deprotonates the thiol (pKa ~10-11) to form the highly nucleophilic thiolate anion, which readily participates in the SN2 reaction.[13]

  • Alkylating Agent Addition: Add this compound (1.05 eq) to the stirring suspension.

  • Reaction: Stir the reaction at room temperature or warm gently to 40-50 °C if necessary. These reactions are often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude thioether can be purified by flash column chromatography if necessary.

Characterization of the Fluoroalkylated API

Rigorous analytical validation is critical to confirm the success of the derivatization.

G cluster_0 Analytical Techniques NMR NMR Spectroscopy ¹H NMR: Confirm octyl chain protons ¹³C NMR: Observe new aliphatic signals ¹⁹F NMR: Definitive proof of fluorine incorporation MS Mass Spectrometry LC-MS: Monitor reaction & purity HRMS: Confirm exact mass of new molecular formula Chroma Chromatography TLC: Reaction monitoring HPLC/UPLC: Purity assessment API_Derivative Fluoroalkylated API API_Derivative->NMR API_Derivative->MS API_Derivative->Chroma

Caption: Key analytical methods for product validation.

¹⁹F NMR Spectroscopy: The Definitive Test

Fluorine-19 NMR is the most direct method to confirm the successful incorporation of the fluorinated chain.[14]

  • Key Features: ¹⁹F has a 100% natural abundance and a spin of ½, making it a highly sensitive NMR nucleus.[14] The chemical shift range is very wide, typically leading to a clean, background-free spectrum.[15]

  • Expected Signal: For the 8-fluorooctyl chain, the terminal -CH₂F group is expected to produce a triplet signal (due to coupling with the adjacent two protons) in the ¹⁹F NMR spectrum. The chemical shift will typically appear in the range of -215 to -225 ppm (referenced to CFCl₃).[16]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity and purity of the product.

  • LC-MS: Ideal for monitoring the reaction's progress by observing the disappearance of the starting API's mass peak and the appearance of the product peak.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement of the product, which should match the calculated exact mass for the fluoroalkylated API's molecular formula, confirming the elemental composition.[17]

Expected Impact on Physicochemical Properties

The data below provides a theoretical estimation of the change in properties upon adding an 8-fluorooctyl group to a model API. Actual values will be substrate-dependent.

PropertyParent API (Example)Expected Change after FluoroalkylationRationale
Molecular Weight ~300 g/mol Increase by 194.1 g/mol C₈H₁₆F moiety added, H atom removed
Lipophilicity (cLogP) 2.5Increase by ~3.0 - 4.0The long, hydrophobic alkyl chain significantly increases lipophilicity.[4][18]
Metabolic Stability Moderate (e.g., labile phenol)Significantly IncreasedThe new ether/amine/thioether linkage can be more stable, and the alkyl chain itself is less prone to oxidation at the fluorinated terminus.[2][3]
Aqueous Solubility HighSignificantly DecreasedIncreased lipophilicity generally correlates with lower aqueous solubility.

Conclusion and Best Practices

This compound is a powerful and versatile building block for medicinal chemists aiming to strategically enhance the properties of API candidates. The nucleophilic substitution reactions described are robust and generally high-yielding, providing reliable access to novel fluoroalkylated derivatives.

For optimal results, researchers should:

  • Ensure Anhydrous Conditions: Water can interfere with the base and hydrolyze the alkylating agent.

  • Work Under Inert Atmosphere: This is especially critical when using reactive bases like sodium hydride.

  • Monitor Reactions Closely: Use TLC or LC-MS to track the consumption of starting material and formation of the product to avoid over-running reactions and generating impurities.

  • Perform Rigorous Characterization: Always confirm the structure and purity of the final compound using a combination of NMR (including ¹⁹F), mass spectrometry, and chromatography.

By following these protocols and principles, scientists can effectively leverage this compound to accelerate drug discovery programs and develop candidates with improved therapeutic potential.

References

  • Josten, F., et al. (2020). Lipophilicity modulations by fluorination correlate with membrane partitioning. Angewandte Chemie International Edition, 59(40), 17538-17543. Available at: [Link]

  • Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved January 21, 2026, from [Link]

  • Leroux, F. R., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 21, 2026, from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • ResearchGate. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Request PDF. Available at: [Link]

  • PubMed. (2007). Long chain perfluorinated alkyl acids derivatisation and identification in biota and abiota matrices using gas chromatography. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 21, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Available at: [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved January 21, 2026, from [Link]

  • San Diego State University Digital Collections. (2017). Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents. Available at: [Link]

  • Steffen's Chemistry Pages. (n.d.). 19F chemical shifts. Retrieved January 21, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available at: [Link]

  • CONICET. (2023). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Available at: [Link]

  • PubMed. (2021). Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. Available at: [Link]

  • PubMed. (2024). H2O·B(C6F5)3-Catalyzed para-Alkylation of Anilines with Alkenes Applied to Late-Stage Functionalization of Non-Steroidal Anti-Inflammatory Drugs. Available at: [Link]

  • YouTube. (2019). Reactions of thiols. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Available at: [Link]

  • ResearchGate. (2021). Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. Request PDF. Available at: [Link]

  • National Institutes of Health. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Available at: [Link]

  • Indian Academy of Sciences. (2019). Synthetic access to thiols: A review. Available at: [Link]

  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]

  • Royal Society of Chemistry. (2024). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Available at: [Link]

  • National Institutes of Health. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Available at: [Link]

  • Journal of the Chemical Society. (1947). An experimental study of the alkylation of aromatic amines using (1) aluminium alkoxides and (2) alumina with alcohols. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of this compound in Chemical Synthesis. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (2023). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Available at: [Link]

  • National Institutes of Health. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Available at: [Link]

  • MDPI. (2021). Effect of Lipophilic Chains on the Antitumor Effect of a Dendritic Nano Drug Delivery System. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2024). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Available at: [Link]

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Application Note: The Strategic Use of 1-Bromo-8-fluorooctane in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The imperative in modern agrochemical research is the development of active ingredients that exhibit high efficacy, target specificity, and favorable environmental profiles. The strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance the metabolic stability, lipophilicity, and binding affinity of agrochemicals.[1][2] 1-Bromo-8-fluorooctane has emerged as a critical bifunctional building block in this endeavor, offering a flexible platform for introducing an eight-carbon chain with a terminal fluorine atom.[3][4] This application note details the synthetic utility of this compound, focusing on its application in the synthesis of a potential herbicidal agent via the Williamson ether synthesis.

The Physicochemical Advantage of the 8-Fluorooctyl Moiety

The introduction of a fluorinated alkyl chain can significantly modulate the physicochemical properties of a parent molecule. The strong carbon-fluorine bond enhances metabolic stability by blocking potential sites of oxidation. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to improved binding interactions with its biological target. The C8 chain provides an optimal level of lipophilicity, facilitating transport across plant cuticles and cell membranes.

Strategic Synthesis: Leveraging Differential Reactivity

This compound possesses two distinct halogen atoms, allowing for selective functionalization. The carbon-bromine bond is significantly more labile than the carbon-fluorine bond, making the bromine atom an excellent leaving group in nucleophilic substitution reactions.[3] This differential reactivity is the cornerstone of its synthetic utility, enabling chemists to selectively functionalize the bromine-terminated end of the molecule while preserving the fluorine atom for its beneficial effects on the final compound's properties.

A prime example of this selective reactivity is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[5][6][7] In this reaction, a phenoxide ion acts as a nucleophile, displacing the bromide from this compound to form an aryl ether.

Experimental Protocol: Synthesis of 4-(8-fluorooctyloxy)benzonitrile

This protocol describes the synthesis of 4-(8-fluorooctyloxy)benzonitrile, a candidate herbicidal compound, from this compound and 4-cyanophenol. Benzonitrile derivatives are a known class of herbicides, and the introduction of the 8-fluorooctyl ether moiety is hypothesized to enhance herbicidal activity and selectivity.[8][9]

Reaction Scheme:

Materials:
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
4-Cyanophenol≥99%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.19 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent and Reagent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenoxide. To this suspension, add this compound (2.11 g, 10 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(8-fluorooctyloxy)benzonitrile as a pure compound.

Expected Results:
ParameterExpected Value
Yield 85-95%
Appearance Colorless to pale yellow oil or low melting solid
¹H NMR Consistent with the structure of 4-(8-fluorooctyloxy)benzonitrile
¹³C NMR Consistent with the structure of 4-(8-fluorooctyloxy)benzonitrile
Mass Spec (MS) [M+H]⁺ peak corresponding to the molecular weight

Visualizing the Synthetic Workflow and Rationale

Synthetic Workflow Diagram

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification R1 This compound Addition Add Bromo-fluoro-octane R1->Addition R2 4-Cyanophenol Setup Combine Phenol & Base in DMF R2->Setup Base K₂CO₃ Base->Setup Solvent DMF Solvent->Setup Setup->Addition Heating Heat at 80°C Addition->Heating Quench Quench with Water Heating->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 4-(8-fluorooctyloxy)benzonitrile Purify->Product

Caption: Synthetic workflow for 4-(8-fluorooctyloxy)benzonitrile.

Rationale for Reagent Selection

Reagent_Rationale cluster_rationale Rationale for Experimental Choices BFO This compound BFO_R Provides the 8-fluorooctyl moiety. -Bromo group is the reactive site. BFO->BFO_R Phenol 4-Cyanophenol Phenol_R Aromatic core with a nucleophilic hydroxyl group. -Cyano group is a common feature in herbicides. Phenol->Phenol_R Base Potassium Carbonate (K₂CO₃) Base_R Deprotonates the phenol to form the more nucleophilic phenoxide ion. Base->Base_R Solvent Anhydrous DMF Solvent_R Polar aprotic solvent that facilitates SN2 reactions by solvating the cation. Solvent->Solvent_R

Sources

Application Note & Protocols: Surface Modification of Substrates Using Long-Chain Haloalkanes for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise control of surface chemistry is a cornerstone of modern materials science, with profound implications for biomedical research and drug development. This guide provides a comprehensive overview and detailed protocols for modifying substrates using long-chain molecules terminated with a haloalkane functional group. By leveraging the principles of self-assembled monolayers (SAMs), researchers can create highly ordered, functional surfaces where the terminal halogen serves as a versatile chemical handle for subsequent covalent immobilization of biomolecules, drug compounds, or imaging agents. We will explore the foundational chemistry, provide step-by-step protocols for modifying both noble metal (gold) and hydroxylated (glass, silicon oxide) surfaces, detail essential characterization techniques for monolayer validation, and present an application protocol for post-modification functionalization.

Theoretical Background: The Power of Self-Assembled Monolayers (SAMs)

Surface modification using long-chain haloalkanes is primarily achieved by employing bifunctional molecules that form a self-assembled monolayer (SAM). A SAM is a highly organized, single-molecule-thick layer that spontaneously forms on a suitable substrate.[1][2] The molecules that constitute these layers possess three key components:

  • Anchor (Head) Group: A functional group with a strong, specific affinity for the substrate. This interaction is the primary driving force for self-assembly.[3] Common examples include thiols (-SH) for noble metals like gold, silver, and palladium, and silanes (-SiCl₃ or -Si(OR)₃) for hydroxylated surfaces such as glass (SiO₂) and silicon.[2][3]

  • Alkyl Chain (Spacer): A long hydrocarbon chain ((CH₂)n) that acts as a spacer. Van der Waals interactions between adjacent chains drive the molecules into a densely packed, ordered, crystalline-like structure, particularly for chains with 10 or more carbons.[4]

  • Terminal (Tail) Group: The functional group at the exposed interface of the monolayer. In this guide, the focus is on the halogen atom (e.g., -Br, -Cl), which is relatively stable but can be converted into a more reactive group for further chemical transformations.

The formation of a high-quality SAM is a process of thermodynamic equilibration. Initially, molecules adsorb rapidly onto the surface in a disordered state. Over time (typically 12-24 hours), these molecules rearrange into a well-ordered, low-energy configuration.[4]

SAM_Formation_Mechanisms Figure 1: Mechanisms of SAM Formation cluster_thiol A) Thiol on Gold Substrate cluster_silane B) Silane on Hydroxylated Substrate thiol_molecule ω-Halo-alkanethiol HS-(CH₂)n-X gold_surface Gold (Au) Substrate thiol_molecule->gold_surface Chemisorption (Au-S bond formation) thiol_sam Organized Monolayer Au-S-(CH₂)n-X gold_surface->thiol_sam Self-Assembly (van der Waals interactions) silane_molecule Halo-alkylsilane (RO)₃Si-(CH₂)n-X hydroxylated_surface Hydroxylated Surface (e.g., Glass) Substrate-OH silane_molecule->hydroxylated_surface Hydrolysis & Covalent Bonding (Si-O-Substrate linkage) silane_sam Organized Monolayer Substrate-O-Si-(CH₂)n-X hydroxylated_surface->silane_sam Self-Assembly & Curing (Polysiloxane network) Experimental_Workflow Figure 2: General Experimental Workflow sub Substrate Selection (Au, Glass, Si) clean Substrate Cleaning (Protocol 2.1 or 2.2) sub->clean deposit SAM Deposition (Protocol 3.1 or 3.2) clean->deposit rinse Rinsing & Drying deposit->rinse char1 Primary Characterization (Contact Angle, Ellipsometry, XPS) rinse->char1 react [Optional] Post-Modification Reaction (Protocol 5.1) char1->react If successful char2 [Optional] Secondary Characterization react->char2

Caption: A typical workflow for surface modification and validation.

Contact Angle Goniometry
  • Purpose: To measure the surface hydrophobicity. A clean, hydrophilic gold or glass surface will have a very low water contact angle (<15°). A successful, dense alkyl-based SAM will present a hydrophobic surface.

  • Expected Result: For a well-formed C11-chain monolayer, the static water contact angle should be in the range of 100-110°. A low contact angle suggests incomplete coverage or a disordered layer.

Ellipsometry
  • Purpose: To measure the thickness of the monolayer. This provides strong evidence that a monolayer, and not a multilayer or bare surface, is present.

  • Expected Result: The thickness should be consistent with the length of the molecule in a tilted, all-trans conformation. For an 11-carbon chain, the expected thickness is typically 12-16 Å.

X-ray Photoelectron Spectroscopy (XPS)
  • Purpose: To determine the elemental composition of the surface.

  • Expected Result: The XPS spectrum should show peaks corresponding to the elements in the monolayer: Carbon (C 1s), the anchor element (S 2p for thiols, Si 2p for silanes), and the terminal halogen (e.g., Br 3d). The underlying substrate signal (Au 4f or Si 2p from bulk) will be attenuated.

Characterization Technique Parameter Measured Expected Value (C11-Bromo SAM) Indication of Success
Contact Angle GoniometryStatic Water Contact Angle100° - 110°High hydrophobicity confirms surface coverage.
EllipsometryLayer Thickness12 - 16 ÅThickness corresponds to a single molecular layer.
XPSElemental CompositionPresence of C, S/Si, BrConfirms chemical identity of the monolayer.

Table 1: Summary of expected characterization data for a well-formed 11-bromoundecane-based monolayer.

Application Protocol: Post-Modification Functionalization

The terminal halogen is a gateway for further functionalization. A common and highly efficient method is to convert the bromide or chloride to an azide, which can then participate in a "click" chemistry reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition, CuAAC).

Post_Modification_Pathway Figure 3: Post-Modification via Click Chemistry start_surface Substrate-SAM-Br Halo-Terminated Surface azide_surface Substrate-SAM-N₃ Azide-Terminated Surface start_surface->azide_surface  + Sodium Azide (NaN₃) in DMF   final_surface Substrate-SAM-Triazole-Molecule Functionalized Surface azide_surface->final_surface  + Alkyne-Molecule + Cu(I) Catalyst  

Caption: Pathway for functionalizing a bromo-terminated SAM.

Protocol: Azide Functionalization and Click Reaction
  • Rationale: This two-step process first converts the stable alkyl bromide into a reactive azide group. The azide can then be coupled to any molecule containing an alkyne group with high specificity and yield, which is ideal for attaching sensitive biomolecules or drug compounds.

  • Materials: Bromo-terminated substrate, sodium azide (NaN₃), dimethylformamide (DMF), alkyne-functionalized molecule of interest (e.g., an alkyne-tagged fluorescent dye or peptide), copper(II) sulfate (CuSO₄), sodium ascorbate, DI water, ethanol.

  • Procedure:

    • Step 1: Azide Conversion a. In a fume hood, prepare a saturated solution of sodium azide in DMF. b. Immerse the bromo-terminated substrate in the NaN₃/DMF solution. c. Heat at 60-70 °C for 12-24 hours. d. Remove the substrate and rinse thoroughly with DMF, followed by ethanol and DI water. Dry with nitrogen. The surface is now azide-terminated.

    • Step 2: Click Reaction (CuAAC) a. Prepare a reaction cocktail. For a 1 mL reaction, combine:

      • 800 µL DI water

      • 100 µL of a 10 mM solution of the alkyne-molecule.

      • 50 µL of a freshly prepared 100 mM sodium ascorbate solution in water.

      • 50 µL of a 20 mM CuSO₄ solution in water. b. Place the azide-terminated substrate in a small container. c. Cover the substrate with the reaction cocktail. d. Incubate for 1-4 hours at room temperature, protected from light if using a fluorescent molecule. e. Remove the substrate and rinse extensively with DI water, then ethanol, and dry with nitrogen.

    • Validation: The success of the click reaction can be confirmed by XPS (looking for the disappearance of the Br peak and appearance of the N 1s signal) or, if a fluorescent molecule was used, by fluorescence microscopy.

References

  • Chemguide. (n.d.). An introduction to halogenoalkanes (haloalkanes). Retrieved from [Link]

  • Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews.
  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews.
  • Bain, C. D., et al. (1989). Modeling organic surfaces with self-assembled monolayers.
  • ResearchGate. (2023). Surface Modification of Metallic Nanoparticles for Targeting Drugs. Retrieved from [Link]

  • Dr. Lee Group. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Haloalkanes. Retrieved from [Link]

  • ResearchGate. (2018). Silanization of glass chips—A factorial approach for optimization. Retrieved from [Link]

  • Mei, Y., et al. (2010). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. PubMed Central. Retrieved from [Link]

  • Li, A., & Shao, Z. (2014). Biochemical Characterization of a Haloalkane Dehalogenase DadB from Alcanivorax dieselolei B-5. PLOS ONE. Retrieved from [Link]

  • ResearchGate. (2009). SAMs on Gold Derived from the Direct Adsorption of Alkanethioacetates Are Inferior to Those Derived from the Direct Adsorption of Alkanethiols. Retrieved from [Link]

  • PubMed. (2001). Silanizing glassware. Retrieved from [Link]

  • MDPI. (2023). Surface Modification of Metallic Nanoparticles for Targeting Drugs. Retrieved from [Link]

  • Journal of the American Chemical Society. (2003). Formation and Structure of Self-Assembled Monolayers of Alkanethiolates on Palladium. Retrieved from [Link]

  • Loschmidt Laboratories. (2025). Biochemical and Computational Characterization of Haloalkane Dehalogenase Variants Designed by Generative AI. Retrieved from [Link]

  • PubMed Central. (n.d.). Molecular engineering of Surfaces Using Self-Assembled Monolayers. Retrieved from [Link]

  • SciSpace. (n.d.). Formation and Structure of Self-Assembled Monolayers. Retrieved from [Link]

  • Dalton Transactions. (2017). Surface modification of aqueous miscible organic layered double hydroxides (AMO-LDHs). Retrieved from [Link]

  • ResearchGate. (2002). Alkanethiol Self-Assembled Monolayers Formed on Silicon Substrates. Retrieved from [Link]

  • ResearchGate. (2017). A mini review of haloalkane dehalogenase: From molecular characterization to applications. Retrieved from [Link]

  • Langmuir. (2019). Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100). Retrieved from [Link]

  • Wikipedia. (n.d.). Silanization. Retrieved from [Link]

  • Langmuir. (2003). Long Chain n-Alkanes at SiO2/Air Interfaces: Molecular Ordering, Annealing, and Surface Freezing of Triacontane in the Case of Excess and Submonolayer Coverage. Retrieved from [https://pubs.acs.org/doi/10.1021/la034538+]
  • ResearchGate. (2022). Surface modification of metal-organic frameworks for biomedical applications. Retrieved from [Link]

  • Agilent. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold. Retrieved from [Link]

  • MDPI. (2018). Recent Advances on Surface Modification of Halloysite Nanotubes for Multifunctional Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Advancing Drug Delivery: Design and Applications of MOF-Polyurethane Composites for Controlled Release Systems. Retrieved from [Link]

  • YouTube. (2019). Self-assembled monolayers (SAMs) - Darren Lipomi - UC San Diego. Retrieved from [Link]

  • YouTube. (2023). How to Silanize Slides. Retrieved from [Link]

  • PubMed. (2005). Mixed alkanethiol self-assembled monolayers as substrates for microarraying applications. Retrieved from [Link]

  • University of Alabama in Huntsville Research. (2018). The effectiveness of different silane formulations to functionalize glass-based substrates. Retrieved from [Link]

  • CBSE Academic. (n.d.). Chemistry (Class XII). Retrieved from [Link]

  • Journal of Coatings Technology and Research. (2020). Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Retrieved from [Link]

  • ACS Materials Letters. (2023). On-Surface Reactions of Electronically Active Self-Assembled Monolayers for Electrode Work Function Tuning. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Integration of 1-Bromo-8-fluorooctane in Fluorinated Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, bioavailability, and receptor binding affinity.[1][2][3] 1-Bromo-8-fluorooctane has emerged as a pivotal bifunctional building block, enabling the precise introduction of a fluorinated eight-carbon chain into active pharmaceutical ingredients (APIs) and diagnostic agents.[4][5] This guide provides an in-depth exploration of this compound's utility, detailing its strategic advantages and presenting validated protocols for its application. We will cover its use in the synthesis of novel pharmaceutical intermediates via nucleophilic substitution and its role as a precursor in the development of Positron Emission Tomography (PET) imaging agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination for therapeutic optimization.

The Rationale for Fluorination in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[3][6] Approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its transformative impact.[2][7] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond—are central to its utility.

Key Physicochemical and Pharmacokinetic Enhancements:

  • Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[8][9][10] Replacing a metabolically labile C-H bond with C-F can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[9][10]

  • Lipophilicity and Permeability: Fluorine substitution can systematically alter a molecule's lipophilicity (logP). This modulation is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, particularly for enhancing permeability across biological membranes like the blood-brain barrier.[1][8]

  • Binding Affinity: The electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, influencing their ionization state at physiological pH.[8][10] This can lead to more favorable electrostatic interactions and hydrogen bonding with the target receptor, ultimately increasing binding affinity and potency.[11]

The this compound molecule is an exemplary tool for harnessing these benefits. Its dual-functional nature, with a reactive bromide at one terminus and a stable fluoride at the other, provides a direct and versatile handle for introducing a long, fluorinated alkyl chain.[4][5]

Physicochemical Profile: this compound

A thorough understanding of the reagent's properties is fundamental to its effective and safe implementation in any synthetic protocol.

PropertyValueReference
CAS Number 593-12-4[12]
Molecular Formula C₈H₁₆BrF[12][13]
Molecular Weight 211.11 g/mol [12][13]
Appearance Colorless transparent liquid[4][14]
Purity Typically ≥99.0%[4][14]
Density 1.178 g/cm³[13]
Boiling Point 224.2 °C at 760 mmHg[13]
Flash Point 92.3 °C[13]
Refractive Index 1.437[13]

Logical Framework for Fluorine's Impact

The decision to incorporate a fluoroalkyl chain is driven by a clear set of desired outcomes. The following diagram illustrates the causal relationships between the introduction of this compound and the enhancement of a drug candidate's properties.

G cluster_0 Strategic Input cluster_1 Chemical Modification cluster_2 Primary Physicochemical Effects cluster_3 Resulting Pharmacological Enhancements Reagent This compound Alkylation Nucleophilic Alkylation of API Precursor Reagent->Alkylation Reacts via -Br group Metabolism Block Metabolic Oxidation (Strong C-F Bond) Alkylation->Metabolism Introduces - (CH₂)₈F Chain Lipophilicity Modulate Lipophilicity Alkylation->Lipophilicity Introduces - (CH₂)₈F Chain Conformation Influence Molecular Conformation Alkylation->Conformation Introduces - (CH₂)₈F Chain Electronics Alter Local Electronic Effects (pKa) Alkylation->Electronics Introduces - (CH₂)₈F Chain Bioavailability Increased Bioavailability & Half-Life Metabolism->Bioavailability Permeability Improved Membrane Permeation Lipophilicity->Permeability Potency Enhanced Binding Affinity & Potency Conformation->Potency Electronics->Potency Permeability->Bioavailability

Caption: Logical flow from reagent to pharmacological benefit.

Application Note I: Synthesis of a Fluorinated Amine Intermediate

This section details a generalized, self-validating protocol for the N-alkylation of a primary amine using this compound. This reaction is a fundamental step in building more complex fluorinated APIs.

Principle and Causality

The reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbon attached to the bromine. Bromide is an excellent leaving group, facilitating the reaction.

  • Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is a moderately weak, non-nucleophilic base. Its role is crucial: it deprotonates the ammonium salt formed after the initial alkylation, regenerating the neutral secondary amine. This secondary amine is often more nucleophilic than the starting primary amine, creating a risk of overalkylation. Using a mild base and controlling stoichiometry helps to minimize the formation of the tertiary amine byproduct.[15]

  • Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile is chosen because it effectively solvates the cation (K⁺) while leaving the amine nucleophile relatively unencumbered, thereby accelerating the Sₙ2 reaction rate.[15]

  • Temperature Control: The reaction is typically heated to provide sufficient activation energy. However, excessive heat can promote side reactions, such as elimination or decomposition. Monitoring the reaction progress is key to determining the optimal balance.

Detailed Experimental Protocol

Objective: To synthesize N-(8-fluorooctyl)-[Primary Amine].

Materials:

  • Primary Amine (e.g., Aniline, Benzylamine) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Protocol Steps:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Addition of Reagents: Add the powdered anhydrous K₂CO₃ (2.0 eq) to the solution. Follow with the dropwise addition of this compound (1.1 eq).

  • Reaction Conditions: Heat the mixture to 70-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting amine is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.[15]

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure secondary amine product.

Self-Validation and Characterization Data

Confirming the identity and purity of the synthesized product is a critical step.

TechniqueExpected Result / Characteristic Signal
TLC A new spot with an R_f value between the starting amine and this compound. The product should be UV active if the parent amine has a chromophore.
LC-MS A major peak corresponding to the [M+H]⁺ of the expected product.
¹H NMR Appearance of new multiplets corresponding to the -CH₂- protons of the octyl chain. A characteristic triplet of triplets at ~4.45 ppm for the -CH₂F group.
¹⁹F NMR A single triplet of triplets resonance around -218 ppm, confirming the presence of the terminal fluorine.
FT-IR Disappearance or reduction of the primary amine N-H stretch (~3300-3400 cm⁻¹, two bands) and appearance of a secondary amine N-H stretch (~3300 cm⁻¹, one band).
Experimental Workflow Diagram

G cluster_workflow N-Alkylation Workflow Setup 1. Reaction Setup (Amine, K₂CO₃, DMF) Addition 2. Add This compound Setup->Addition React 3. Heat & Stir (70-80 °C, 12-24h) Addition->React Monitor 4. Monitor (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 5. Aqueous Work-up & Extraction (EtOAc) Monitor->Workup Complete Purify 6. Column Chromatography Workup->Purify Analyze 7. Characterization (NMR, MS) Purify->Analyze Product Pure Product Analyze->Product

Caption: Step-by-step workflow for the synthesis protocol.

Application Note II: Role in PET Radiotracer Development

The stable fluorine atom in this compound makes it an invaluable tool for developing PET imaging agents, where its radioactive isotope, Fluorine-18 (¹⁸F), is used.

Principle of PET Imaging

PET is a highly sensitive, non-invasive imaging technique that visualizes biological processes in vivo.[3] It relies on the detection of gamma rays emitted from a positron-emitting radionuclide, such as ¹⁸F, which is incorporated into a biologically active molecule (a radiotracer).[16] With a convenient half-life of ~110 minutes, ¹⁸F allows for multi-step synthesis and transport, making it the most widely used radionuclide in PET.[16]

Synthetic Strategy and the Role of the "Cold" Standard

Directly synthesizing a novel ¹⁸F-labeled tracer is complex and resource-intensive. Therefore, the non-radioactive ("cold") version of the tracer is synthesized and evaluated first. This is where this compound is critical.

  • Synthesis of the "Cold" Standard: this compound is used to synthesize the target molecule containing the stable ¹⁹F isotope. This allows for the full characterization and optimization of the synthetic route using standard analytical techniques (NMR, MS).

  • Pharmacological Evaluation: The "cold" standard is used to perform in vitro and in vivo studies to determine its binding affinity, specificity, and pharmacokinetic properties. This validates that the molecular scaffold has the desired biological activity before proceeding with the radioactive version.[17]

  • Radiosynthesis Development: Once the "cold" standard is validated, a synthetic route for the ¹⁸F-labeled version is developed. This typically involves using a precursor molecule, such as an 8-bromooctyl tosylate or mesylate, which is first attached to the targeting moiety. In the final step, this precursor is reacted with [¹⁸F]fluoride ion in a nucleophilic substitution reaction to introduce the radionuclide.[6]

The initial work with this compound provides the essential blueprint and biological validation required for a successful radiosynthesis campaign.

Conceptual Radiotracer Development Pathway

G cluster_pathway PET Tracer Development Pathway step1 Step 1: 'Cold' Synthesis Use this compound to synthesize stable ¹⁹F-analog step2 Step 2: Biological Validation In vitro / In vivo testing of 'cold' analog to confirm affinity and pharmacokinetics step1->step2 step3 Step 3: Precursor Synthesis Synthesize labeling precursor (e.g., 8-Bromooctyl-Tosylate attached to targeting molecule) step2->step3 Validation Successful step4 Step 4: Radiosynthesis Nucleophilic substitution with [¹⁸F]Fluoride to produce the final ¹⁸F-PET tracer step3->step4 step5 Step 5: PET Imaging Use of the ¹⁸F-tracer for in vivo imaging studies step4->step5

Sources

Troubleshooting & Optimization

How to prevent side reactions with 1-Bromo-8-fluorooctane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Bromo-8-fluorooctane (CAS 593-12-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile bifunctional linker. Here, we address common experimental challenges, provide troubleshooting strategies, and answer frequently asked questions to help you minimize side reactions and maximize the yield of your target molecule.

Understanding the Core Reactivity

This compound is a valuable synthetic intermediate due to its orthogonal reactivity.[1][2] The molecule possesses two distinct halogenated ends on an eight-carbon chain:

  • The Alkyl Bromide (C1): This end is the primary site of reactivity. The carbon-bromine bond is relatively weak, and bromide is an excellent leaving group, making this position susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.[2] It is also the site for forming organometallic reagents, such as Grignard reagents.[3]

  • The Alkyl Fluoride (C8): The carbon-fluorine bond is exceptionally strong and fluorine is a poor leaving group.[4] Consequently, this end of the molecule is generally unreactive under standard nucleophilic substitution or organometallic reaction conditions, providing a stable fluorine tag for downstream applications in pharmaceutical or agrochemical development.[1][2]

The key to successfully using this reagent is to exploit the reactivity of the C-Br bond while preventing unwanted side reactions, primarily E2 elimination, which competes directly with the desired SN2 pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is low, and TLC/GC-MS analysis shows a significant amount of an alkene byproduct (8-fluorooct-1-ene). What's going wrong?

Answer: This is a classic case of the E2 (elimination) reaction competing with your desired SN2 (substitution) reaction. The base or nucleophile you are using is abstracting a proton from the carbon adjacent to the C-Br bond (the β-hydrogen), leading to the formation of a double bond and elimination of HBr.[5][6]

Causality & Mechanism:

  • Strong and/or Bulky Bases: Strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU) are more likely to act as bases rather than nucleophiles because it is easier for them to access a sterically available β-hydrogen than the sterically shielded electrophilic carbon.[6]

  • High Temperatures: Elimination reactions are entropically favored over substitution reactions. Increasing the reaction temperature will almost always increase the proportion of the elimination byproduct.

  • Solvent Choice: Protic solvents can stabilize the transition state of both reactions, but polar aprotic solvents (like DMF, DMSO, or acetonitrile) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive for substitution.

Solutions to Favor SN2 Substitution:

  • Re-evaluate Your Base/Nucleophile: If possible, use a less basic nucleophile. If a base is required, use a weaker, non-nucleophilic base. Carbonates (K₂CO₃, Cs₂CO₃) are often excellent choices as they are strong enough to facilitate the reaction but not so strong as to aggressively promote elimination.

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C can dramatically suppress the E2 pathway.

  • Optimize Your Solvent: Switch to a polar aprotic solvent. Solvents like DMF or acetonitrile can significantly accelerate SN2 reactions.

Workflow: Minimizing E2 Elimination

start Low Yield & Alkene Byproduct Detected check_base Is the base strong and/or sterically hindered? (e.g., t-BuOK, DBU, LDA) start->check_base check_temp Is the reaction temperature > 50°C? check_base->check_temp No sol_base SOLUTION: Switch to a weaker, less hindered base (e.g., K₂CO₃, NaH, or use nucleophile as base) check_base->sol_base Yes check_solvent Are you using a protic solvent? (e.g., EtOH, MeOH) check_temp->check_solvent No sol_temp SOLUTION: Lower the reaction temperature. Start at RT or 0°C and slowly warm if needed. check_temp->sol_temp Yes sol_solvent SOLUTION: Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile, DMSO) check_solvent->sol_solvent Yes outcome Higher Yield of Sₙ2 Product check_solvent->outcome No (Re-evaluate other parameters) sol_base->outcome sol_temp->outcome sol_solvent->outcome

Caption: Decision workflow for troubleshooting E2 elimination.

Question 2: I'm trying to form the Grignard reagent (8-fluorooctylmagnesium bromide), but the reaction won't initiate, or my yield is very poor.

Answer: Grignard reagent formation is highly sensitive to reaction conditions, primarily the presence of water or other protic sources.[3] Grignard reagents are potent bases and will readily react with even trace amounts of acidic protons in an acid-base reaction, which is much faster than the desired C-C bond formation with your electrophile.[7]

Critical Factors for Success:

  • Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere). All solvents (typically diethyl ether or THF) must be anhydrous grade and preferably distilled from a drying agent.[3]

  • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Magnesium Activation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction. Activating the magnesium is crucial. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask under an inert atmosphere to expose a fresh surface.

Protocol: Grignard Reagent Formation
  • Setup: Assemble your oven-dried glassware (three-neck flask, condenser, addition funnel) while hot and immediately place it under a positive pressure of dry nitrogen or argon.

  • Reagents: Place activated magnesium turnings (1.2 equivalents) in the reaction flask. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the addition funnel.

  • Initiation: Add a small portion (approx. 10%) of the this compound solution to the stirred magnesium turnings. The reaction should initiate, evidenced by gentle bubbling or a slight exotherm. If it doesn't start, gentle warming with a heat gun may be necessary.

  • Addition: Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the starting material. The resulting gray or brownish solution is your Grignard reagent, ready for use.

Frequently Asked Questions (FAQs)

Q1: Which reaction conditions are best to ensure selective SN2 substitution on the bromide?

To favor SN2, you want to maximize the nucleophilicity of your attacking species while minimizing its basicity, and choose conditions that stabilize the SN2 transition state.[8]

ParameterRecommendation to Favor SN2Rationale
Nucleophile/Base Use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻). If a base is needed, use a mild one like K₂CO₃.Strong, bulky bases preferentially abstract protons, leading to E2 elimination.[6]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)These solvents solvate the counter-ion of the nucleophile, increasing its reactivity, and do not participate in hydrogen bonding that could hinder the nucleophile.
Temperature Low to Moderate (0°C to Room Temp)Higher temperatures provide the activation energy for the competing E2 pathway, which is entropically favored.[9]
Concentration Higher concentration of nucleophileThe rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[8]

Q2: Do I need to protect the fluoro group before performing reactions at the bromo- end?

No. The C-F bond is robust and non-reactive under the vast majority of conditions used to modify the C-Br bond, including nucleophilic substitution and Grignard formation.[4] This inherent stability is a key feature of this bifunctional molecule, making protection unnecessary.[10]

Q3: Can I perform an elimination reaction intentionally to synthesize 8-fluorooct-1-ene?

Yes. To achieve this, you would do the opposite of the recommendations for SN2. Use a strong, bulky base like potassium tert-butoxide (t-BuOK) in a less polar solvent like THF or even tert-butanol itself, and run the reaction at an elevated temperature (e.g., reflux).[9] These conditions are designed to favor the E2 pathway.

SN2 vs. E2 Mechanistic Competition

cluster_main Reaction Pathways for this compound cluster_sn2 Sₙ2 Pathway (Substitution) cluster_e2 E2 Pathway (Elimination) Reactants F-(CH₂)₇-CH₂-Br + Nu⁻/Base⁻ TS_SN2 [Nu---CH₂(R)---Br]⁻ (Trigonal Bipyramidal T.S.) Reactants->TS_SN2 Nucleophilic Attack on Cα TS_E2 [Base---H---CH(R')---CH₂---Br]⁻ (Concerted T.S.) Reactants->TS_E2 Base abstracts H from Cβ Prod_SN2 F-(CH₂)₇-CH₂-Nu TS_SN2->Prod_SN2 Br⁻ Leaves Prod_E2 F-(CH₂)₆-CH=CH₂ TS_E2->Prod_E2 Double bond forms, Br⁻ Leaves

Caption: Competing SN2 and E2 reaction pathways.

References
  • The Essential Role of this compound in Chemical Synthesis. (n.d.). Fengchen Group. Retrieved from [Link]

  • The Role of this compound in Advanced Organic Synthesis. (n.d.). Fengchen Group. Retrieved from [Link]

  • This compound - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

  • The Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]

  • Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Consider the following sequence of reactions... (n.d.). StudySoup. Retrieved from [Link]

  • Elimination Reactions. (n.d.). Southern Illinois University Edwardsville. Retrieved from [Link]

  • Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]

  • Protecting Groups. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Tips & Tricks: Protecting Groups. (n.d.). University of Rochester Chemistry Department. Retrieved from [Link]

  • Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts... (n.d.). Pearson+. Retrieved from [Link]

  • Bifunctional compounds. (n.d.). University at Albany Libraries. Retrieved from [Link]

  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Grignard Reagent Reaction Mechanism. (2018). The Organic Chemistry Tutor. Retrieved from [Link]

  • General Features of Elimination. (2020). Brandt Kadrowsk. Retrieved from [Link]

  • This compound: High Purity Organic Synthesis Intermediate... (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Elimination Reactions of Halogenoalkanes. (2025). Save My Exams. Retrieved from [Link]

  • nucleophilic substitution - halogenoalkanes and hydroxide ions. (n.d.). Chemguide. Retrieved from [Link]

  • Introduction to Elimination Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Bifunctional Compounds. (n.d.). Oxford University Press. Retrieved from [Link]

  • Octane, 1-bromo-8-fluoro-. (n.d.). PubChem. Retrieved from [Link]

  • The Discovery of Nucleophilic Substitution Reactions. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. (2017). Dr Grady's A Level Chemistry Videos. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-8-fluorooctane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-8-fluorooctane. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional building block in their synthetic endeavors. As a molecule with two distinct halogen functionalities, this compound (CAS 593-12-4) is a cornerstone intermediate in pharmaceuticals and agrochemicals, enabling the precise introduction of fluorinated alkyl chains to enhance bioavailability and metabolic stability.[1][2][3]

This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing its synthesis, troubleshooting common issues, and ensuring the highest purity for your downstream applications. The advice herein is structured to address specific challenges you may encounter, explaining the causality behind each experimental choice to empower you to make informed decisions in the lab.

Section 1: Synthetic Strategy & Workflow

The most common and reliable pathway to this compound begins with a readily available C8 precursor, 1,8-octanediol. The strategy involves a sequential, two-step conversion of the terminal hydroxyl groups. This approach requires careful control to achieve monosubstitution at each step and avoid the formation of symmetrical difunctionalized byproducts.

The general workflow is outlined below. The critical choice is the order of halogenation, which is addressed in the FAQ section. For this guide, we will focus on the bromination-first pathway, which is often preferred due to the milder conditions for the initial bromination step.

Synthetic_Workflow cluster_0 Step 1: Monobromination cluster_1 Step 2: Deoxyfluorination cluster_2 Purification Start 1,8-Octanediol Intermediate 8-Bromooctan-1-ol Start->Intermediate PBr₃ / Pyridine 0°C to RT Product This compound Intermediate->Product DAST / DCM -78°C to RT Purified High-Purity Product (>99.0%) Product->Purified Column Chromatography

Caption: General synthetic workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is disappointingly low after the two-step synthesis. What are the most likely causes?

A1: Low overall yield is a multifactorial problem. A systematic approach is required to identify the bottleneck.

  • Incomplete Reactions: Both the bromination and fluorination steps may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the disappearance of the starting material before proceeding with the workup.

  • Formation of Symmetrical Byproducts: A primary cause of yield loss is the formation of 1,8-dibromooctane during the first step and/or 1,8-difluorooctane if unreacted 1,8-octanediol is carried over into the fluorination step. This is typically an issue of stoichiometry and reagent addition. See Q2 for mitigation strategies.

  • Side Reactions (Elimination): The use of strong, non-nucleophilic bases or elevated temperatures can promote elimination reactions, leading to the formation of unsaturated species. Fluorination with reagents like DAST is particularly susceptible to elimination if the temperature is not carefully controlled.[4]

  • Purification Losses: this compound and its key intermediate, 8-bromooctan-1-ol, can be lost during aqueous workups if extractions are not performed thoroughly. Furthermore, improper selection of conditions for column chromatography can lead to poor separation and significant loss of product.

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting Start Low Overall Yield Detected Check_Step1 Analyze Crude from Step 1 (Bromination) by GC/TLC Start->Check_Step1 Check_Step2 Analyze Crude from Step 2 (Fluorination) by GC/TLC Check_Step1->Check_Step2 Step 1 looks clean Solution_Step1 Issue: Incomplete reaction or 1,8-dibromooctane formation. Action: Optimize PBr₃ stoichiometry, control addition rate, verify reaction completion. Check_Step1->Solution_Step1 Byproducts found Check_Purification Analyze Combined Organic Fractions vs. Final Product Check_Step2->Check_Purification Step 2 looks clean Solution_Step2 Issue: Incomplete fluorination or elimination byproducts. Action: Ensure anhydrous conditions, maintain temp at -78°C, use slow DAST addition. Check_Step2->Solution_Step2 Byproducts found Solution_Purification Issue: Product loss during workup or chromatography. Action: Increase number of extractions, optimize column solvent system. Check_Purification->Solution_Purification Significant loss

Caption: Decision tree for troubleshooting low synthesis yields.

Q2: I'm seeing a significant amount of 1,8-dibromooctane in my product after the first step. How can I improve the selectivity for 8-bromooctan-1-ol?

A2: The formation of the dibrominated byproduct is a classic selectivity problem. The key is to manipulate the reaction conditions to favor monosubstitution.

  • Stoichiometry is Critical: The reaction of a primary alcohol with phosphorus tribromide (PBr₃) proceeds via an SN2 mechanism.[5][6][7] Theoretically, one mole of PBr₃ can react with three moles of alcohol. To favor monosubstitution, you must use the diol as the limiting reagent. Start with a PBr₃-to-diol molar ratio of approximately 0.35 to 0.40. This ensures there is insufficient PBr₃ to react with both hydroxyl groups on a large scale.

  • Controlled Reagent Addition: Add the PBr₃ dropwise to a cooled solution (0 °C) of the 1,8-octanediol. A slow, controlled addition maintains a low instantaneous concentration of the brominating agent, statistically favoring reaction with only one end of the diol molecule.

  • Solvent and Base: Using a non-coordinating solvent like diethyl ether or dichloromethane (DCM) is standard. The addition of a weak, non-nucleophilic base like pyridine can help to scavenge the HBr byproduct, though its primary role in similar reactions is often to ensure inversion of configuration in chiral systems.[5]

Q3: My fluorination step with DAST is giving poor yields and a complex mixture of byproducts. What's going wrong?

A3: Diethylaminosulfur trifluoride (DAST) is a powerful but sensitive reagent that requires careful handling and precise conditions.[8][9]

  • Water is Your Enemy: DAST reacts violently with water. The reaction must be conducted under strictly anhydrous conditions using oven-dried glassware and anhydrous solvents. Any moisture will consume the reagent and generate HF, which can lead to other side reactions.

  • Temperature Control is Paramount: The conversion of alcohols to fluorides with DAST should be initiated at -78 °C (a dry ice/acetone bath).[9] Adding DAST at higher temperatures significantly increases the likelihood of elimination byproducts. After the addition is complete, the reaction can be allowed to warm slowly to room temperature. DAST can detonate if heated above 90 °C.[10]

  • Consider a Safer Alternative: Deoxo-Fluor is a similar deoxyfluorinating agent that is more thermally stable than DAST and may offer improved yields in some cases.[10]

  • Potential for Rearrangement: While less common with primary alcohols, DAST can promote cationic rearrangements in more complex substrates.[8] Although not a major concern for 8-bromooctan-1-ol, it is a factor to be aware of when using this reagent class.

Q4: Purification by simple distillation is ineffective at separating my product from byproducts. What are my options?

A4: The boiling points of this compound, 8-bromooctan-1-ol (unreacted starting material), and 1,8-dibromooctane can be relatively close, making fractional distillation challenging.

  • Flash Column Chromatography: This is the most effective method for purification. The polarity difference between the non-polar 1,8-dibromooctane, the slightly more polar this compound, and the much more polar 8-bromooctan-1-ol allows for excellent separation on silica gel.

    • Recommended Solvent System: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 5% ethyl acetate in hexanes is typically sufficient to elute the dibromide first, followed by the desired product, while the starting alcohol remains on the column or elutes much later.

  • Pre-Purification Workup: Ensure your aqueous workup is effective. A wash with water will remove most water-soluble impurities. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acidic residues, and a final brine wash will aid in removing water from the organic layer before drying with an agent like Na₂SO₄ or MgSO₄.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to start from: bromination then fluorination, or vice-versa?

A1: While both sequences are chemically plausible, the bromination-then-fluorination route is generally preferred. PBr₃ is a relatively mild and high-yielding reagent for converting primary alcohols to bromides under conditions that are easy to control.[6][7][11] The intermediate, 8-bromooctan-1-ol, is a stable solid that is easily purified before the more sensitive fluorination step. Performing the challenging DAST reaction last on a clean, well-characterized intermediate often leads to a cleaner final reaction and a higher overall yield.

Q2: What are the critical safety precautions when working with fluorinating agents like DAST?

A2: DAST is a hazardous reagent that must be handled with extreme care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Anhydrous Conditions: DAST reacts violently with water to release HF gas. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Never heat DAST above 50 °C, as it can undergo exothermic decomposition and potentially detonate at higher temperatures.[10] Always cool the reaction vessel to -78 °C before adding the reagent.

  • Quenching: Quench the reaction carefully by slowly adding it to a stirred, cooled saturated solution of sodium bicarbonate to neutralize any excess reagent and acidic byproducts.

Q3: How should I store this compound and its key intermediate, 8-bromooctan-1-ol?

A3:

  • 8-Bromooctan-1-ol: This is a solid at room temperature. It should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • This compound: This is a liquid.[2][12] It is relatively stable but should be stored in a tightly sealed container, protected from light, in a cool, well-ventilated area. Long-term storage in a refrigerator is recommended to minimize any potential degradation.

Q4: Which analytical techniques are best for monitoring reaction progress and final purity?

A4: A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a UV indicator on the TLC plate and visualize with stains like potassium permanganate or p-anisaldehyde, as the compounds may not be strongly UV-active.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The best method for assessing the purity of the final product and identifying byproducts. It provides quantitative information on the relative amounts of each component and their mass, confirming their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the intermediate and the final product. ¹⁹F NMR is particularly useful for confirming the successful incorporation of fluorine.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Bromooctan-1-ol from 1,8-Octanediol

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1,8-Octanediol146.2320.0 g0.1371.0
Phosphorus Tribromide (PBr₃)270.6913.5 g (4.6 mL)0.0500.36
Pyridine79.104.3 g (4.4 mL)0.0540.40
Diethyl Ether-250 mL--

Procedure:

  • Set up an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Add 1,8-octanediol (20.0 g) and diethyl ether (150 mL) to the flask. Cool the mixture to 0 °C in an ice-water bath.

  • In a separate dry flask, prepare a solution of PBr₃ (13.5 g) and pyridine (4.3 g) in diethyl ether (100 mL).

  • Add the PBr₃/pyridine solution to the dropping funnel and add it dropwise to the stirred diol solution over 60-90 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitor the reaction by TLC (10% Ethyl Acetate/Hexanes) until the starting diol is consumed.

  • Workup: Carefully pour the reaction mixture over 200 g of crushed ice. Stir until all the ice has melted.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound from 8-Bromooctan-1-ol

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
8-Bromooctan-1-ol209.1210.0 g0.0481.0
DAST161.209.2 g (7.6 mL)0.0571.2
Dichloromethane (DCM)-200 mL--

Procedure:

  • Set up an oven-dried 500 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve 8-bromooctan-1-ol (10.0 g) in anhydrous DCM (150 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DAST (9.2 g) to the dropping funnel with anhydrous DCM (50 mL).

  • Add the DAST solution dropwise to the stirred alcohol solution over 45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After addition, stir the reaction at -78 °C for one hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC (5% Ethyl Acetate/Hexanes) for the disappearance of the starting alcohol.

  • Workup: Cool the reaction mixture back down to 0 °C. Very slowly and carefully, add saturated NaHCO₃ solution to quench the reaction until gas evolution ceases.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol 3: Purification by Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using hexanes as the eluent.

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient solvent system.

    • Start with 100% hexanes to elute non-polar byproducts (e.g., 1,8-dibromooctane).

    • Gradually increase the polarity by adding ethyl acetate (e.g., 2%, 4%, 6% ethyl acetate in hexanes) to elute the desired this compound.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless liquid.[2]

Section 5: References

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of alcohols to alkyl bromides using PBr3. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Alcohol to Fluoride - Common Conditions. Retrieved from [Link]

  • Sinopeg. (n.d.). The Role of this compound in Advanced Organic Synthesis. Retrieved from [Link]

  • OChemOnline. (2020, September 4). Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides. Retrieved from YouTube.

  • Tang, P. (2004). Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). The Essential Role of this compound in Chemical Synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: High Purity Organic Synthesis Intermediate. Retrieved from [Link]

  • StudySoup. (n.d.). Consider the following sequence of reactions.... Retrieved from [Link]

  • PubChem. (n.d.). Octane, 1-bromo-8-fluoro-. Retrieved from [Link]

  • Chegg.com. (2021, April 1). Solved Question 24 Consider the following sequence of.... Retrieved from [Link]

  • Pearson+. (n.d.). Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts.... Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound. Retrieved from

  • RevisionDojo. (2025, November 21). Nucleophilic Substitution Explained. Retrieved from [Link]

  • Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities. Retrieved from

  • Moodle@Units. (n.d.). Alkyl Halides. Retrieved from [Link]

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Technical Support Center: Purification of 1-Bromo-8-fluorooctane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of 1-Bromo-8-fluorooctane. This versatile bifunctional building block is crucial in synthesizing a wide array of target molecules in the pharmaceutical and agrochemical industries.[1][2][3] The bromine atom serves as an excellent leaving group for nucleophilic substitution, while the terminal fluorine can enhance metabolic stability and bioavailability in final products.[1][2]

However, the unique properties of these fluorinated, long-chain compounds can present specific challenges during purification. This guide provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to help you navigate these complexities and achieve high purity for your compounds.

Section 1: Initial Purity Assessment & Strategy Selection

The first step after any synthesis is to assess the crude reaction mixture. This initial analysis dictates the most effective purification strategy.

FAQ: How should I get a quick and accurate snapshot of my crude product's composition?

A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is typically the most efficient approach.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for initial assessment. It helps you visualize the number of components in your mixture, estimate the relative polarity of your product compared to the starting material (this compound), and identify a suitable solvent system for column chromatography.[4][5] For compounds that are difficult to visualize under UV light, staining with potassium permanganate or p-anisaldehyde can be effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like many this compound derivatives, GC-MS provides a more quantitative view.[6] It separates components based on their volatility and polarity, and the mass spectrometer provides the mass-to-charge ratio of each component, helping to confirm the presence of your desired product and identify major impurities.[6]

FAQ: My reaction is complete. Which purification technique should I choose?

The optimal technique depends on the physical properties of your product and the nature of the impurities. The following decision tree provides a logical starting point.

G start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Attempt Recrystallization is_solid->recrystallization Yes boiling_point Boiling point >150°C or thermally sensitive? is_liquid->boiling_point bp_diff Boiling point difference from impurities >70°C? boiling_point->bp_diff No vacuum_dist Vacuum Distillation boiling_point->vacuum_dist Yes polarity_diff Significant polarity difference from impurities? bp_diff->polarity_diff No simple_dist Simple or Fractional Distillation bp_diff->simple_dist Yes column Flash Column Chromatography polarity_diff->column Yes extraction Liquid-Liquid Extraction polarity_diff->extraction No, but impurities are acidic/basic recrystallization->polarity_diff If fails or needs further purity end_point Purity Analysis (GC-MS, NMR, HPLC) column->end_point vacuum_dist->end_point simple_dist->end_point extraction->column Followed by...

Caption: Decision tree for selecting a primary purification method.

Section 2: Troubleshooting Flash Column Chromatography

Flash column chromatography is the workhorse for purifying derivatives of this compound, separating compounds based on their differential adsorption to a stationary phase.[7]

FAQ: My product and the unreacted this compound are very close on the TLC plate. How can I improve separation?

This is a common issue, as the long C8 chain often dominates the polarity. Here’s a systematic approach to improve separation:

  • Optimize the Mobile Phase:

    • Reduce Solvent Strength: Your eluent is likely too polar. Systematically decrease the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). Aim for an Rf value of 0.2-0.4 for your target compound to achieve good separation on a column.[5]

    • Try Different Solvent Systems: If hexane/ethyl acetate fails, try other combinations. Dichloromethane/hexane or toluene/ethyl acetate can alter the selectivity and improve separation.

  • Change the Stationary Phase:

    • Alumina: For certain compounds, especially those sensitive to the acidic nature of silica, alumina can provide a different selectivity profile.[8]

    • Fluorinated Columns: The unique properties of fluorinated compounds mean they sometimes interact poorly with standard silica.[9][10] Using a fluorinated stationary phase (e.g., a fluorooctyl-bonded silica) can significantly enhance separation for these molecules, as "like separates like".[10][11]

FAQ: My fluorinated product is streaking or "tailing" down the column, leading to broad fractions and poor separation.

Tailing is often caused by undesirable secondary interactions with the stationary phase or issues with solubility.

  • Causality: The acidic silanol groups on the surface of silica gel can strongly interact with basic functional groups (like amines) or even lone pairs on ethers, causing tailing. For fluorinated compounds, the interactions can be complex.

  • Solutions:

    • Add a Modifier: For basic compounds, adding a small amount of triethylamine (~0.1-1%) to your mobile phase will neutralize the acidic sites on the silica gel, leading to sharper peaks. For acidic products, a small amount of acetic acid can have a similar beneficial effect.

    • Use a Masking Agent: In some cases for nitrogen-containing compounds on fluorinated columns, adding a masking agent to the mobile phase can improve peak symmetry.[9]

    • Change the Stationary Phase: Consider using end-capped silica gel, which has fewer free silanol groups, or switch to a less acidic stationary phase like alumina.[9]

FAQ: I suspect my compound is decomposing on the column. How can I confirm this and what can I do?

Compound instability on silica is a frequent problem.[8]

  • Diagnosis (2D TLC): Spot your crude material on a TLC plate. Run the plate in a suitable eluent. After the run, turn the plate 90 degrees and run it again in the same eluent. If your compound is stable, the spot will simply move to the corner. If it's decomposing, you will see a diagonal line of degradation products.[8]

  • Solutions:

    • Deactivate the Silica: Prepare a slurry of your silica gel in your non-polar solvent and add 1% triethylamine (or another base). This neutralizes the acidic sites.

    • Switch to Alumina: Alumina is generally less acidic and can be a good alternative for acid-sensitive compounds.[8]

    • Work Quickly: Do not let the compound sit on the column for extended periods. Load the column and elute it immediately.

ProblemPotential CauseRecommended Solution
Poor Separation (Close Rf) Eluent is too polar; Insufficient selectivity.Decrease eluent polarity; Change solvent system (e.g., DCM/Hexane); Use a fluorinated stationary phase.[5][9]
Compound Won't Elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[8]
Compound Streaks/Tails Strong interaction with acidic silanol groups.Add a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds); Use end-capped silica or alumina.[9]
Compound Decomposes Compound is sensitive to the acidic nature of silica.Deactivate silica with a base; Switch to alumina; Perform a quick filtration through a "plug" instead of a long column.[8]
Caption: Troubleshooting common issues in flash column chromatography.

Section 3: Troubleshooting Bulk Purification Techniques

For larger scales or specific product properties, distillation or recrystallization may be more suitable.

FAQ: My product's boiling point is high (>150 °C) and it seems to decompose when heated. How can I purify it?

This is a classic scenario for Vacuum Distillation .[12][13]

  • The Principle: Lowering the pressure above a liquid reduces its boiling point. By applying a vacuum, you can distill your compound at a much lower temperature, avoiding thermal decomposition.[13] A typical laboratory vacuum distillation is conducted at pressures where the compound boils between 45°C and 180°C.[12]

  • Troubleshooting:

    • Problem: The pressure is fluctuating, causing inconsistent boiling.

    • Solution: Ensure all joints are properly sealed with vacuum grease and that the vacuum pump is in good working order and protected by a cold trap.

    • Problem: "Bumping" or violent boiling.

    • Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling. For very high-boiling compounds, a short-path distillation apparatus minimizes the distance the vapor has to travel.

FAQ: I can't find a suitable solvent to recrystallize my solid product. What are my options?

Finding the right solvent, where the compound is soluble when hot but insoluble when cold, can be tricky.[4]

  • The Solution: Mixed-Solvent Recrystallization.

    • Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble).

    • Heat the solution gently.

    • Slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes faintly cloudy (turbid).

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. The crystals should form as the solubility decreases.

  • Problem: The product "oils out," forming a liquid layer instead of crystals.

  • Causality: The solution is too supersaturated, or the cooling is too rapid.

  • Solution: Re-heat the solution to dissolve the oil. Add a little more of the "good" solvent and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystallization.

Section 4: Protocols and Workflows

General Workflow for a Nucleophilic Substitution Reaction

The following diagram illustrates a typical experimental sequence from reaction to purified product.

G cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification A This compound + Nucleophile in Solvent B Reaction under Heat/Inert Atmosphere A->B C Monitor by TLC/GC-MS B->C D Quench Reaction (e.g., add water) C->D E Liquid-Liquid Extraction D->E F Wash Organic Layer (Brine) E->F G Dry (Na2SO4), Filter, & Evaporate Solvent F->G H Crude Product G->H I Purify via Column, Distillation, or Recrystallization H->I J Combine Pure Fractions I->J K Final Purity Check (NMR, GC-MS) J->K

Caption: Standard workflow from synthesis to final product.
Protocol 1: Flash Column Chromatography

This protocol assumes a neutral compound with a polarity slightly different from the starting material.

  • Preparation:

    • Determine the optimal solvent system using TLC. Aim for a product Rf of ~0.3.[5]

    • Dry pack a column with the appropriate amount of silica gel (typically 50-100 times the mass of your crude product).

    • Wet the column with your non-polar solvent, then with the pre-determined mobile phase, ensuring no cracks or air bubbles form.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (using a pump or bulb) to achieve a steady flow rate.

    • Collect fractions in test tubes. Monitor the elution process by spotting fractions on a TLC plate.

  • Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Acid-Base Liquid-Liquid Extraction

This protocol is designed to remove an acidic impurity (e.g., a carboxylic acid) from your desired neutral product.[14]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate). Transfer this solution to a separatory funnel.[15]

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release CO₂ gas pressure. Shake vigorously for 1-2 minutes.[14][16]

  • Separation: Allow the two layers to separate completely. The deprotonated acidic impurity will now be in the aqueous layer. Drain the lower aqueous layer.

  • Repeat: Perform the base wash one more time to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the remaining organic layer with a saturated solution of NaCl (brine). This helps to remove residual water from the organic phase.[14]

  • Drying and Isolation: Drain the organic layer into a flask, add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. Gravity filter the solution to remove the drying agent and evaporate the solvent to obtain your purified product.[16]

Section 5: Final Purity Analysis

After purification, it is essential to confirm the identity and assess the purity of your final compound.

TechniquePrincipleInformation ProvidedBest For
GC-MS Separation by volatility/polarity; detection by mass-to-charge ratio.Purity percentage (area %), confirmation of molecular weight, identification of volatile impurities.Volatile, thermally stable compounds.[6]
HPLC Separation by polarity; detection by UV absorbance or other methods.High-resolution purity data (area %), suitable for less volatile or thermally sensitive compounds.A broad range of compounds, including non-volatile and thermally labile ones.[6]
qNMR Quantitative determination based on integrated NMR signal intensity vs. an internal standard.Absolute purity determination, structural confirmation.Obtaining highly accurate purity values without response factor bias.[6]
Caption: Comparison of common analytical methods for final purity assessment.[6]

By understanding the underlying principles of these purification techniques and applying a systematic troubleshooting approach, you can overcome the challenges associated with purifying derivatives of this compound and ensure the quality required for your downstream applications.

References

  • Kamiusuki, T., et al. (1999). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Analytical Sciences.
  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Winthrop University Department of Chemistry. (n.d.). Column Chromatography.
  • Autech Industry Co.,Ltd. (n.d.). The Essential Role of this compound in Chemical Synthesis.
  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview.
  • Google Patents. (n.d.). Gas chromatography packed column for fluorine-containing small molecule compound, preparation method and application thereof.
  • Semantic Scholar. (n.d.). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Organic Synthesis.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Not Voodoo. (n.d.). How to Purify by Distillation.
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • StudySoup. (n.d.). Consider the following sequence of reactions, taken from the early steps in a synthesis.
  • Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content.
  • Professor Dave Explains. (2022). Liquid-Liquid Extraction. YouTube.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: High Purity Organic Synthesis Intermediate for Pharmaceutical and Agrochemical Manufacturers.
  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation.
  • Chemistry LibreTexts. (2022). 5.2B: Separation Theory.
  • Physics Forums. (2017). Simple distillation of compounds with similar boiling points.
  • Benchchem. (2025). Purity Assessment of Synthesized Heptyl 8-bromooctanoate: A Comparative Guide to Analytical Methods.
  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol.
  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?.

Sources

Addressing challenges in the scale-up of 1-Bromo-8-fluorooctane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Bromo-8-fluorooctane (CAS: 593-12-4). This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of synthesizing and using this versatile bifunctional intermediate in their scale-up operations.[1] As a molecule featuring both a reactive bromine atom and a metabolically robust fluorine atom, it is a critical building block in the pharmaceutical and agrochemical industries.[2] However, its synthesis and subsequent reactions can present unique challenges.

This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the lab and during pilot-scale production.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific, practical problems that can arise during the synthesis of this compound. The typical synthetic route involves a two-step conversion from the readily available 1,8-octanediol, first to an intermediate like 8-bromooctan-1-ol, followed by fluorination.

Q1: My yield is low during the initial bromination of 1,8-octanediol. What are the likely causes and solutions?

Low yield in the initial partial bromination step is a common scale-up hurdle. The primary challenge is achieving mono-substitution without generating significant amounts of the di-bromo byproduct or unreacted diol.

Probable Causes:

  • Over-bromination: The newly formed 8-bromooctan-1-ol is consumed to form 1,8-dibromooctane.

  • Incomplete Reaction: Insufficient brominating agent or non-optimal reaction conditions leave a large amount of 1,8-octanediol unreacted.

  • Side Reactions: At elevated temperatures, elimination reactions can form octene derivatives, or intermolecular etherification can produce polymeric byproducts.

Solutions & Optimization Strategies:

  • Control Stoichiometry: Use 1,8-octanediol as the limiting reagent and add the brominating agent slowly to a solution of the diol. This maintains a low concentration of the brominating agent, favoring mono-substitution.

  • Choice of Reagent: The choice of brominating agent is critical for selectivity and scale-up safety.

ReagentTypical ConditionsAdvantagesScale-Up Considerations
HBr / H₂SO₄ Aqueous or solvent-free, refluxCost-effective, simple procedure.[3]Strong acid handling; potential for charring and elimination side reactions at high temperatures.
PBr₃ Anhydrous solvent (e.g., DCM, Et₂O), 0°C to RTHigh reactivity, good for primary alcohols.Highly corrosive and moisture-sensitive; generates phosphorous acid byproduct that requires careful quenching and removal.
SOBr₂ / Pyridine Anhydrous solvent (e.g., THF), 0°C to RTClean reaction with gaseous byproducts (SO₂, HBr).Thionyl bromide is toxic and moisture-sensitive; pyridine has a noxious odor and requires careful handling and removal.
  • Process Monitoring: Utilize in-process controls (GC or TLC) to monitor the disappearance of starting material and the formation of the mono-bromo and di-bromo species. Stop the reaction when the optimal ratio is achieved.

  • Purification: Unreacted diol can often be removed by aqueous washes. Separating the mono-bromo product from the di-bromo byproduct typically requires fractional distillation under reduced pressure, which can be challenging due to their close boiling points. Optimizing the reaction to minimize the di-bromo impurity is the most effective strategy.

Q2: The subsequent fluorination step (Finkelstein reaction) is sluggish and incomplete. How can I drive it to completion?

Converting the intermediate bromo-alcohol (or the final 1-bromo-8-hydroxyoctane) to the fluoro derivative is often accomplished via a Finkelstein reaction, which involves halogen exchange.[4] The low reactivity is typically due to the poor solubility of the fluoride source in organic solvents.

Probable Causes:

  • Low Nucleophilicity of Fluoride: The fluoride anion (from sources like KF or CsF) is often poorly soluble and solvated in common organic solvents, reducing its effective nucleophilicity.

  • Inadequate Reaction Conditions: Insufficient temperature or reaction time.

  • Presence of Water: Water can hydrate the fluoride ions, drastically reducing their reactivity.

Solutions & Optimization Strategies:

  • Implement Phase-Transfer Catalysis (PTC): This is the most effective solution for solid-liquid Finkelstein reactions.[5] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the fluoride anion from the solid phase into the organic phase where the reaction occurs.[6][7]

    PTC_Mechanism cluster_solid Solid Phase RBr R-Br (Substrate) RF R-F (Product) RBr->RF SN2 Reaction QBr Q⁺Br⁻ KF KF (Solid Salt) QBr->KF Q⁺ exchanges Br⁻ for F⁻ QF Q⁺F⁻ QF->RBr F⁻ attacks R-Br QF->QBr

    Diagram of the Phase-Transfer Catalysis (PTC) cycle for fluorination.
  • Solvent Choice: Use polar aprotic solvents like acetonitrile, DMF, or DMSO, which can better solvate the cation of the fluoride salt without strongly solvating the anion, thus increasing its reactivity.

  • Anhydrous Conditions: Ensure all reagents and the reaction apparatus are scrupulously dried. Using spray-dried KF can significantly improve reaction rates.

  • Fluoride Source: While KF is most common due to cost, cesium fluoride (CsF) is more soluble and reactive, though more expensive.

Q3: I'm observing product decomposition and discoloration during final purification by distillation. What's happening?

This is a classic sign of thermal instability. The carbon-bromine bond is significantly weaker than carbon-carbon or carbon-hydrogen bonds and can break at elevated temperatures, leading to elimination (forming an alkene and HBr) or other degradation pathways.[8]

Solutions & Optimization Strategies:

  • Vacuum Distillation: This is mandatory. Reducing the pressure lowers the boiling point significantly, allowing the distillation to be performed at a temperature where the rate of decomposition is negligible.

  • Determine Thermal Stability: Before scaling up, perform a Thermogravimetric Analysis (TGA) on a small sample. This will identify the onset temperature of decomposition and provide a safe upper limit for your distillation pot temperature.[8]

  • Minimize Residence Time: Use distillation equipment that minimizes the time the product spends at high temperatures, such as a short-path distillation apparatus or wiped-film evaporator for larger scales.

  • Add a Stabilizer: In some cases, adding a small amount of a radical scavenger or a non-nucleophilic base (like hindered amines) to the distillation pot can inhibit decomposition pathways.

Frequently Asked Questions (FAQs)

Q: What is the primary synthetic strategy for this compound?

The most common and scalable approach starts with 1,8-octanediol.[9][10] The strategy relies on the sequential, selective functionalization of the two hydroxyl groups. A general workflow is as follows:

Sources

Technical Support Center: Improving Yield in Coupling Reactions Involving 1-Bromo-8-fluorooctane

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support guide for optimizing coupling reactions with the bifunctional reagent, 1-bromo-8-fluorooctane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block. The unique structure of this compound, with a reactive bromine atom and a more inert fluorine atom on an eight-carbon chain, presents both opportunities and challenges in organic synthesis.[1][2] This guide provides in-depth, experience-driven advice to help you troubleshoot common issues and significantly improve your reaction yields.

Understanding the Substrate: this compound

This compound is a valuable intermediate, particularly in pharmaceutical and agrochemical research, due to its dual halogen functionality.[1][2] The bromine atom serves as an excellent leaving group, making it amenable to a variety of nucleophilic substitution and cross-coupling reactions.[1][2] Conversely, the fluorine atom is generally less reactive under typical cross-coupling conditions, allowing for selective functionalization at the C-Br bond.[1] This differential reactivity is the cornerstone of its synthetic utility.

Core Challenge: Achieving Selective C-Br Bond Activation

The primary challenge in reactions with this compound is to achieve high chemoselectivity for the C-Br bond, leaving the C-F bond intact. While the C-F bond is significantly stronger and less prone to oxidative addition in palladium-catalyzed cycles, harsh reaction conditions or improper catalyst selection can lead to undesired side reactions.

Below is a troubleshooting guide structured in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide & FAQs

Frequently Asked Question 1: Low Yield in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura couplings involving alkyl halides can stem from several factors. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[3][4][5] Let's break down the potential issues and solutions.

Causality and Solutions:

  • Inefficient Oxidative Addition: The oxidative addition of an alkyl bromide to a Pd(0) center is often the rate-limiting step and can be more challenging than with aryl halides.[6]

    • Solution: Employ a catalyst system known for its high activity with alkyl halides. This typically involves using electron-rich, bulky phosphine ligands.

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for facilitating the transmetalation step and maintaining catalyst stability.[7][8][9][10] The base activates the boronic acid to form a more nucleophilic boronate species.[11]

    • Solution: A common and effective system for Suzuki couplings is a phosphate base like K₃PO₄ or Cs₂CO₃ in a solvent mixture such as dioxane/water or THF/water.[3][12] The aqueous phase is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate.[7]

  • Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, leading to incomplete conversion.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling q1 Is the catalyst system optimized for alkyl bromides? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the base/solvent combination appropriate? a1_yes->q2 sol1 Switch to a Pd catalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are you observing catalyst decomposition (e.g., formation of palladium black)? a2_yes->q3 sol2 Use a strong inorganic base (K3PO4, Cs2CO3) in a polar aprotic solvent with water (e.g., dioxane/H2O). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Ensure rigorous degassing. Consider using a more stable pre-catalyst or increasing ligand-to-metal ratio. a3_yes->sol3 end Improved Yield a3_no->end sol3->end

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Optimized Protocol Example (Suzuki-Miyaura):

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (2 mol%)Air-stable Pd(II) precatalyst.[13]
Ligand SPhos (4 mol%)Bulky, electron-rich ligand that promotes oxidative addition of alkyl halides.
Base K₃PO₄ (2.0 equiv.)Effective base for activating the boronic acid.[11]
Solvent Dioxane/H₂O (5:1)Biphasic system that dissolves both organic and inorganic reagents.[7][12]
Temperature 80-100 °CSufficient thermal energy to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.
Frequently Asked Question 2: Side Products in Sonogashira Coupling

Question: I am attempting a Sonogashira coupling of this compound with a terminal alkyne and I'm observing significant amounts of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?

Answer:

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) or C(sp³)-C(sp) bonds.[14] The classic protocol uses a palladium catalyst and a copper(I) co-catalyst.[14][15] The formation of homocoupled diynes is a very common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[16]

Causality and Solutions:

  • Copper-Catalyzed Homocoupling: The Cu(I) co-catalyst, while facilitating the key transmetalation step, can also catalyze the oxidative dimerization of the terminal alkyne, especially if oxygen is present.

    • Solution 1: Rigorous Degassing. Scrupulously remove all oxygen from the reaction mixture by performing several vacuum/inert gas backfill cycles.

    • Solution 2: Copper-Free Conditions. Switch to a "copper-free" Sonogashira protocol. These methods rely on a more active palladium catalyst system to proceed without the need for copper, thereby eliminating the primary pathway for homocoupling.[16] This often involves specific ligands or using an amine that can also act as a ligand.

  • Base Selection: The amine base is crucial not only for neutralizing the HBr generated but also for forming the reactive copper acetylide.[17] An inappropriate base can hinder the desired reaction, allowing side reactions to dominate.

    • Solution: Use a bulky amine base like diisopropylamine (i-Pr₂NH) or triethylamine (Et₃N).

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Add degassed solvent (e.g., DMF or NMP).

  • Stir the reaction mixture at 60-80 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove the base and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Frequently Asked Question 3: Low Reactivity in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination between this compound and a primary amine is sluggish and gives low conversion. How can I improve the reaction efficiency?

Answer:

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[18][19] When coupling with alkyl halides, challenges often arise from slower oxidative addition and competing side reactions like β-hydride elimination, although the latter is not a concern for this compound due to the position of the bromide.[20]

Causality and Solutions:

  • Ligand Choice: The ligand is arguably the most critical component in a Buchwald-Hartwig reaction. It modulates the reactivity and stability of the palladium center. For alkyl bromides, bulky, electron-rich phosphine ligands are essential to promote the challenging oxidative addition step and facilitate the final reductive elimination.[21]

    • Solution: Use a highly active Buchwald-type biarylphosphine ligand. Examples include RuPhos, BrettPhos, or XPhos. These ligands create a sterically hindered and electron-rich palladium center that is highly active for coupling with alkyl halides.

  • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex.[21] Insufficiently strong bases will result in low conversion.

    • Solution: Use a strong base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). NaOtBu is often a reliable first choice for many amination reactions.

  • Solvent Polarity: The solvent must be able to dissolve the reactants and intermediates, and its polarity can influence the reaction rate.

    • Solution: Aprotic solvents like toluene, dioxane, or THF are commonly used. Toluene is often a good starting point.

Logical Relationship Diagram for Buchwald-Hartwig Optimization:

center Successful Buchwald-Hartwig Amination ligand Appropriate Ligand (e.g., RuPhos, BrettPhos) center->ligand Requires base Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) center->base Requires solvent Aprotic Solvent (e.g., Toluene, Dioxane) center->solvent Requires catalyst Active Pd Pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2) center->catalyst Requires

Caption: Key components for a successful Buchwald-Hartwig amination.

General Best Practices

  • Purity of Reagents: Ensure this compound and all other reagents are of high purity. Impurities can poison the catalyst.[2]

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.

  • Reaction Monitoring: Closely monitor reaction progress using techniques like TLC, GC, or LC-MS to determine the optimal reaction time and avoid decomposition of products.

  • Stoichiometry: Carefully control the stoichiometry of your reagents. A slight excess of the nucleophilic partner (e.g., boronic acid, alkyne, amine) is often beneficial.

By understanding the underlying principles of these coupling reactions and systematically addressing the common failure points, you can significantly enhance the yield and reliability of your experiments involving this compound.

References

  • BenchChem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Biaryls by Suzuki-Miyaura Cross-Coupling Reactions: A Comprehensive Review. Angewandte Chemie International Edition, 46(6), 834–871. [Link]

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics. Chemical Reviews, 111(3), 1417–1492. [Link]

  • Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062–5085. [Link]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C−N and C−O Coupling—A Practical Guide from an Industrial Perspective. Advanced Synthesis & Catalysis, 346(13‐15), 1599–1626. [Link]

  • Sherry, B. D., & Toste, F. D. (2004). The Development of New Methods for C−C Bond Formation. Accounts of Chemical Research, 37(8), 532–541. [Link]

  • StudySoup. (n.d.). Consider the following sequence of reactions, taken from the early steps in a synthesis. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (2023, December 16). Sonogashira coupling. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (2023, December 27). Suzuki reaction. Retrieved January 21, 2026, from [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Zificsak, C. A., & Hlasta, D. J. (2004). Current methods for the synthesis of 2-substituted pyridines. Tetrahedron, 60(41), 8991–9016. [Link]

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Technical Support Center: Managing the Dual Reactivity of Bifunctional Haloalkanes in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of bifunctional haloalkanes in chemical synthesis. This resource is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by the dual reactivity of these versatile building blocks. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific experimental issues, grounded in mechanistic principles and practical, field-proven insights.

Introduction: The Challenge of Dual Reactivity

Bifunctional haloalkanes, molecules containing two halogen atoms, are invaluable precursors in the synthesis of a wide array of cyclic and acyclic compounds. However, their utility is intrinsically linked to a significant challenge: controlling their dual reactivity. The two halogenated centers can undergo competing reactions, both with external reagents (intermolecularly) and with other functional groups within the same molecule (intramolecularly).[1][2] This guide provides a systematic approach to diagnosing and solving common problems encountered when working with these substrates.

Section 1: Troubleshooting Unwanted Side Products

This section addresses the common issue of obtaining a mixture of products due to the competing nucleophilic substitution and elimination reactions.

FAQ 1: My reaction with a dihaloalkane is giving a complex mixture of products, including alkenes and substitution products. How can I favor nucleophilic substitution over elimination?

Answer:

The competition between nucleophilic substitution and elimination is a classic challenge in haloalkane chemistry.[3] Several factors dictate the predominant reaction pathway. To favor substitution, consider the following adjustments to your protocol:

  • Choice of Nucleophile: Employ a strong, non-basic nucleophile. Highly basic nucleophiles (e.g., hydroxides, alkoxides) will favor elimination. For instance, using an azide or cyanide ion will predominantly lead to substitution products. The strength of a nucleophile is influenced by factors like charge, electronegativity, and polarizability.[4][5] A negatively charged nucleophile is generally stronger than its neutral counterpart.[4][6]

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[3] Elimination reactions often have a higher activation energy, making them more sensitive to temperature changes.

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are known to accelerate S(_N)2 reactions, which is a common pathway for primary and secondary haloalkanes.[4] In contrast, polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity and potentially favoring elimination, especially with stronger bases.[3]

  • Concentration of the Base/Nucleophile: Using a lower concentration of the base or nucleophile can also favor substitution. High concentrations of a strong, sterically hindered base are classic conditions for promoting elimination.[3]

Experimental Protocol: Maximizing Nucleophilic Substitution

  • Reagent Selection: Choose a nucleophile with low basicity (e.g., NaN(_3), NaCN).

  • Solvent: Use a polar aprotic solvent such as anhydrous DMF or acetonitrile.

  • Temperature Control: Cool the reaction mixture to 0°C before the dropwise addition of the nucleophile. Allow the reaction to slowly warm to room temperature and monitor by TLC or GC-MS.

  • Concentration: Use a stoichiometric amount of the nucleophile relative to the dihaloalkane.

Below is a decision-making workflow to help you troubleshoot this issue:

G start Complex Mixture of Substitution and Elimination Products q1 Is your nucleophile strongly basic (e.g., OH-, RO-)? start->q1 a1_yes Switch to a less basic nucleophile (e.g., N3-, CN-, RCOO-) q1->a1_yes Yes q2 Are you using a high reaction temperature? q1->q2 No a1_yes->q2 a2_yes Lower the reaction temperature (e.g., 0°C to RT) q2->a2_yes Yes q3 What is your solvent? q2->q3 No a2_yes->q3 a3_protic Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetone) q3->a3_protic Polar Protic a3_aprotic Solvent is likely appropriate. Consider other factors. q3->a3_aprotic Polar Aprotic q4 Is the concentration of your base high? a3_protic->q4 a3_aprotic->q4 a4_yes Use a lower concentration of the base q4->a4_yes Yes end Increased Yield of Substitution Product q4->end No a4_yes->end

Caption: Troubleshooting workflow for favoring substitution over elimination.

Section 2: Controlling Intra- vs. Intermolecular Reactions

A key decision in utilizing bifunctional haloalkanes is directing the reaction towards cyclization (intramolecular) or chain extension/dimerization (intermolecular).

FAQ 2: I am trying to synthesize a cyclic compound from a dihaloalkane, but I am predominantly getting polymeric material. How can I favor intramolecular cyclization?

Answer:

The competition between intramolecular and intermolecular reactions is governed by kinetics and the effective concentration of the reacting species.[2][7] To favor the formation of a cyclic product, you need to create conditions where the reactive ends of the same molecule are more likely to find each other than to react with another molecule.

The High Dilution Principle: The most effective strategy to promote intramolecular reactions is to use high dilution conditions.[7] By significantly lowering the concentration of the starting material, you decrease the probability of intermolecular collisions, thus giving the intramolecular reaction a kinetic advantage.

Factors Influencing Cyclization:

  • Ring Size: The formation of 5- and 6-membered rings is generally kinetically and thermodynamically favored.[7] The formation of smaller rings (3- and 4-membered) can be challenging due to ring strain, while the formation of larger rings can be entropically disfavored.

  • Chain Flexibility: A more rigid linker between the two reactive sites can pre-organize the molecule for cyclization, increasing the rate of the intramolecular reaction.

  • The Thorpe-Ingold Effect: Gem-disubstitution on the carbon chain can favor cyclization by decreasing the bond angle and bringing the reactive ends closer together.

Experimental Protocol: Promoting Intramolecular Cyclization

  • High Dilution Setup: Use a syringe pump to slowly add a solution of the dihaloalkane and the nucleophile (if it's a separate reagent) to a large volume of refluxing solvent over an extended period (e.g., 8-24 hours). This ensures that the concentration of the starting material in the reaction flask remains extremely low at any given time.

  • Concentration: Aim for a final concentration of the substrate in the range of 0.01 to 0.001 M.

  • Stirring: Ensure vigorous stirring to promote rapid mixing and maintain the low concentration.

G cluster_0 Low Concentration (High Dilution) cluster_1 High Concentration a1 Dihaloalkane Molecule A a2 Reactive End 1 a1->a2 Intramolecular (Favored) a3 Reactive End 2 b1 Molecule A b2 Molecule B b1->b2 Intermolecular (Favored) caption Concentration effect on intra- vs. intermolecular reactions.

Caption: Effect of concentration on reaction pathway.

Section 3: Achieving Chemoselectivity with Non-Equivalent Halogens

When a bifunctional haloalkane contains two different halogen atoms (e.g., 1-bromo-3-chloropropane), their differential reactivity can be exploited for selective synthesis.

FAQ 3: I am working with a molecule containing both a bromine and a chlorine atom. How can I selectively react at the bromine center while leaving the chlorine untouched?

Answer:

This is a classic problem of chemoselectivity, which is the preferential reaction of a reagent with one of two or more different functional groups.[8][9][10] In the case of haloalkanes, the reactivity of the carbon-halogen bond is a key factor.

Reactivity of Halogens as Leaving Groups: The ability of a halogen to act as a good leaving group is related to the strength of the carbon-halogen bond and the stability of the resulting halide ion.[11] The general order of reactivity for nucleophilic substitution is:

R-I > R-Br > R-Cl > R-F

This is because the C-I bond is the longest and weakest, and the iodide ion is the most stable halide.[11] Therefore, bromine is a better leaving group than chlorine, and you can exploit this difference in reactivity.

Strategies for Selective Reaction:

  • Control of Stoichiometry and Temperature: Use one equivalent of your nucleophile at a low temperature. This will favor the reaction at the more reactive C-Br bond. Monitor the reaction closely to stop it once the starting material is consumed, preventing the slower reaction at the C-Cl bond.

  • Choice of Nucleophile: A softer, less reactive nucleophile will show greater selectivity for the more reactive electrophilic center.

Experimental Protocol: Selective Substitution on a Bromo-Chloro-Alkane

  • Substrate: 1-bromo-3-chloropropane.

  • Nucleophile: 1.0 equivalent of sodium azide (NaN(_3)).

  • Solvent: Acetone.

  • Temperature: Stir the reaction at room temperature.

  • Monitoring: Follow the progress of the reaction by GC-MS. You should observe the formation of 3-azido-1-chloropropane as the major product.

  • Work-up: Quench the reaction once the starting material has been consumed to prevent the formation of the diazide product.

Table 1: Relative Reactivity of Carbon-Halogen Bonds in S(_N)2 Reactions

C-X BondBond Enthalpy (kJ/mol)Relative Rate of Reaction
C-F~485~1
C-Cl~340~200
C-Br~285~10,000
C-I~215~30,000

Data are approximate and can vary with substrate structure.

Section 4: The Role of Protecting Groups in Managing Reactivity

In complex syntheses, it is often necessary to temporarily "mask" one of the reactive sites to allow for selective transformation at the other. This is achieved through the use of protecting groups.[12][13]

FAQ 4: I need to perform a reaction at one end of a symmetrical dihaloalkane without affecting the other. How can I achieve this?

Answer:

For symmetrical dihaloalkanes, achieving monoreaction can be challenging as both ends have equal reactivity. While statistical control (using one equivalent of the nucleophile) can sometimes work, it often leads to a mixture of unreacted starting material, the desired mono-substituted product, and the di-substituted product. A more robust strategy involves a protection-deprotection sequence.

A common approach is to use a large, bulky protecting group that, after reacting with one of the haloalkane centers, sterically hinders the approach of a second nucleophile to the other end.

Example Workflow: Monofunctionalization of a Dihalide

  • Monoreaction with a Bulky Nucleophile: React the dihaloalkane with a sterically demanding nucleophile, such as the anion of a bulky thiol. The size of this nucleophile will favor monosubstitution.

  • Reaction at the Other Center: The remaining halogen can now be reacted with a different nucleophile.

  • Deprotection: The bulky protecting group is then removed under specific conditions to reveal the desired functionality.

Orthogonal Protecting Group Strategy: In more complex molecules with multiple functional groups, an orthogonal protecting group strategy is employed.[12] This involves using protecting groups that can be removed under different, non-interfering conditions, allowing for the selective unmasking of specific reactive sites.[12] For example, a silyl ether (removed by fluoride) and a benzyl ether (removed by hydrogenolysis) can be used to protect two different hydroxyl groups in the same molecule.[13]

G start Symmetrical Dihaloalkane (X-R-X) step1 React with 1 eq. of Bulky Nucleophile (Nu1) start->step1 product1 Mono-substituted Product (Nu1-R-X) step1->product1 step2 React with Nucleophile 2 (Nu2) product1->step2 product2 Di-substituted Product (Nu1-R-Nu2) step2->product2 step3 Selective Deprotection of Nu1 product2->step3 final_product Desired Monofunctionalized Product (HO-R-Nu2 or HS-R-Nu2) step3->final_product

Caption: General workflow for monofunctionalization using a protecting group strategy.

References

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Khan Academy. (n.d.). Intramolecular and intermolecular forces. Retrieved from [Link]

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  • Save My Exams. (2025). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

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  • Clark, J. (n.d.). ELIMINATION VERSUS SUBSTITUTION IN HALOGENOALKANES. Chemguide. Retrieved from [Link]

  • Chemistry-For-Everyone. (2025, February 14). What Is Chemoselectivity In Organic Chemistry? [Video]. YouTube. [Link]

  • Ryoo, H., et al. (2025). Harnessing Bifunctional N-Benzoyloxyamides for Photoredox Amidative Dual Functionalizations of Alkenes. Angewandte Chemie International Edition, 64(32), e202506290. [Link]

  • The Organic Chemistry Tutor. (2021, January 31). Intermolecular vs intramolecular reactions [Video]. YouTube. [Link]

  • Jana, S., et al. (2019). Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. Organic Letters, 21(22), 9153-9157. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chemoselectivity – Knowledge and References. Retrieved from [Link]

  • Leah4sci. (2015, March 5). Diels Alder Reaction Cyclo Reactants and Bicyclo Products [Video]. YouTube. [Link]

  • Akasaka, T., & Nagase, S. (2023). Controlling the reactivity of La@C82 by reduction: reaction of the La@C82 anion with alkyl halide with high regioselectivity. Beilstein Journal of Organic Chemistry, 19, 1834-1840. [Link]

  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]

  • JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]

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  • Lecturio. (n.d.). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Retrieved from [Link]

  • Unacademy. (n.d.). Hydrocarbon. Retrieved from [Link]

  • Baran, P. S. (2012). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research, 45(6), 886-896. [Link]

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Impact of impurities in 1-Bromo-8-fluorooctane on reaction outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-8-fluorooctane. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile bifunctional reagent. Purity of this compound is paramount, as even trace impurities can significantly impact the outcome of your reactions, leading to reduced yields, unexpected byproducts, and difficulties in purification.[1] This guide provides a comprehensive overview of common impurities, their impact on critical reaction types, and detailed troubleshooting and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 593-12-4) is a linear C8 alkyl chain with a bromine atom at one terminus and a fluorine atom at the other.[2] This bifunctional structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][3] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is reactive towards metals like magnesium to form Grignard reagents.[1][3] The fluorine atom is generally less reactive and is often incorporated into molecules to enhance properties such as metabolic stability and bioavailability.

Q2: Why is the purity of this compound so critical for my reaction?

Even seemingly minor impurities in your this compound can have a profound impact on your reaction's success.[1] These impurities can compete in your desired reaction, lead to the formation of complex side products, or consume your reagents, ultimately resulting in lower yields and complicating the purification of your target molecule.

Q3: What are the most likely impurities in my batch of this compound?

The impurity profile of this compound is largely dependent on its synthetic route. Common impurities include:

  • Starting Materials:

    • 8-Fluoro-1-octanol: If the synthesis involves the bromination of this alcohol.

    • 1,8-Octanediol: A common precursor that might not have undergone complete conversion.

  • Synthesis Byproducts:

    • 1,8-Dibromooctane: Formed if both hydroxyl groups of a diol precursor are substituted by bromine.

    • 1,8-Difluorooctane: Can arise from over-fluorination or side reactions.

These impurities have different polarities and boiling points, which can be exploited for their removal.

Troubleshooting Guide

This guide is structured to help you diagnose and resolve common issues encountered when using this compound in two of its most frequent applications: nucleophilic substitution and Grignard reactions.

Scenario 1: Nucleophilic Substitution Reactions

Problem: Low yield of the desired monosubstituted product and/or formation of a significant amount of a disubstituted byproduct.

Potential Cause: Presence of 1,8-dibromooctane impurity.

Causality: 1,8-Dibromooctane is a bifunctional electrophile. In a nucleophilic substitution reaction intended to be monolateral, this impurity can react with your nucleophile at both ends, leading to the formation of a dimeric or polymeric byproduct. This consumes your nucleophile and reduces the yield of your desired product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for nucleophilic substitution reactions.

Step-by-Step Guide:

  • Analyze the Starting Material: Before proceeding with troubleshooting the reaction, it is crucial to confirm the purity of your this compound. The most effective methods for this are Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • GC-MS Analysis: This technique will separate the components of your sample, allowing for the identification and relative quantification of this compound and any impurities like 1,8-dibromooctane.[4]

    • NMR Analysis: 1H and 13C NMR can also be used to detect impurities. The presence of symmetrical signals might indicate the presence of 1,8-dibromooctane or 1,8-difluorooctane.[5][6]

  • Purification of this compound: If the presence of 1,8-dibromooctane is confirmed, purification is necessary.

    • Fractional Distillation: This is a suitable method for separating compounds with different boiling points.[7][8][9] this compound has a different boiling point than 1,8-dibromooctane, allowing for their separation.

    • Flash Chromatography: For smaller scales or when boiling points are very close, flash chromatography on silica gel can be an effective purification method.[10][11] A non-polar eluent system (e.g., hexanes/ethyl acetate) will allow for the separation of the more polar this compound from the less polar 1,8-dibromooctane.

  • Reaction Optimization: If analysis shows your starting material is pure, consider optimizing your reaction conditions. Using a slight excess of the nucleophile can help drive the reaction to completion. Careful monitoring by TLC or GC can also help to identify the optimal reaction time and prevent the formation of byproducts.

Scenario 2: Grignard Reactions

Problem: The Grignard reaction fails to initiate, or the yield of the desired product is significantly lower than expected.

Potential Causes:

  • Presence of protic impurities: Unreacted 8-fluoro-1-octanol or 1,8-octanediol.

  • Presence of 1,8-dibromooctane.

Causality:

  • Protic Impurities: Grignard reagents are extremely strong bases and will be quenched by any protic source, such as the hydroxyl groups of alcohols.[12] This will consume your Grignard reagent and prevent it from reacting with your desired electrophile.

  • 1,8-Dibromooctane: This impurity can react with magnesium at both ends to form a di-Grignard reagent. This can lead to the formation of polymeric byproducts and can also complicate the reaction stoichiometry.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Grignard reactions.

Step-by-Step Guide:

  • Verify Purity of this compound: As with nucleophilic substitutions, the first step is to analyze your starting material for the presence of alcohols or di-bromo impurities using GC-MS or NMR.

  • Purification: If impurities are detected, purify the this compound using either fractional distillation or flash chromatography as described in the previous section.

  • Ensure Anhydrous Conditions: Grignard reactions are notoriously sensitive to moisture.[12]

    • Solvent: Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF).

    • Glassware: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Reagents: Ensure all other reagents are anhydrous.

  • Activate the Magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.

    • Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle before use.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the reaction flask. The disappearance of the iodine color or the evolution of gas indicates that the magnesium has been activated.

Data Summary

ImpurityPotential Impact on Nucleophilic SubstitutionPotential Impact on Grignard ReactionRecommended Purification Method
1,8-Dibromooctane Formation of disubstituted byproducts, reduced yield.Formation of di-Grignard reagent, leading to polymeric byproducts.Fractional Distillation, Flash Chromatography
8-Fluoro-1-octanol Generally non-reactive under typical SN2 conditions.Quenches Grignard reagent, preventing reaction initiation or lowering yield.Flash Chromatography
1,8-Octanediol Generally non-reactive under typical SN2 conditions.Quenches Grignard reagent, preventing reaction initiation or lowering yield.Flash Chromatography
1,8-Difluorooctane Generally unreactive as fluorine is a poor leaving group.Inert under Grignard formation conditions.Fractional Distillation

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is suitable for purifying larger quantities of this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a Vigreux column)

  • Heating mantle

  • Stir bar

  • Thermometer

  • Collection flasks

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Add the crude this compound and a stir bar to the distillation flask.

  • Begin heating the flask gently while stirring.

  • Monitor the temperature at the head of the column. Collect and discard any low-boiling initial fractions.

  • Carefully collect the fraction that distills at the boiling point of this compound (approximately 215-217 °C at atmospheric pressure).

  • Stop the distillation when the temperature begins to rise significantly, indicating the presence of higher-boiling impurities.

  • Analyze the purity of the collected fraction by GC-MS or NMR.

Protocol 2: Purification of this compound by Flash Chromatography

This protocol is ideal for smaller-scale purifications and for separating impurities with similar boiling points.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Determine an appropriate eluent system by running a TLC of the crude material. A suitable Rf value for this compound is typically around 0.3.

  • Pack the chromatography column with silica gel slurried in the initial eluent.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.

  • Collect fractions in separate test tubes.

  • Monitor the fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Confirm the purity of the final product by GC-MS or NMR.

References

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-Bromo-8-fluorooctane: An In-Depth Interpretation and Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique in this endeavor, offering a detailed window into the chemical environment of protons within a molecule. This guide provides a comprehensive interpretation of the ¹H NMR spectrum of 1-Bromo-8-fluorooctane, a molecule presenting a unique asymmetrical halogenation pattern. Due to the limited availability of a directly published spectrum for this specific compound, this guide will employ a predictive approach grounded in fundamental NMR principles and comparative data from analogous structures. This methodology not only allows for a robust interpretation but also serves as a practical framework for analyzing similar long-chain, bifunctionally substituted alkanes.

The Foundational Principles of ¹H NMR: A Brief Refresher

The ¹H NMR spectrum provides four key pieces of information to the discerning scientist:

  • Number of Signals: Indicates the number of chemically non-equivalent sets of protons.

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) reveals the electronic environment of the protons. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (a multiplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The multiplicity is described by the "n+1 rule," where 'n' is the number of adjacent, non-equivalent protons.

Predicting the ¹H NMR Spectrum of this compound

The structure of this compound (Br-(CH₂)₈-F) dictates that there will be eight distinct signals in its ¹H NMR spectrum, as each methylene (CH₂) group is in a unique chemical environment due to the influence of the two different halogens at opposite ends of the alkyl chain.

A Visual Representation of Proton Environments

The following diagram illustrates the distinct proton environments in this compound, labeled 'a' through 'h' from the bromine-substituted carbon to the fluorine-substituted carbon.

G cluster_effects Inductive Effects mol Br-CH2(a)-CH2(b)-CH2(c)-CH2(d)-CH2(e)-CH2(f)-CH2(g)-CH2(h)-F Br Bromine (Br) - Less Electronegative - Weaker Deshielding Br->mol -I effect F Fluorine (F) - Highly Electronegative - Strong Deshielding F->mol -I effect

Caption: Inductive effects of bromine and fluorine on the proton environments of this compound.

Based on established principles, we can predict the chemical shifts and multiplicities for each proton signal:

  • Protons 'a' (Br-C H₂-): These protons are directly attached to the carbon bearing the bromine atom. Bromine is an electronegative atom that will deshield these protons, shifting them downfield. We would expect a triplet with a chemical shift around 3.4 ppm . The signal is a triplet because it is coupled to the two adjacent protons of 'b'.

  • Protons 'h' (F-C H₂-): These protons are adjacent to the highly electronegative fluorine atom. Fluorine's strong electron-withdrawing effect will cause significant deshielding, resulting in a signal that is further downfield than that of the protons next to bromine. A key feature of fluorine is its spin of ½, which leads to coupling with adjacent protons. Therefore, this signal will appear as a triplet of doublets (td) or a doublet of triplets (dt) . The primary splitting will be a triplet due to coupling with the 'g' protons, and this triplet will be further split into doublets by the fluorine atom. The predicted chemical shift is approximately 4.5 ppm .

  • Protons 'b' through 'g': These methylene groups form the backbone of the alkyl chain. Their signals will appear in the typical aliphatic region of the spectrum, generally between 1.2 and 1.9 ppm. The chemical shifts will be subtly influenced by their proximity to the electronegative halogens.

    • Protons 'b': Adjacent to the CH₂Br group, these protons will be slightly deshielded compared to the central methylene groups. We can predict a multiplet around 1.85 ppm .

    • Protons 'g': Adjacent to the CH₂F group, these protons will experience a more pronounced deshielding effect than 'b' due to the greater electronegativity of fluorine. A multiplet around 1.70 ppm is expected.

    • Protons 'c', 'd', 'e', and 'f': These protons are in the middle of the chain and will be the most shielded. Their signals will likely overlap, creating a complex multiplet in the region of 1.3-1.5 ppm .

A Comparative Analysis: this compound vs. 1,8-Dibromooctane

To contextualize our prediction and highlight the influence of fluorine versus bromine, we can compare the predicted spectrum of this compound with the known ¹H NMR spectrum of 1,8-Dibromooctane. In 1,8-dibromooctane, the molecule is symmetrical, leading to fewer unique proton signals.

Proton PositionPredicted ¹H NMR Data for this compoundExperimental ¹H NMR Data for 1,8-Dibromooctane
-CH₂-Br ~3.4 ppm (triplet)~3.4 ppm (triplet)
-CH₂-F ~4.5 ppm (triplet of doublets)N/A
-CH₂-CH₂Br ~1.85 ppm (multiplet)~1.85 ppm (multiplet)
-CH₂-CH₂F ~1.70 ppm (multiplet)N/A
Internal -CH₂- ~1.3-1.5 ppm (complex multiplet)~1.3-1.4 ppm (complex multiplet)

This comparison clearly illustrates the more significant downfield shift induced by the fluorine atom compared to bromine on the adjacent methylene protons.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of a compound like this compound, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply appropriate data processing, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve Sample in Deuterated Solvent b Add Internal Standard (TMS) a->b c Transfer to NMR Tube b->c d Instrument Tuning and Shimming c->d f Set Spectral Parameters d->f e Acquire 1D ¹H Spectrum g Fourier Transform e->g f->e h Phase & Baseline Correction g->h i Integration & Peak Picking h->i j Structural Elucidation i->j

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

Trustworthiness: A Self-Validating System

The interpretation of a ¹H NMR spectrum is a self-validating process. The predicted chemical shifts, multiplicities, and integration values must all be consistent with the proposed structure. For this compound:

  • Integration: The integral of each of the eight signals should correspond to two protons.

  • Multiplicity: The observed splitting patterns must align with the number of adjacent, non-equivalent protons as dictated by the structure. For instance, the triplet for the protons at position 'a' confirms the presence of two neighboring protons at 'b'. The complex splitting of the signal for the 'h' protons confirms their proximity to both the 'g' protons and the fluorine atom.

  • Coupling Constants: The coupling constants (J-values) between adjacent protons in an acyclic alkane are typically in the range of 6-8 Hz.[1] The ²JHF coupling (coupling between fluorine and protons on the same carbon) is expected to be significantly larger, around 45-50 Hz.[2] The consistency of these coupling constants across the coupled signals provides further validation of the assignments.

By systematically analyzing these interconnected parameters, a high degree of confidence in the structural assignment can be achieved.

Conclusion

This guide has provided a detailed, predictive interpretation of the ¹H NMR spectrum of this compound. By leveraging fundamental NMR principles and comparing the predicted data with that of the analogous 1,8-dibromooctane, we have highlighted the distinct spectroscopic signatures arising from the different halogen substituents. This approach not only facilitates the structural elucidation of the target molecule but also provides a valuable framework for the analysis of other complex organic molecules.

References

  • Oldfield, E. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(36), 8701-8701. [Link]

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  • Doc Brown's Chemistry. (n.d.). C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of... [Link]

  • University of Regensburg. (n.d.). examples of nmr spectra of other isotopes. [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

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  • Otting, G. (2025, July 16). What happens when a 1H of a methyl group is substituted by a 19F? NMR-WIKI.COM. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

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  • YouTube. (2021, May 16). Lec16 - 1H Coupling Constants and Alkenes. [Link]

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  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

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  • NIST. (n.d.). Octane, 1,8-dibromo-. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Bromo-8-fluorooctane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1-bromo-8-fluorooctane. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to explore the causal mechanisms behind bond cleavage, offering a comparative framework against related halogenated and non-halogenated alkanes.

Introduction: The Unique Challenge of Poly-halogenated Alkanes

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for structural elucidation, providing a molecular fingerprint based on the fragmentation of a parent molecule.[1][2][3] When a molecule is bombarded with high-energy electrons (typically 70 eV), it ejects an electron to form an energetically unstable molecular ion (M+•).[1][3] This excess energy induces fragmentation, breaking the molecular ion into a series of smaller, charged ions and neutral radicals.[1][4]

The fragmentation pathways are not random; they are governed by fundamental chemical principles, primarily the relative strengths of chemical bonds and the stability of the resulting fragments.[4][5] Halogenated alkanes present a unique case study due to the profound influence of the halogen substituent's electronegativity and size on bond dissociation energies and fragment stability. This compound is a particularly illustrative example, featuring two different halogens at opposing ends of an eight-carbon chain. This structure allows us to comparatively assess the competing fragmentation directives influenced by the strong, polarizing C-F bond and the weaker, more labile C-Br bond.

Experimental Methodology: Acquiring a Validated Mass Spectrum

To ensure the generation of a reproducible and library-comparable mass spectrum, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential. The following methodology outlines a robust approach for the analysis of this compound.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Prepare a 100 ppm solution of this compound in a volatile, inert solvent such as dichloromethane or hexane.

  • Inlet Configuration:

    • Injector Temperature: 250°C. This ensures rapid volatilization of the analyte without thermal degradation.

    • Injection Mode: Splitless (1 µL injection volume). This is suitable for trace analysis, ensuring a sufficient quantity of the analyte reaches the column. For more concentrated samples, a split injection can be used to prevent column overloading.

  • Gas Chromatography:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is ideal for separating non-polar to semi-polar analytes like halogenated hydrocarbons.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase temperature at 10°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes. This temperature program ensures good separation from any impurities and solvent front, followed by a rapid elution of the target compound.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV. This is the standard energy for EI, which promotes extensive, reproducible fragmentation and allows for comparison with established spectral libraries.[3][6]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300. This range will capture the molecular ion and all significant fragments.

This self-validating protocol ensures that the resulting spectrum is a true representation of the analyte's fragmentation under standard conditions, free from artifacts of thermal decomposition or improper chromatographic separation.

Deconstructing the Spectrum: Fragmentation Analysis of this compound

The mass spectrum of this compound is dictated by the competition between cleavage at the C-Br and C-F bonds, as well as fragmentation of the intervening alkyl chain.

The Molecular Ion (M+•)

The molecular ion peak is the starting point for any spectral interpretation. For this compound (C₈H₁₆BrF), the key feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[7][8][9][10] This results in a characteristic pair of peaks for any bromine-containing fragment, separated by 2 m/z units (M+• and M+2), with nearly equal intensities (a 1:1 ratio).[7][11]

  • [C₈H₁₆⁷⁹BrF]+•: m/z 210

  • [C₈H₁₆⁸¹BrF]+•: m/z 212

The observation of this 1:1 doublet at m/z 210/212 is the first strong confirmation of the presence of a single bromine atom in the molecule. The intensity of the molecular ion peak itself may be low due to the instability of the parent ion and the ease of C-Br bond cleavage.

Primary Fragmentation Pathways: The Battle of the Halogens

The initial fragmentation events are dominated by the cleavage of the weakest bonds. The bond dissociation energies (BDE) are critical in predicting the most likely pathways.[12]

  • C-F Bond Energy: ~485 kJ/mol[13][14]

  • C-Br Bond Energy: ~276-285 kJ/mol[13][14]

  • C-C Bond Energy: ~347 kJ/mol[14]

This significant difference in bond strength dictates that the C-Br bond is the most probable site for initial cleavage.[15]

Pathway A: Alpha-Cleavage (Loss of Halogen Radical)

This is the most significant initial fragmentation pathway.

  • Loss of •Br (Favored): The cleavage of the weaker C-Br bond results in the formation of a fluorinated octyl cation. This is often the base peak or one of the most intense peaks in the spectrum.

    • [M - Br]+ at m/z 131: [C₈H₁₆F]⁺

  • Loss of •F (Disfavored): The strength of the C-F bond makes the loss of a fluorine radical much less probable.[16] The corresponding peak is expected to be very small or absent.

    • [M - F]+ at m/z 191/193: [C₈H₁₆Br]⁺

Pathway B: Cleavage of the Alkyl Chain

Subsequent fragmentation involves the cleavage of the C-C backbone, leading to a series of carbocations. These cleavages can be initiated from either end of the molecule, leading to fragment series containing either fluorine or bromine.

  • [CH₂(CH₂)ₙF]⁺: A series of fluorine-containing fragments.

  • [CH₂(CH₂)ₙBr]⁺: A series of bromine-containing fragments, which will appear as 1:1 doublets.

The following diagram illustrates these primary fragmentation routes.

G cluster_alpha Alpha-Cleavage cluster_chain Alkyl Chain Cleavage M [Br-(CH₂)₈-F]⁺• m/z 210/212 F1 [(CH₂)₈-F]⁺ m/z 131 (Favored) M->F1 - •Br F2 [Br-(CH₂)₈]⁺ m/z 191/193 (Disfavored) M->F2 - •F F3 [C₄H₈Br]⁺ m/z 135/137 M->F3 - C₄H₈F• F4 [C₄H₈F]⁺ m/z 75 M->F4 - C₄H₈Br•

Primary fragmentation pathways of this compound.

Comparative Analysis: Contextualizing the Fragmentation Pattern

To fully appreciate the diagnostic value of the this compound spectrum, it must be compared with related structures.

Comparison with n-Octane

The mass spectrum of n-octane is characterized by a series of alkyl fragments separated by 14 Da (-CH₂-).[17] The most abundant peak (base peak) is typically at m/z 43 ([C₃H₇]⁺) or m/z 57 ([C₄H₉]⁺). The molecular ion at m/z 114 is present but often of low intensity. The presence of bromine and fluorine in this compound fundamentally alters this pattern by directing cleavage towards the C-halogen bonds, making fragments like m/z 131 dominant over the typical alkyl fragments.

Comparison with 1,8-Dibromooctane

1,8-Dibromooctane (C₈H₁₆Br₂) provides a direct contrast to highlight the role of the C-F bond. The NIST mass spectrum for this compound shows a primary fragmentation involving the loss of a bromine radical ([M-Br]⁺) at m/z 191/193.[18][19] Further fragmentation leads to the loss of HBr, resulting in a prominent peak cluster around m/z 135/137, likely from cyclization or rearrangement. Unlike this compound, there is no highly stable, low-mass fragment equivalent to the m/z 131 [C₈H₁₆F]⁺ ion. The spectrum is dominated by bromine-containing ions.

Summary of Key Diagnostic Ions
CompoundMolecular Ion (m/z)Key Diagnostic Fragment(s) (m/z)Rationale for Key Fragment(s)
n-Octane 11443, 57Stable secondary carbocations from C-C cleavage.[17]
1,8-Dibromooctane 270/272/274 (M/M+2/M+4)191/193, 135/137Loss of •Br radical; subsequent loss of HBr.[18][19][20]
This compound 210/212 (M/M+2)131Preferential loss of •Br radical due to weak C-Br bond.

This comparative view underscores the diagnostic power of the m/z 131 fragment. Its high abundance, coupled with the M/M+2 molecular ion pattern at m/z 210/212, provides a unique and definitive signature for this compound.

Conclusion

The fragmentation pattern of this compound under electron ionization is a textbook example of how fundamental principles of bond energies and ion stability govern mass spectral outcomes. The analysis reveals a clear hierarchy of fragmentation: the labile C-Br bond cleaves preferentially, leading to a dominant fluorinated fragment at m/z 131. This pathway is strongly favored over the cleavage of the robust C-F bond and the C-C backbone of the alkyl chain. By comparing its spectrum to those of n-octane and 1,8-dibromooctane, we establish a clear and unique spectral fingerprint. This guide provides researchers with the foundational logic to not only identify this specific molecule but also to extrapolate these principles to the structural elucidation of other complex halogenated compounds.

References

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  • Wikipedia. (n.d.). Isotopes of bromine. [Link]

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  • Quora. (2018). Bromine has two isotopes, with mass numbers 79 and 81. Its relative atomic mass is often given as 80. What does that tell you about the relative abundance of the two isotopes?[Link]

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  • ResearchGate. (1994). Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl]. [Link]

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Navigating the Isotopic Maze: A Comparative Guide to Identifying Bromine's M+2 Signature in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular characterization, mass spectrometry stands as a cornerstone technique, offering unparalleled insights into the elemental composition and structure of chemical entities. For scientists working with halogenated compounds, particularly those containing bromine, the isotopic pattern serves as a definitive fingerprint. This guide, born from extensive field experience and a deep dive into analytical methodologies, provides a comprehensive comparison of mass spectrometry platforms for the confident identification of bromine's characteristic M+2 isotopic peak. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, empowering you to not only identify but also to deeply understand the isotopic signature of bromine in your analytes.

The Unmistakable Signature of Bromine: A Tale of Two Isotopes

Nature has endowed bromine with two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.69% and 49.31%, respectively).[1][2] This near 1:1 isotopic distribution is the foundation of bromine's unambiguous identification in mass spectrometry. When a compound containing a single bromine atom is ionized, the resulting mass spectrum will exhibit two distinct peaks for the molecular ion: the 'M' peak, corresponding to the molecule containing the ⁷⁹Br isotope, and the 'M+2' peak, representing the molecule with the ⁸¹Br isotope.[3][4][5] These two peaks will be of nearly equal intensity, creating a characteristic "doublet" that is a hallmark of a monobrominated compound.[3][6]

The pattern becomes even more distinctive with multiple bromine substitutions. A compound with two bromine atoms will display a triplet of peaks at M, M+2, and M+4 in a predictable 1:2:1 intensity ratio, arising from the statistical combination of the ⁷⁹Br and ⁸¹Br isotopes (⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br/⁸¹Br⁷⁹Br, ⁸¹Br⁸¹Br).[4][7] This predictable and highly characteristic isotopic pattern is a powerful tool for the structural elucidation of brominated molecules.

Bromine_Isotope_Pattern cluster_single_Br Single Bromine Atom cluster_double_Br Two Bromine Atoms M (79Br) M (CₓHᵧ⁷⁹Br)⁺ M+2 (81Br) M+2 (CₓHᵧ⁸¹Br)⁺ M (79Br79Br) M (CₓHᵧ⁷⁹Br⁷⁹Br)⁺ M+2 (79Br81Br) M+2 (CₓHᵧ⁷⁹Br⁸¹Br)⁺ M+4 (81Br81Br) M+4 (CₓHᵧ⁸¹Br⁸¹Br)⁺

Caption: Isotopic distribution patterns for compounds containing one or two bromine atoms.

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometry platform is critical and depends on the analyte's properties, the complexity of the matrix, and the specific analytical goals, such as qualitative identification or quantitative analysis. Here, we compare three widely used techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (HRMS).

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Compounds

GC-MS is a robust and widely accessible technique ideal for the analysis of volatile and thermally stable brominated compounds.[8] The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for detection.

GC_MS_Workflow Sample Sample Preparation (Extraction/Derivatization) GC Gas Chromatography (Separation) Sample->GC Ionization Ionization (e.g., Electron Ionization) GC->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Data Data Analysis (Identify M & M+2) Detector->Data

Caption: A typical experimental workflow for GC-MS analysis of brominated compounds.

This protocol provides a general framework for the analysis of a volatile brominated compound. Optimization will be required based on the specific analyte and instrument.

  • Sample Preparation:

    • Dissolve 1 mg of the brominated compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

    • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

  • GC-MS Instrument Parameters:

    • Gas Chromatograph:

      • Injector: Split/splitless, operated in splitless mode for trace analysis. Injector temperature: 250 °C.

      • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 60 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 280 °C.

        • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that produces extensive fragmentation, which can be useful for structural elucidation.

      • Mass Analyzer: Quadrupole.

      • Scan Mode: Full scan from m/z 50 to 500 to capture the molecular ion and fragment ions.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak corresponding to the brominated analyte in the total ion chromatogram (TIC).

    • Examine the mass spectrum of the peak.

    • Look for the characteristic M and M+2 peaks with a ~1:1 intensity ratio.

    • Confirm the identity of the compound by comparing the fragmentation pattern to a library spectrum or by interpreting the fragmentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For Thermolabile and Polar Analytes

For brominated compounds that are not amenable to GC due to low volatility or thermal instability, LC-MS/MS is the technique of choice.[1][4] This is particularly relevant for many brominated flame retardants and pharmaceutical compounds. The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity.

LC_MS_Workflow Sample Sample Preparation (Extraction/Cleanup) LC Liquid Chromatography (Separation) Sample->LC Ionization Ionization (e.g., ESI, APCI) LC->Ionization MS1 First Mass Analyzer (Precursor Ion Selection) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Second Mass Analyzer (Product Ion Scan) CID->MS2 Detector Detection MS2->Detector Data Data Analysis (MRM Quantification) Detector->Data HRMS_Workflow Sample Sample Preparation (Minimal, if direct infusion) Introduction Sample Introduction (LC, GC, or Direct Infusion) Sample->Introduction Ionization Soft Ionization (e.g., ESI, MALDI) Introduction->Ionization Quadrupole Quadrupole (Ion Selection - optional) Ionization->Quadrupole TOF Time-of-Flight Analyzer (Accurate Mass Measurement) Quadrupole->TOF Detector Detection TOF->Detector Data Data Analysis (Elemental Composition) Detector->Data

Sources

A Tale of Two Halogens: A Comparative Reactivity Guide to 1-Bromo-8-fluorooctane and 1,8-dibromooctane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of a starting material can dictate the success, efficiency, and elegance of a synthetic route. Long-chain difunctional alkanes are fundamental building blocks, serving as versatile scaffolds for constructing complex molecules. This guide provides an in-depth comparison of two such building blocks: 1-Bromo-8-fluorooctane and 1,8-dibromooctane. While structurally similar, the subtle substitution of a bromine with a fluorine atom creates a world of difference in their chemical behavior, offering unique strategic advantages in multi-step synthesis.

The Foundation: Nucleophilic Substitution and the Leaving Group

At the heart of this comparison lies the nucleophilic substitution reaction, a cornerstone of organic chemistry where an electron-rich species (the nucleophile) attacks an electron-deficient carbon atom, displacing a 'leaving group'.[1][2] For the primary alkyl halides , this typically proceeds via a bimolecular (SN2) mechanism, a single, concerted step where the nucleophile attacks as the leaving group departs.

The efficacy of this reaction is profoundly influenced by the nature of the leaving group. A good leaving group is a species that is stable on its own after it departs with the pair of bonding electrons.[3] The key principle is that weaker bases are better leaving groups .[4] This is because weak bases are the conjugate bases of strong acids, indicating their stability and reluctance to re-bond with the carbon atom.[5]

Head-to-Head: The C-Br vs. The C-F Bond

The critical difference between our two molecules is the presence of carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. A direct comparison of the halide leaving group ability is essential.

  • Bond Strength: The C-F bond is exceptionally strong (approx. 467 kJ/mol), significantly stronger than the C-Br bond (approx. 290 kJ/mol).[6] This high bond energy means a substantial amount of energy is required to cleave the C-F bond, making it kinetically unfavorable.[6][7]

  • Leaving Group Stability: The stability of the halide anions follows the order I⁻ > Br⁻ > Cl⁻ >> F⁻.[8] Bromide (Br⁻) is the conjugate base of hydrobromic acid (HBr), a strong acid. In contrast, fluoride (F⁻) is the conjugate base of hydrofluoric acid (HF), a weak acid. This makes bromide a very stable, weak base and thus an excellent leaving group, while fluoride is a relatively strong base and a very poor leaving group.[4][5][9]

This fundamental difference is the master variable controlling the reactivity of these two substrates. Alkyl fluorides are so unreactive in SN2 reactions that they are often considered inert under typical conditions.[10][11]

Reactivity Profile: this compound

This molecule is a bifunctional compound featuring two different halogens.[12][13] Its utility stems from the dramatic difference in reactivity between the two ends.

  • Selective Reactivity: For all practical purposes in nucleophilic substitution, only the C-Br bond is reactive. The bromine atom serves as an excellent leaving group, readily participating in SN2 reactions.[12][13] The C-F bond remains intact, acting as a stable, non-reactive terminus.

  • Synthetic Advantage: This pronounced selectivity is a powerful tool. It allows chemists to perform a substitution at one end of the eight-carbon chain while preserving the fluorine atom at the other. This is invaluable in pharmaceutical and agrochemical development, where the incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity.[12][13] In essence, this compound acts as a precursor for introducing a fluorinated alkyl chain.[12]

Reactivity Profile: 1,8-dibromooctane

As a symmetrical molecule with two identical and reactive C-Br bonds, 1,8-dibromooctane presents a different set of synthetic opportunities and challenges.[14][15]

  • Dual Reactivity: Both bromine atoms are good leaving groups, making both ends of the molecule susceptible to nucleophilic attack.

  • Synthetic Applications & Challenges:

    • Di-substitution: It is an excellent starting material for creating α,ω-disubstituted octanes by reacting it with two or more equivalents of a nucleophile.

    • Mono-substitution Control: Achieving selective mono-substitution can be challenging and often results in a statistical mixture of starting material, mono-substituted, and di-substituted products. Careful control of stoichiometry and reaction conditions is required.

    • Intramolecular vs. Intermolecular Reactions: When one end reacts to introduce a nucleophilic center, there is a possibility of an intramolecular (ring-forming) reaction or an intermolecular (polymerization) reaction. While the formation of a 9-membered ring is possible, it is entropically less favored than the formation of 5- or 6-membered rings.[16][17] Therefore, under many conditions, intermolecular reactions leading to oligomers or polymers are a significant competing pathway.[15]

Data Summary: A Comparative Overview

FeatureThis compound1,8-dibromooctane
Primary Reactive Site(s) C¹-Br bondC¹-Br and C⁸-Br bonds
Primary Leaving Group Bromide (Br⁻)Bromide (Br⁻)
Secondary/Inert Site C⁸-F bond (highly unreactive)None
Relative Reactivity High at the C-Br end; negligible at the C-F end.High at both C-Br ends.
Key Synthetic Utility Selective monofunctionalization; precursor for 8-fluorooctyl moieties.[12][13][18]Synthesis of α,ω-disubstituted octanes; cross-linking agent.[14][15]
Primary Challenge None (predictable selectivity)Controlling selectivity between mono- and di-substitution; potential for intermolecular side reactions (polymerization).

Experimental Protocols

To illustrate the practical implications of these differences, we present a standardized protocol for a nucleophilic substitution reaction with sodium cyanide.

Experiment 1: Selective Synthesis of 9-Fluorononylnitrile
  • Objective: To demonstrate the selective substitution at the C-Br bond of this compound.

  • Methodology:

    • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF), add sodium cyanide (NaCN, 1.1 eq).

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion (disappearance of starting material), cool the reaction to room temperature.

    • Perform an aqueous workup by pouring the mixture into water and extracting with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to yield 9-Fluorononylnitrile.

  • Expected Outcome: The reaction proceeds cleanly with high selectivity, replacing the bromide with a cyanide group while the C-F bond remains untouched.

Experiment 2: Synthesis of Decanedinitrile from 1,8-dibromooctane
  • Objective: To demonstrate the di-substitution of 1,8-dibromooctane.

  • Methodology:

    • To a solution of 1,8-dibromooctane (1.0 eq) in DMF, add sodium cyanide (NaCN, 2.2-2.5 eq).

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by GC or TLC.

    • Upon completion, perform the same workup and purification procedure as described in Experiment 1.

  • Expected Outcome: Both bromine atoms are substituted by cyanide, yielding decanedinitrile. Using an excess of the nucleophile drives the reaction to completion and minimizes the mono-substituted intermediate.

Visualization of Reactivity Pathways

The following diagrams illustrate the fundamental principles and reaction pathways discussed.

G cluster_mech Core Sₙ2 Mechanism Nu Nu⁻ TS [Nu---C---Br]⁻ᵟ Nu->TS Attack Prod R-CH₂-Nu TS->Prod Br Br⁻ TS->Br Departure CBr R-CH₂-Br CBr->TS

Caption: Generalized Sₙ2 mechanism at a primary bromoalkane.

G cluster_1 This compound Pathway cluster_2 1,8-dibromooctane Pathway A_start F-(CH₂)₈-Br A_prod F-(CH₂)₈-Nu (Selective Product) A_start->A_prod + Nu⁻ No_Reaction F⁻ is a poor leaving group B_start Br-(CH₂)₈-Br B_mono Br-(CH₂)₈-Nu (Mono-substitution) B_start->B_mono + 1 eq. Nu⁻ B_di Nu-(CH₂)₈-Nu (Di-substitution) B_mono->B_di + Nu⁻

Caption: Comparative reaction pathways for the two substrates.

Conclusion

The choice between this compound and 1,8-dibromooctane is a strategic one, dictated entirely by the desired synthetic outcome.

  • This compound is the reagent of choice for selective monofunctionalization . Its predictable reactivity at the C-Br bond, while leaving the robust C-F bond untouched, offers a clean and efficient route to introduce an 8-fluorooctyl chain into a target molecule. This is particularly advantageous in medicinal chemistry and materials science.

  • 1,8-dibromooctane serves as a valuable difunctional linker . It is ideal for syntheses requiring the installation of an eight-carbon chain with reactive handles at both ends, such as in the formation of polymers or macrocycles. However, chemists must be prepared to manage the challenges of controlling selectivity and minimizing side reactions.

By understanding the fundamental principles of leaving group ability and bond strengths, researchers can leverage the distinct personalities of these two molecules to achieve their synthetic goals with precision and efficiency.

References

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A Senior Application Scientist's Guide to Heterobifunctional Building Blocks: 1-Bromo-8-fluorooctane vs. 1-Chloro-8-bromooctane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of complex molecules for pharmaceuticals, agrochemicals, and materials science, the choice of starting materials is paramount. Heterobifunctional linear alkanes, possessing different halogens at their termini, are powerful and versatile building blocks that enable selective and sequential chemical transformations. This guide provides an in-depth comparison of two key C8 synthons: 1-bromo-8-fluorooctane and 1-chloro-8-bromooctane. The core difference lies in their orthogonal reactivity: this compound offers a single, highly reactive site (C-Br) while protecting the opposite terminus with a largely inert fluorine atom. In contrast, 1-chloro-8-bromooctane provides two distinct, sequentially addressable leaving groups (C-Br and C-Cl), opening pathways for multi-step, one-pot, or divergent syntheses. The selection between these two reagents is therefore not a matter of superiority, but of strategic alignment with the desired synthetic outcome.

Introduction to Heterobifunctional Scaffolds

Heterobifunctional molecules are compounds that possess two different reactive functional groups. In the context of the haloalkanes discussed here, this bifunctionality allows chemists to exert precise control over molecular construction.[1] The eight-carbon chain provides a flexible, lipophilic spacer, which is a common motif in drug candidates and organic materials. The value of these specific reagents—this compound and 1-chloro-8-bromooctane—stems from the predictable and exploitable differences in the reactivity of the carbon-halogen bonds.

Physicochemical and Reactivity Properties

A foundational understanding of the physical properties and inherent reactivity of each halogenated site is critical for experimental design.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound1-Chloro-8-bromooctaneJustification & Impact
CAS Number 593-12-4[2]28598-82-5[3]For accurate sourcing and literature search.
Molecular Formula C₈H₁₆BrF[4]C₈H₁₆BrCl[3]Impacts molecular weight and elemental analysis.
Molecular Weight 211.12 g/mol [4]227.57 g/mol [3]Essential for stoichiometric calculations.
Boiling Point 224.2 °C at 760 mmHg[5]~264.8 °C at 760 mmHg[2]Higher boiling points are suitable for reactions requiring elevated temperatures.
Density 1.178 g/cm³[5]~1.2 g/cm³[2]Useful for volume-to-mass conversions.

The most crucial aspect governing the synthetic utility of these molecules is the differential reactivity of the carbon-halogen bonds. This reactivity is dictated by two primary factors: bond strength and the stability of the resulting halide anion (leaving group ability).

  • Bond Strength: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[6] This exceptional strength renders it inert under most nucleophilic substitution and organometallic reaction conditions.[7] The C-Cl and C-Br bonds are significantly weaker and thus more susceptible to cleavage.

  • Leaving Group Ability: The ability of a halogen to depart as a halide ion is inversely related to its basicity. Weaker bases are better leaving groups. The established order of leaving group ability is I⁻ > Br⁻ > Cl⁻ >> F⁻. This principle is the cornerstone of selectivity.

This leads to a clear reactivity hierarchy: C-Br > C-Cl >> C-F .

reactivity Decreasing Reactivity in SN2 / Grignard Formation CBr C-Br Bond CCl C-Cl Bond CBr->CCl More Reactive (Better Leaving Group) CF C-F Bond CCl->CF Much More Reactive (Better Leaving Group)

Caption: Reactivity hierarchy of carbon-halogen bonds.

Comparative Synthetic Applications

Scenario 1: Monofunctionalization with a "Protected" Terminus (this compound)

This compound is the reagent of choice when the synthetic goal is to introduce an 8-fluorooctyl moiety, leaving the fluorine atom untouched for its strategic value in the final product. The fluorine atom can enhance metabolic stability, improve bioavailability, or modulate the electronic properties of a molecule.[2]

Key Transformations:

  • Nucleophilic Substitution (Sₙ2): The C-Br bond is highly susceptible to attack by a wide range of nucleophiles (e.g., alkoxides, thiolates, azides, cyanides), while the C-F bond remains intact. This provides a clean and high-yielding route to ω-fluorinated compounds.[2]

  • Grignard Reagent Formation: Magnesium metal selectively inserts into the C-Br bond to form 8-fluorooctylmagnesium bromide.[2] This fluorinated Grignard reagent can then be reacted with various electrophiles (aldehydes, ketones, CO₂, etc.) to form new C-C bonds, preserving the C-F bond for the final molecule.

cluster_0 Pathway A: Nucleophilic Substitution cluster_1 Pathway B: Grignard Formation start Br-(CH₂)₈-F Nu Nucleophile (e.g., RO⁻, RS⁻, N₃⁻) start->Nu Mg Mg, THF start->Mg product_A Nu-(CH₂)₈-F Nu->product_A Sₙ2 Reaction grignard BrMg-(CH₂)₈-F Mg->grignard electrophile Electrophile (e.g., R₂C=O) product_B R₂C(OH)-(CH₂)₈-F grignard->product_B C-C Bond Formation

Caption: Synthetic pathways for this compound.

Scenario 2: Orthogonal & Sequential Functionalization (1-Chloro-8-bromooctane)

1-Chloro-8-bromooctane is the ideal substrate for building complex molecules that require different functionalities at each end of the C8 chain. The significant difference in reactivity between the C-Br and C-Cl bonds allows for a stepwise approach.

Key Strategy:

  • First Functionalization (at C-Br): The more reactive C-Br bond is targeted first under mild conditions with a chosen nucleophile or by forming a Grignard reagent.

  • Second Functionalization (at C-Cl): The resulting ω-chloro-octyl derivative can then be subjected to a second, often more forcing, reaction condition or a different class of nucleophile to transform the C-Cl bond.

This strategy is invaluable for synthesizing molecules like linkers for antibody-drug conjugates (ADCs) or probes for chemical biology, where distinct "handles" are required.[2]

start Br-(CH₂)₈-Cl reagent1 Step 1: Nucleophile 1 (Nu₁⁻) (Mild Conditions) intermediate Nu₁-(CH₂)₈-Cl start->intermediate Selective Sₙ2 at C-Br reagent2 Step 2: Nucleophile 2 (Nu₂⁻) (Forcing Conditions) product Nu₁-(CH₂)₈-Nu₂ intermediate->product Sₙ2 at C-Cl

Caption: Workflow for sequential functionalization of 1-chloro-8-bromooctane.

Field-Proven Experimental Protocols

The following protocols are representative examples. Causality: All reactions involving organometallics must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and are readily quenched by protic sources like water. The glassware is oven-dried to remove adsorbed moisture.

Protocol 1: Selective Grignard Formation from 1-Chloro-8-bromooctane and Subsequent Aldehyde Addition

This protocol demonstrates the selective formation of the Grignard reagent at the C-Br bond, followed by reaction with an aldehyde to form a secondary alcohol, preserving the chloride terminus.

Methodology:

  • Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask, equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen and maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Preparation: Place magnesium turnings (1.5 equiv.) in the flask. In the dropping funnel, prepare a solution of 1-chloro-8-bromooctane (1.0 equiv.) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Initiation: Add a small crystal of iodine to the magnesium turnings. Add ~5 mL of the substrate solution to the flask. The disappearance of the iodine color and gentle bubbling indicates the initiation of the Grignard formation. If the reaction does not start, gentle warming with a heat gun may be required.

  • Grignard Formation: Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent, 8-chlorooctylmagnesium bromide.

  • Aldehyde Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of benzaldehyde (1.0 equiv.) in 20 mL of anhydrous THF dropwise via the dropping funnel.

  • Workup: After stirring for 1 hour at room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification & Validation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. The final product, 1-(8-chlorooctyl)-1-phenylmethanol, can be validated by ¹H and ¹³C NMR spectroscopy. The presence of the triplet corresponding to the -CH₂Cl group at approximately 3.5 ppm in the ¹H NMR spectrum confirms the retention of the chloride.

Table 2: Expected Yields for Selective Reactions

SubstrateReaction TypeProductTypical YieldReference
1-Bromo-3-chloropropaneGrignard Coupling6-Chloro-1-hexene80-90%[1]
1-Bromo-5-chloropentaneGrignard Coupling8-Chloro-1-octene86%[1]

Note: While not the exact C8 substrate, these high yields from homologous bromo-chloro-alkanes provide strong evidence for the efficiency and selectivity of Grignard formation at the C-Br position.

Protocol 2: Williamson Ether Synthesis with this compound

This protocol illustrates the straightforward Sₙ2 displacement of the bromide, leaving the fluoride intact.

Methodology:

  • Alkoxide Formation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil. Add anhydrous THF (30 mL) followed by the dropwise addition of benzyl alcohol (1.2 equiv.). Stir until hydrogen evolution ceases (~30 minutes), indicating the formation of sodium benzylate.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add this compound (1.0 equiv.) dropwise via syringe.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Purification & Validation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography. The product, 1-(benzyloxy)-8-fluorooctane, can be characterized by NMR. The successful incorporation of the 8-fluorooctyl chain will be evident, along with the disappearance of the C-Br signals and the appearance of the benzyl group signals. The characteristic triplet of the -CH₂F group will be observed around 4.4 ppm in the ¹H NMR spectrum.

Conclusion: A Decision-Making Framework

The choice between this compound and 1-chloro-8-bromooctane is a strategic one, dictated entirely by the synthetic plan.

  • Choose this compound when:

    • The final target molecule must contain an ω-fluoroalkyl chain.

    • A single, clean functionalization at one end of the C8 chain is required.

    • The synthetic strategy involves creating a fluorinated Grignard reagent.

  • Choose 1-Chloro-8-bromooctane when:

    • The synthetic plan requires the introduction of two different functional groups at opposite ends of the C8 spacer.

    • A sequential, multi-step functionalization is necessary.

    • The creation of an intermediate with a remaining reactive "handle" (the C-Cl bond) is advantageous for downstream diversification.

By understanding the fundamental principles of carbon-halogen reactivity and leveraging the distinct orthogonal properties of these reagents, researchers can unlock efficient and elegant pathways to complex molecular architectures.

References

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A Senior Application Scientist's Guide to the Kinetic Analysis of Nucleophilic Substitution on 1-Bromo-8-fluorooctane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Bromo-8-fluorooctane in Synthesis

This compound is a unique bifunctional molecule featuring a reactive bromine atom at one end of an eight-carbon chain and a relatively inert fluorine atom at the other.[2] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable synthon for introducing an eight-carbon chain with a terminal fluorine. This motif is of particular interest in drug discovery, as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. A thorough understanding of the kinetics of nucleophilic substitution on this substrate is therefore crucial for controlling reaction outcomes and optimizing synthetic efficiency.

Being a primary alkyl halide, this compound is expected to undergo nucleophilic substitution predominantly through the bimolecular nucleophilic substitution (SN2) mechanism.[3] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[3]

Caption: Generalized SN2 mechanism for this compound.

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, as described by the following second-order rate law:[4][5][6]

Rate = k[this compound][Nucleophile]

Where k is the second-order rate constant. This guide will provide the methodology to determine and compare the rate constants for the reaction of this compound with three common nucleophiles: azide (N₃⁻), cyanide (CN⁻), and iodide (I⁻).

Comparative Kinetic Analysis: Experimental Design

To objectively compare the performance of different nucleophiles in the substitution reaction with this compound, a series of kinetic experiments will be conducted. The primary objective is to determine the second-order rate constant (k) for each nucleophile under identical reaction conditions.

Choice of Nucleophiles

The selected nucleophiles—azide, cyanide, and iodide—represent a range of nucleophilic strengths and are commonly used in organic synthesis.

  • Sodium Azide (NaN₃): A good nucleophile, introducing the versatile azido group which can be further transformed, for example, via reduction to an amine or through click chemistry.

  • Sodium Cyanide (NaCN): A strong carbon nucleophile that allows for chain extension and introduction of a nitrile group, a precursor to carboxylic acids, amines, and other functional groups.[7]

  • Sodium Iodide (NaI): An excellent nucleophile, particularly in acetone. This reaction, known as the Finkelstein reaction, is often used to convert alkyl bromides or chlorides to the more reactive alkyl iodides.[8][9]

Reaction Monitoring Techniques

The progress of the reaction can be monitored by tracking the disappearance of a reactant or the appearance of a product over time. Two effective methods for this kinetic study are conductivity monitoring and gas chromatography-mass spectrometry (GC-MS) .

  • Conductivity Monitoring: This technique is particularly well-suited for the Finkelstein reaction (with NaI in acetone). The reaction consumes soluble sodium iodide and produces sodium bromide, which is insoluble in acetone and precipitates out of solution.[10] This leads to a decrease in the conductivity of the solution over time, which can be directly correlated to the concentration of the reactants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A versatile and highly sensitive technique for separating and identifying volatile compounds. Aliquots of the reaction mixture can be taken at various time points, quenched, and analyzed by GC-MS to determine the relative concentrations of the starting material (this compound) and the substitution product.

Caption: Overall experimental workflow for the kinetic analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reagent preparation, reaction execution, and data acquisition.

General Reagent Preparation
  • This compound Stock Solution (0.1 M): Accurately weigh 2.11 g of this compound (molar mass: 211.11 g/mol ) and dissolve it in a 100 mL volumetric flask with the chosen solvent (e.g., acetone for conductivity, or a suitable solvent like acetonitrile for GC-MS).

  • Nucleophile Stock Solutions (0.1 M):

    • Sodium Azide: Weigh 0.65 g of NaN₃ and dissolve in 100 mL of the chosen solvent.

    • Sodium Cyanide: Weigh 0.49 g of NaCN and dissolve in 100 mL of the chosen solvent. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Sodium Iodide: Weigh 1.50 g of NaI and dissolve in 100 mL of acetone.

Protocol 1: Kinetic Analysis by Conductivity Monitoring (Finkelstein Reaction)
  • Setup: Place a 100 mL jacketed beaker connected to a circulating water bath on a magnetic stirrer. Place a conductivity probe connected to a meter in the beaker.

  • Equilibration: Add 50 mL of the 0.1 M sodium iodide in acetone solution to the beaker. Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).

  • Initiation: At time t=0, rapidly add 50 mL of the 0.1 M this compound in acetone solution to the beaker with vigorous stirring.

  • Data Collection: Record the conductivity of the solution at regular time intervals (e.g., every 60 seconds) for a period sufficient for the reaction to proceed significantly (e.g., 1-2 hours).

  • Temperature Dependence: Repeat the experiment at different temperatures (e.g., 35 °C and 45 °C) to determine the activation energy.

Protocol 2: Kinetic Analysis by GC-MS
  • Reaction Setup: In a thermostatted reaction vessel, combine 50 mL of the 0.1 M this compound solution and 50 mL of the 0.1 M nucleophile solution (NaN₃ or NaCN). Start a timer at the point of mixing.

  • Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a 1.0 mL aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing 5 mL of cold deionized water and 1 mL of a suitable organic solvent for extraction (e.g., diethyl ether) containing an internal standard (e.g., dodecane).

  • Sample Preparation: Shake the vial vigorously, allow the layers to separate, and carefully transfer the organic layer to a GC vial.

  • GC-MS Analysis: Inject the sample into the GC-MS. The method should be optimized to achieve good separation between the starting material, the product, and the internal standard.

  • Data Analysis: The ratio of the peak area of the starting material (or product) to the peak area of the internal standard is used to determine the concentration at each time point.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Tabulation of Kinetic Data

The following tables are templates for organizing the experimental data.

Table 1: Reaction of this compound with Sodium Iodide (Conductivity Method)

Time (s)Conductivity (µS/cm)[NaI] (M)1/[NaI] (M⁻¹)
0Initial Reading0.0520
60.........
120.........
............

Table 2: Reaction of this compound with Nucleophile X (GC-MS Method)

Time (min)Peak Area Ratio (Substrate/Internal Std)[Substrate] (M)ln([Substrate])
0Initial Ratio0.05-2.996
10.........
20.........
............
Determination of Rate Constants

For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.

For pseudo-first-order conditions (if one reactant is in large excess), a plot of ln[Reactant] versus time will be linear, with the slope equal to -k', where k' is the pseudo-first-order rate constant. The second-order rate constant k can then be calculated by dividing k' by the concentration of the excess reactant.

Comparative Performance Data (Hypothetical)

The following table illustrates how the final comparative data should be presented. The values are hypothetical and would be determined by following the protocols outlined above.

Table 3: Comparison of Second-Order Rate Constants and Activation Energies

NucleophileSolventTemperature (°C)k (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
NaI Acetone25k₁\multirow{3}{}{Ea₁}
35k₂
45k₃
NaN₃ Acetonitrile25k₄\multirow{3}{}{Ea₂}
35k₅
45k₆
NaCN Acetonitrile25k₇\multirow{3}{*}{Ea₃}
35k₈
45k₉

Conclusion

This guide provides a robust framework for the kinetic analysis of nucleophilic substitution on this compound. By following the detailed protocols for reaction monitoring via conductivity or GC-MS, researchers can generate high-quality, reproducible kinetic data. This data is essential for comparing the reactivity of different nucleophiles, understanding the reaction mechanism, and optimizing synthetic procedures for this important fluorinated building block. The principles and methodologies outlined herein are broadly applicable to the kinetic study of other SN2 reactions, providing a valuable resource for the drug development and chemical research communities.

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Comparative study of leaving group abilities in dihaloalkanes

Author: BenchChem Technical Support Team. Date: February 2026

<Comparative Study of Leaving Group Abilities in Dihaloalkanes

A Technical Guide for Researchers in Organic Synthesis and Drug Development

Abstract

The efficiency of nucleophilic substitution reactions, a cornerstone of modern organic synthesis, is profoundly influenced by the nature of the leaving group. In the context of dihaloalkanes, understanding the relative abilities of different halogens to depart from a carbon center is critical for predicting reaction outcomes and designing efficient synthetic routes. This guide provides a comprehensive comparison of the leaving group abilities of halogens (Iodine, Bromine, Chlorine, and Fluorine) in dihaloalkane substrates. We will delve into the fundamental principles governing leaving group potential, present comparative experimental data, and provide a detailed protocol for the kinetic analysis of these reactions.

Introduction: The Critical Role of the Leaving Group in Nucleophilic Substitution

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. In these reactions, a nucleophile (Nu:⁻) replaces a leaving group (L) on an alkyl substrate. The facility of this process is intrinsically linked to the "leaving group ability," which is the propensity of the substituent to depart with the bonding pair of electrons.[1]

Dihaloalkanes, compounds bearing two halogen atoms, are versatile building blocks in medicinal chemistry and materials science. The selective substitution of one halogen over the other is a common synthetic challenge. This selectivity is often dictated by the differential leaving group abilities of the halogens present. A "good" leaving group is one that is stable once it has departed from the substrate.[2] This stability is inversely correlated with its basicity; weaker bases make better leaving groups.[3][4]

This guide will explore the factors that determine the leaving group ability of halogens and provide a comparative analysis of their performance in dihaloalkane systems.

Theoretical Framework: Factors Governing Leaving Group Ability in Halogens

The relative leaving group ability of the halogens follows the trend:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend can be rationalized by considering three key interconnected factors: basicity, polarizability, and carbon-halogen (C-X) bond strength.

Basicity: The Weaker the Base, the Better the Leaving Group

The most significant predictor of leaving group ability is the basicity of the departing group.[5] A good leaving group must be able to stabilize the negative charge it acquires upon departure.[6] Weak bases are, by definition, stable with a negative charge and are therefore excellent leaving groups.[7][8]

The basicity of the halide ions is inversely related to the acidity of their conjugate acids (the hydrohalic acids, H-X). The pKa values of the hydrohalic acids illustrate this relationship:

Halide (X⁻)Conjugate Acid (H-X)pKaBasicityLeaving Group Ability
I⁻HI~ -10Weakest BaseExcellent
Br⁻HBr~ -9Weak BaseGood
Cl⁻HCl~ -7Stronger BaseModerate
F⁻HF3.2Strongest BasePoor

Data compiled from various sources.[9][10]

As the table indicates, HI is the strongest acid, making its conjugate base, iodide (I⁻), the weakest and most stable base among the halides.[11] Consequently, iodide is the best leaving group. Conversely, HF is a weak acid, rendering the fluoride ion (F⁻) a relatively strong base and thus a poor leaving group in nucleophilic substitution reactions.[12][13]

Polarizability: The Role of Electron Cloud Distortion

Polarizability refers to the ease with which the electron cloud of an atom or ion can be distorted by an external electric field, such as that of an approaching nucleophile.[14] Larger atoms, with their valence electrons held more loosely, are more polarizable.[15]

As we descend the halogen group, the atomic size and the number of electron shells increase significantly. This leads to a substantial increase in polarizability from fluorine to iodine.[7] In the transition state of a nucleophilic substitution reaction, the increased polarizability of larger halogens allows for more effective stabilization of the partial negative charge that develops.[16] This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

Carbon-Halogen (C-X) Bond Strength

The bond dissociation energy (BDE) of the carbon-halogen bond is another crucial factor.[17] Before a leaving group can depart, the C-X bond must be broken. A weaker C-X bond will be broken more readily, leading to a faster reaction.

The C-X bond strength decreases as we move down the halogen group due to the increasing atomic size of the halogen and the resulting poorer overlap between the carbon and halogen atomic orbitals.[18]

BondBond Dissociation Energy (kJ/mol)
C-F~467
C-Cl~346
C-Br~290
C-I~228

Approximate values for methyl halides.[18][19]

The significantly stronger C-F bond is a major reason why fluoride is a poor leaving group in both Sₙ1 and Sₙ2 reactions.[3] In contrast, the relatively weak C-I bond contributes to the excellent leaving group ability of iodide.[13]

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Reactions

The principles of leaving group ability apply to both Sₙ1 and Sₙ2 reaction mechanisms.

  • In Sₙ2 reactions , the leaving group departs in the rate-determining step, which involves a bimolecular collision between the nucleophile and the substrate.[20] A better leaving group will facilitate this concerted bond-breaking and bond-forming process, leading to a faster reaction rate.[21]

  • In Sₙ1 reactions , the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate.[6] A better leaving group will accelerate this step, thus increasing the overall reaction rate.[22]

The following diagram illustrates the generalized Sₙ2 mechanism, highlighting the role of the leaving group.

SN2_Mechanism Nu Nu:⁻ TS [Nu---R---X]ᵟ⁻ Nu->TS Nucleophilic Attack Substrate R-X Substrate->TS Product Nu-R TS->Product Bond Formation LG X⁻ TS->LG Leaving Group Departure

Figure 1: Generalized Sₙ2 Reaction Mechanism.

Comparative Experimental Data: Kinetic Studies

The relative leaving group abilities of the halogens can be quantified by comparing the rates of nucleophilic substitution reactions for a series of alkyl halides. A classic experiment involves the reaction of a primary alkyl halide with a common nucleophile in a suitable solvent.

The following table summarizes the relative rates of reaction for the Sₙ2 substitution of halide ions in 1-halobutane by a nucleophile.

1-HalobutaneLeaving GroupRelative Rate (k_rel)
1-IodobutaneI⁻~30,000
1-BromobutaneBr⁻~10,000
1-ChlorobutaneCl⁻~200
1-FluorobutaneF⁻1

These are representative relative rates and can vary depending on the specific nucleophile, solvent, and temperature.[23]

The data clearly demonstrates the superior leaving group ability of iodide, followed by bromide and chloride, with fluoride being a significantly poorer leaving group. This empirical evidence aligns perfectly with the theoretical principles discussed earlier.

Experimental Protocol: Determination of Relative Reaction Rates via a Competitive Reaction

This protocol describes a method to determine the relative leaving group abilities of bromide and chloride in a dihaloalkane through a competitive intramolecular cyclization reaction. This approach provides a self-validating system as both leaving groups are present in the same molecule, ensuring identical reaction conditions.

Principle

A substrate such as 1-bromo-4-chlorobutane, when treated with a sulfide nucleophile, can undergo an intramolecular Sₙ2 reaction to form a five-membered heterocyclic ring. The initial cyclization can proceed via displacement of either the bromide or the chloride. The subsequent reaction of the resulting intermediate with another equivalent of the nucleophile leads to the final product. The ratio of the final products will reflect the relative rates of the initial displacement of bromide versus chloride.

Materials
  • 1-bromo-4-chlorobutane

  • Sodium sulfide (Na₂S)

  • Ethanol (absolute)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Gas chromatograph-mass spectrometer (GC-MS)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-4-chlorobutane (1.0 eq) in absolute ethanol.

  • Nucleophile Addition: Add sodium sulfide (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product mixture by GC-MS to determine the ratio of the resulting products.

Expected Outcome and Interpretation

The reaction will produce two main isomeric products resulting from the initial displacement of either bromide or chloride. The ratio of these products, as determined by GC-MS, will directly correlate to the relative rates of C-Br and C-Cl bond cleavage. It is expected that the product resulting from the initial displacement of bromide will be the major product, confirming that bromide is a better leaving group than chloride.

The following workflow diagram illustrates the experimental process.

Experimental_Workflow A 1. Reaction Setup (1-bromo-4-chlorobutane in Ethanol) B 2. Add Na₂S A->B Nucleophile Addition C 3. Reflux B->C Heating D 4. Quench with Water C->D Workup E 5. Diethyl Ether Extraction D->E F 6. Dry with MgSO₄ E->F G 7. Solvent Evaporation F->G H 8. GC-MS Analysis G->H Product Ratio Determination

Figure 2: Experimental Workflow for Competitive Reaction.

Conclusion

The leaving group ability of halogens in dihaloalkanes follows the well-established trend of I⁻ > Br⁻ > Cl⁻ > F⁻. This order is a direct consequence of the interplay between basicity, polarizability, and carbon-halogen bond strength. A comprehensive understanding of these factors is paramount for researchers in organic synthesis and drug development, as it enables the rational design of reaction pathways and the prediction of product selectivity. The provided experimental protocol offers a robust method for empirically validating these principles in a laboratory setting.

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A Comparative Guide to the Structural Validation of Reaction Products from 1-Bromo-8-fluorooctane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility and Analytical Challenge of a Bifunctional Reagent

1-Bromo-8-fluorooctane is a highly valuable linear, bifunctional building block in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its utility stems from the differential reactivity of the two halogen atoms: a bromine atom at one terminus and a fluorine atom at the other, separated by an eight-carbon chain.[2] The bromine atom serves as an excellent leaving group, making the C1 position susceptible to nucleophilic substitution (SN2) reactions.[1] In contrast, the fluorine atom is a poor leaving group and imparts unique electronic properties, often enhancing the metabolic stability and bioavailability of drug candidates.[2]

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confidently validate the structure of products derived from this compound. We will move beyond simply listing protocols to explain the causality behind experimental choices, presenting an integrated, self-validating workflow designed for maximum scientific integrity.

Anticipating the Reaction: The Primacy of the C-Br Bond

In most synthetic scenarios involving nucleophiles (Nu⁻), the reaction selectively occurs at the carbon atom bonded to bromine. This is a direct consequence of bromide being a significantly better leaving group than fluoride, a principle well-established in physical organic chemistry.[3] The expected transformation is a straightforward nucleophilic substitution.

G cluster_reactants Reactants cluster_products Products r Br-(CH₂)₈-F + Nu⁻ p Nu-(CH₂)₈-F + Br⁻ r->p Sɴ2 Reaction

Figure 1: General SN2 reaction pathway for this compound.

The core analytical task is to prove, unequivocally, that the nucleophile (Nu) has replaced the bromine atom, leaving the C-F bond and the octyl chain intact.

An Integrated Workflow for Structural Validation

A robust validation strategy is not reliant on a single technique but rather on the convergence of evidence from multiple, complementary methods. Each technique provides a unique piece of the structural puzzle. The following workflow illustrates a logical and efficient progression from crude reaction monitoring to definitive structural confirmation, forming a self-validating system.

G cluster_validation Definitive Validation reaction Reaction Work-up (e.g., Quenching, Extraction) purification Purification (Column Chromatography / Distillation) reaction->purification Crude Product prelim Preliminary Analysis purification->prelim Purified Fractions ftir FTIR Spectroscopy (Functional Group Transformation) prelim->ftir ms Mass Spectrometry (Molecular Weight & Isotopic Pattern) prelim->ms nmr NMR Spectroscopy (Definitive Structure & Connectivity) prelim->nmr final Structurally Validated Product ftir->final ms->final nmr->final

Figure 2: An integrated workflow for product purification and validation.

Comparative Analysis of Key Spectroscopic Techniques

The core of our validation process relies on three spectroscopic pillars: Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides distinct, corroborating evidence.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Expertise: FTIR is an ideal first-pass technique after purification. It is rapid and provides clear evidence of functional group transformations by detecting molecular vibrations. For this specific reaction, we are looking for two key events: the disappearance of the C-Br bond and the appearance of new bonds associated with the incoming nucleophile. The C-F bond vibration serves as a crucial internal marker that should remain present in the product.

What to Look For:

  • Disappearance of C-Br Stretch: The C-Br stretching vibration in the starting material typically appears in the low-frequency "fingerprint" region, generally between 600-500 cm⁻¹.[4] Its absence in the product spectrum is strong evidence of a successful reaction.

  • Retention of C-F Stretch: The C-F stretch is a strong, characteristic absorption, typically found in the 1100-1000 cm⁻¹ region.[4] Its continued presence confirms the fluorinated terminus of the molecule is intact.

  • Appearance of New Functional Group Peaks: This is the positive confirmation. For example, if the nucleophile were an azide (N₃⁻), a sharp, strong peak for the azide stretch would appear around 2100 cm⁻¹. If it were a hydroxyl group (OH⁻), a broad O-H stretch would appear around 3500-3200 cm⁻¹.[5]

TechniqueInformation ProvidedStrengthsLimitations
FTIR Functional group identificationFast, non-destructive, excellent for tracking reaction progress (disappearance/appearance of peaks).[6]Provides no information on molecular weight or the overall carbon skeleton connectivity. Ambiguous in the fingerprint region.
MS Molecular weight and elemental formula (HRMS)Highly sensitive, confirms molecular weight, isotopic patterns are definitive for halogens.[7]Provides limited information on isomerism and connectivity. Fragmentation can be complex.
NMR Detailed atomic connectivity and 3D structureUnambiguous structural elucidation, provides atom-by-atom connectivity, ¹⁹F NMR is highly specific and sensitive for this application.[8]Slower acquisition time, requires higher sample purity and quantity, more complex data interpretation.
Mass Spectrometry (MS)

Causality & Expertise: MS provides the exact molecular weight of the product, offering definitive proof of the mass change corresponding to the substitution of bromine with the nucleophile. The isotopic signature of bromine is a uniquely powerful diagnostic tool. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[7] This results in two molecular ion peaks (M and M+2) of nearly equal intensity for any bromine-containing compound.

What to Look For:

  • Correct Molecular Ion (M⁺): The detected molecular weight must match the calculated mass of the expected product. High-Resolution Mass Spectrometry (HRMS) is preferred as it can confirm the elemental formula to within a few parts per million.

  • Loss of the Bromine Isotopic Pattern: The product spectrum must be devoid of the characteristic 1:1 M/M+2 peak cluster that is prominent in the starting material's spectrum.[9] This is conclusive evidence that the bromine atom has been displaced.

  • Characteristic Fragmentation: The fragmentation pattern can provide additional structural clues. For example, cleavage of the bond between the nucleophile and the carbon chain can help confirm the site of substitution.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expertise: NMR spectroscopy is the gold standard for organic structure elucidation, providing a complete picture of the molecule's carbon-hydrogen framework. For this specific problem, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for absolute certainty.

What to Look For:

  • ¹H NMR: The most significant changes will be observed for the protons on the carbon where the substitution occurred (C1). The -CH₂-Br protons in the starting material will have a characteristic chemical shift (around 3.4 ppm). After reaction, these protons will shift upfield or downfield depending on the electronegativity of the new substituent. Integration of the proton signals should remain consistent with the eight-carbon chain.

  • ¹³C NMR: Similar to ¹H NMR, the chemical shift of C1 will change significantly upon substitution. The C-Br carbon appears around 33-34 ppm, while the C-F carbon (C8) is around 84 ppm. Verifying the shift of C1 while C8 remains relatively constant confirms the regioselectivity of the reaction.

  • ¹⁹F NMR: This is an exceptionally powerful and often underutilized tool for fluorinated compounds.[11] ¹⁹F NMR is highly sensitive, has a wide chemical shift range, and typically has no background signals, making it an excellent "spectroscopic spy".[8] While the fluorine is distant from the reaction site, its chemical shift can be subtly influenced by the change in substituent at C1, providing an additional layer of confirmation. Most importantly, a clean singlet (or triplet if coupling to adjacent protons is resolved) confirms the integrity of the -CH₂-F terminus.[12]

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Analysis
  • Ensure Purity: The product must be purified prior to definitive analysis, typically by flash column chromatography or distillation.[13] Impurities, especially unreacted starting material, will complicate spectral interpretation.

  • Solvent Selection (NMR): Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the product's solubility.

  • Solvent Selection (FTIR): For liquid samples, a thin film can be analyzed directly on a salt plate (NaCl or KBr). For solid samples, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.

  • Sample Preparation (MS): Dissolve a small amount of sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). The sample is then introduced into the mass spectrometer via direct infusion, GC, or LC.

Protocol 2: Acquiring NMR Spectra (¹H, ¹³C, ¹⁹F)
  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedure.

  • ¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (typically 0-12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This is a less sensitive nucleus, so a longer acquisition time will be required.

  • ¹⁹F NMR: Switch the probe to the fluorine channel. Acquire a proton-decoupled fluorine spectrum. A common reference standard is CFCl₃ (0 ppm). The acquisition is typically very fast due to the high sensitivity of the ¹⁹F nucleus.[11]

Conclusion: A Triad of Evidence for Unimpeachable Validation

Validating the structure of a reaction product from this compound is not a matter of choosing the "best" technique, but of building an irrefutable case through the convergence of complementary data. FTIR provides a rapid check of the functional group transformation. Mass spectrometry confirms the correct molecular weight and, crucially, the loss of the bromine isotopic signature. Finally, a full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) provides the definitive, atom-by-atom map of the final product. By following an integrated workflow and understanding the causal link between molecular structure and spectral output, researchers can ensure the highest level of scientific integrity, providing a solid foundation for subsequent research and development.

References

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The Fluorine Advantage: A Senior Application Scientist's Guide to Assessing Molecular Property Enhancements

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of rational drug design. Its unique electronic properties, small steric footprint, and the remarkable strength of the carbon-fluorine bond offer a powerful toolkit for medicinal chemists to fine-tune the disposition of a lead compound. This guide provides an in-depth comparison of how fluorine substitution can modulate key molecular properties, supported by experimental data and detailed protocols to empower researchers in their quest for superior drug candidates.[1]

The Inductive Effect of Fluorine on Acidity (pKa)

The introduction of fluorine into a molecule can significantly alter the ionization constant (pKa) of nearby acidic or basic functional groups. This is primarily due to fluorine's strong electron-withdrawing inductive effect, which stabilizes the conjugate base of an acid, thereby increasing its acidity (lowering the pKa). Conversely, for a basic amine, the electron-withdrawing nature of fluorine reduces the electron density on the nitrogen, making it less likely to accept a proton and thus decreasing its basicity (lowering the pKa).[2][3]

Comparative Analysis: pKa Modulation

Compound PairNon-Fluorinated pKaFluorinated AnalogFluorinated pKaΔpKaReference
Aniline / 4-Fluoroaniline4.604-Fluoroaniline4.65+0.05[2]
Cyclohexyl Amine / 4-Fluorocyclohexyl Amine10.644-Fluorocyclohexyl Amine10.24-0.40[4]
Phenylacetic Acid / 4-Fluorophenylacetic Acid4.314-Fluorophenylacetic Acid4.14-0.17[5]
PDE9 Inhibitor (Basic Pyrrolidine)8.5Fluorinated Analog7.4-1.1[2]
PDE9 Inhibitor (Acidic Amide)9.8Fluorinated Analog8.6-1.2[2]

Experimental Protocols for pKa Determination

Two common and reliable methods for pKa determination are Potentiometric Titration and UV-Vis Spectrophotometry.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves the gradual addition of a titrant (acid or base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[6][7]

Materials:

  • pH meter with a combination pH electrode

  • Calibrated automatic titrator or manual burette

  • Stir plate and stir bar

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Analyte solution (typically 1 mM)

  • Nitrogen gas source

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[6]

  • Sample Preparation: Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water or a co-solvent system). Add KCl to a final concentration of 0.15 M.[6]

  • Inert Atmosphere: Purge the analyte solution with nitrogen for 5-10 minutes to remove dissolved CO2.[6]

  • Titration:

    • For an acidic analyte, titrate with 0.1 M NaOH.

    • For a basic analyte, first acidify the solution with 0.1 M HCl to a pH of ~2, then titrate with 0.1 M NaOH.[6]

  • Data Acquisition: Record the pH after each incremental addition of titrant, ensuring the reading stabilizes (drift < 0.01 pH units/minute).[6][8]

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[9]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds containing a chromophore near the ionizable center, where the UV-Vis absorbance spectrum changes with pH.[10]

Materials:

  • UV-Vis spectrophotometer with a plate reader

  • 96-well UV-transparent microplates

  • A series of buffers with known pH values (e.g., from pH 3 to 12) and constant ionic strength.[10]

  • Stock solution of the test compound (e.g., 10 mM in DMSO).[10]

Procedure:

  • Plate Preparation: Add a fixed volume of each buffer solution to the wells of the microplate.[10]

  • Sample Addition: Add a small, fixed volume of the compound's stock solution to each well.[10]

  • Absorbance Measurement: Measure the UV-Vis spectrum (e.g., 230-500 nm) for each well.[10]

  • Data Analysis:

    • Select a wavelength where the absorbance changes significantly with pH.

    • Plot the absorbance at this wavelength against the pH of the buffers.

    • Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa.[11][12]

pKa_Determination_Workflow cluster_potentiometric Potentiometric Titration cluster_uv_vis UV-Vis Spectrophotometry p_start Prepare Analyte Solution p_calibrate Calibrate pH Meter p_start->p_calibrate p_titrate Titrate with Acid/Base p_calibrate->p_titrate p_record Record pH vs. Volume p_titrate->p_record p_analyze Analyze Titration Curve p_record->p_analyze p_pka Determine pKa at Half-Equivalence Point p_analyze->p_pka uv_start Prepare Buffered Solutions uv_add Add Analyte to Buffers uv_start->uv_add uv_measure Measure UV-Vis Spectra uv_add->uv_measure uv_plot Plot Absorbance vs. pH uv_measure->uv_plot uv_fit Fit to Sigmoidal Curve uv_plot->uv_fit uv_pka Determine pKa at Inflection Point uv_fit->uv_pka

Caption: Workflows for pKa determination.

Fine-Tuning Lipophilicity with Fluorine

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD). Fluorine's impact on lipophilicity is context-dependent. A single fluorine atom is more lipophilic than a hydrogen atom, and its introduction can increase logP. However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can have more complex effects, sometimes decreasing lipophilicity due to the molecule's overall polarity changes.[1][3]

Comparative Analysis: Lipophilicity (LogD at pH 7.4)

Compound PairNon-Fluorinated LogDFluorinated AnalogFluorinated LogDΔLogDReference
Benzene / Fluorobenzene2.13Fluorobenzene2.27+0.14[4]
Toluene / 4-Fluorotoluene2.734-Fluorotoluene2.85+0.12[4]
Piperidine / 3-Fluoropiperidine-0.153-Fluoropiperidine0.05+0.20[4]
Piperidine / 3,3-Difluoropiperidine-0.153,3-Difluoropiperidine0.25+0.40[4]

Experimental Protocol: LogD Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for determining logP and logD, involving the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.[13][14][15]

Materials:

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)[13]

  • Test compound

  • Vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Separate the two phases.[13]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[13]

  • Partitioning:

    • Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

    • Vortex or shake the vial for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[16]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method.

  • Calculation: Calculate LogD using the formula: LogD = log10 ([Compound]octanol / [Compound]aqueous).[15]

LogD_Determination_Workflow start Prepare Pre-saturated n-Octanol and Buffer add_compound Add Compound to Phases start->add_compound equilibrate Shake to Equilibrate add_compound->equilibrate separate Centrifuge for Phase Separation equilibrate->separate quantify_oct Quantify Compound in Octanol Phase separate->quantify_oct quantify_aq Quantify Compound in Aqueous Phase separate->quantify_aq calculate Calculate LogD quantify_oct->calculate quantify_aq->calculate Metabolic_Stability_Workflow start Prepare Reaction Mixture (Buffer, Compound) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate Reaction with NADPH and Microsomes pre_incubate->initiate incubate Incubate and Sample at Time Points initiate->incubate quench Terminate Reaction with Quenching Solution incubate->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: In vitro metabolic stability assay workflow.

Modulating Binding Affinity through Fluorine Substitution

The effect of fluorine on protein-ligand binding affinity is multifaceted and can be challenging to predict. Fluorine can participate in favorable interactions within a binding pocket, such as hydrogen bonds (as a hydrogen bond acceptor) and multipolar interactions with aromatic residues. It can also influence the conformation of the ligand, pre-organizing it for a more favorable binding pose. [1][17]However, in some cases, the introduction of fluorine can also lead to a decrease in binding affinity due to unfavorable steric or electronic interactions. [18] Comparative Analysis: Binding Affinity (KD)

TargetLigand PairNon-Fluorinated KD (µM)Fluorinated LigandFluorinated KD (µM)Change in AffinityReference
SH3 DomainPeptide Ligand705-Fluorotryptophan labeled peptide1502.1x Weaker[18]
STING ProteinCyclic Dinucleotide-Fluorinated Cyclic DinucleotideMore favorable binding entropyImproved[19]
AvidinBiotin-pro-8R-fluorobiotinPredicted to be strongerImproved[20]

Experimental Protocols for Binding Affinity Determination

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free techniques for quantifying binding affinity.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). [21][22][23][24] Materials:

  • Isothermal titration calorimeter

  • Macromolecule (e.g., protein) solution in the sample cell

  • Ligand solution in the injection syringe

  • Identical buffer for both macromolecule and ligand solutions [24] Procedure:

  • Sample Preparation: Prepare the macromolecule and ligand solutions in the same, degassed buffer. Accurately determine the concentrations. [24]2. Instrument Setup: Set the experimental temperature and stirring speed. [21]3. Titration: Perform a series of small, sequential injections of the ligand solution into the sample cell containing the macromolecule.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to macromolecule. Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH. [25]

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time, providing kinetic data (kon and koff) from which the binding affinity (KD) can be calculated. [26][27][28][29] Materials:

  • SPR instrument

  • Sensor chip

  • Ligand (for immobilization on the chip)

  • Analyte (in solution, flowed over the chip)

  • Running buffer

  • Regeneration solution

Procedure:

  • Ligand Immobilization: Covalently attach the ligand to the sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the analyte in the running buffer over the sensor surface at a constant flow rate. This is the association phase. [27]3. Dissociation: Flow the running buffer over the chip to allow the bound analyte to dissociate.

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte from the ligand, preparing the surface for the next cycle.

  • Data Acquisition: The SPR instrument records the change in response units (RU) over time, generating a sensorgram for each analyte concentration.

  • Data Analysis: Fit the association and dissociation curves of the sensorgrams to a kinetic binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon). [28]

Binding_Affinity_Techniques cluster_itc Isothermal Titration Calorimetry (ITC) cluster_spr Surface Plasmon Resonance (SPR) itc_start Load Macromolecule and Ligand itc_titrate Inject Ligand into Sample Cell itc_start->itc_titrate itc_measure Measure Heat Change itc_titrate->itc_measure itc_plot Plot Heat vs. Molar Ratio itc_measure->itc_plot itc_fit Fit Binding Isotherm itc_plot->itc_fit itc_kd Determine KD, n, ΔH itc_fit->itc_kd spr_start Immobilize Ligand on Chip spr_inject Inject Analyte spr_start->spr_inject spr_measure Measure Response Units (RU) spr_inject->spr_measure spr_dissociate Dissociation Phase spr_measure->spr_dissociate spr_fit Fit Sensorgram Data spr_dissociate->spr_fit spr_kd Determine kon, koff, KD spr_fit->spr_kd

Caption: Comparison of ITC and SPR workflows.

Conclusion: The Rational Application of Fluorine in Drug Design

The strategic incorporation of fluorine is a powerful approach to optimize the properties of drug candidates. As demonstrated, fluorination can have a profound and often predictable impact on pKa, lipophilicity, and metabolic stability. Its influence on binding affinity is more complex and requires careful consideration of the specific protein-ligand interactions. The experimental protocols detailed in this guide provide a robust framework for quantitatively assessing these effects, enabling researchers to make data-driven decisions in the iterative process of drug design. By understanding and harnessing the unique properties of fluorine, the scientific community can continue to develop safer and more effective medicines. [30]

References

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC - NIH. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - NIH. [Link]

  • How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? - ResearchGate. [Link]

  • metabolic stability in liver microsomes - Mercell. [Link]

  • UV-Vis Spectrometry for Chemists | PDF | Ph | Ultraviolet–Visible Spectroscopy - Scribd. [Link]

  • Fluorine in drug discovery: Role, design and case studies.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH. [Link]

  • LogP / LogD shake-flask method - Protocols.io. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective - ACS Publications. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]

  • How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]

  • Isothermal Titration Calorimetry - Malvern Panalytical. [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. [Link]

  • Top: Comparison of the pKa differences between fluorinated and... - ResearchGate. [Link]

  • pKa of a dye: UV-VIS Spectroscopy. [Link]

  • A Simple Guide to Surface Plasmon Resonance. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery | Springer Nature Experiments. [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. [Link]

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols - ResearchGate. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC - NIH. [Link]

  • Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - NIH. [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... - ResearchGate. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

  • Tactical Applications of Fluorine in Drug Design and Development - ResearchGate. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. [Link]

  • Fluorine in drug discovery: Role, design and case studies - ResearchGate. [Link]

  • Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry | Organic Letters - ACS Publications. [Link]

  • Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR - PubMed. [Link]

  • A Ligand That Is Predicted to Bind Better to Avidin than Biotin: Insights from Computational Fluorine Scanning | Request PDF - ResearchGate. [Link]

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC - NIH. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-8-fluorooctane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance for the safe and compliant disposal of 1-Bromo-8-fluorooctane (CAS No. 593-12-4). As a bifunctional organohalogen, this compound requires specific handling protocols to mitigate risks to personnel and the environment. This guide moves beyond mere compliance, explaining the scientific rationale behind each procedural step to ensure a self-validating and inherently safe workflow.

Immediate Safety Concerns & Hazard Profile

Before handling or disposing of this compound, a thorough understanding of its hazard profile is critical. The primary risks are not acute toxicity but rather its irritant properties and significant environmental hazard.[1][2]

  • Contact Hazard: The compound is a known skin and eye irritant.[1][2][3] Prolonged contact can defat the skin, leading to dryness and irritation.[2]

  • Respiratory Hazard: Vapors or mists may cause respiratory irritation.[1][3]

  • Environmental Hazard: This substance is classified as very toxic to aquatic life with long-lasting effects.[4][5] Therefore, preventing its release into the environment via drains or as uncontained waste is of paramount importance.[4]

  • Combustion Hazard: While not flammable, heating or fire can cause decomposition, emitting corrosive and toxic fumes such as hydrogen bromide and hydrogen fluoride.[2]

Key Chemical & Safety Properties

The following table summarizes the essential data for this compound for quick reference.

PropertyValueSource(s)
CAS Number 593-12-4[6]
Molecular Formula C₈H₁₆BrF[6]
Appearance Colorless transparent liquid[7]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects[1][4]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1][3][4]
Waste Classification Halogenated Hydrocarbon Waste[8]

Required Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The causality here is direct: the correct PPE prevents the chemical from reaching sensitive tissues.

  • Hand Protection: Wear chemically resistant gloves (e.g., Nitrile or Neoprene). Always inspect gloves for integrity before use.

  • Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended. Ensure exposed skin is covered.

  • Respiratory Protection: All handling and disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

Standard Operating Procedure for Disposal

The disposal of this compound is governed by its classification as a halogenated organic compound. These materials are regulated because their improper disposal, particularly through incineration, can lead to the formation of acid gases and other hazardous byproducts.

Step 1: Waste Classification

Immediately classify any waste containing this compound (including contaminated consumables like pipette tips and wipes) as Halogenated Organic Waste . This is the single most important step, as it dictates the entire disposal pathway and ensures compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[9][10]

Step 2: Container Selection

The integrity of your waste container is the primary barrier against environmental release.

  • Primary Container: Use a UN-certified, leak-proof container designated for halogenated organic liquid waste.[8] This is often a 5 or 10-liter jerry can made of a compatible material like high-density polyethylene (HDPE).

  • Container Integrity: Never use a container that is degraded, cracked, or has a faulty seal. Ensure the exterior is clean and dry before and after adding waste.[8]

  • Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills from pressure changes.[8]

Step 3: Waste Collection and Segregation

Chemical incompatibility is a primary source of laboratory incidents. Segregating waste correctly prevents dangerous reactions within the container.

  • Collection: Using a funnel, carefully decant the this compound waste into the designated container inside a fume hood.

  • Segregation: Crucially, do not mix this compound waste with the following incompatible materials:

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates)[1][2]

    • Strong Bases (e.g., sodium hydroxide)[1][3]

    • Alkali Metals or finely divided metals (e.g., Al, Mg, Zn)[1]

    • Aqueous or non-halogenated waste streams.

Step 4: Comprehensive Labeling

Accurate labeling is a critical safety communication tool. Your institution's Environmental Health & Safety (EHS) department will provide specific labels, which must be filled out completely and legibly.[8] The label must include:

  • The words "Hazardous Waste"

  • Full chemical name: "this compound" and any other constituents.

  • The specific hazard characteristics (e.g., "Irritant," "Environmental Hazard").

  • Accumulation start date.

  • Your name, laboratory, and contact information.

Step 5: Short-Term Laboratory Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • In a location with secondary containment (e.g., a spill tray) to capture any potential leaks.

  • Away from sources of ignition and incompatible materials.[2]

Step 6: Arranging for Final Disposal

Once the container is full or you are discontinuing the process, contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup. Provide them with the full details from the waste label. They will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Spill Management Protocol

Immediate and correct response to a spill minimizes exposure and environmental impact.

  • Minor Spills (inside a fume hood):

    • Ensure personal protective equipment is worn.

    • Contain the spill with an inert, dry absorbent material such as vermiculite, sand, or commercial chemical absorbent pads.[1]

    • Carefully sweep or scoop the saturated absorbent into a designated container.

    • Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.

    • Wipe the area with a suitable solvent (e.g., isopropanol) and then soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills (outside a fume hood or a large volume):

    • Evacuate: Immediately alert personnel in the area and evacuate the laboratory.

    • Isolate: Restrict access to the area. If safe to do so, close the doors to the lab.

    • Ventilate: Increase ventilation to the area if possible without spreading the vapors to other occupied spaces.

    • Report: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure A Waste Generated (this compound) B Assess Hazards: - Irritant (Skin, Eye, Resp.) - Environmental Toxin A->B C Don Required PPE: - Goggles - Gloves - Lab Coat B->C D Classify as: 'Halogenated Organic Waste' C->D E Select UN-Rated Container for Halogenated Waste D->E F Segregate from Incompatibles (Bases, Oxidizers, Metals) E->F G Transfer Waste in Fume Hood (Fill <90%) F->G H Complete & Affix Hazardous Waste Label G->H I Store in Secondary Containment in Satellite Accumulation Area H->I J Contact EHS for Pickup & Final Disposal I->J

Caption: Workflow for the safe disposal of this compound.

References

  • Pallav Chemicals. 1-Bromo Octane MATERIAL SAFETY DATA SHEET. [Link]

  • Biochem Chemopharma France. Safety data sheet of 'BIOCHEM - 1-BROMOOCTANE - LR - 40225'. [Link]

  • University of Groningen. Hazardous waste acceptance conditions. [Link]

  • U.S. Environmental Protection Agency. Other Disposal Guidance. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11625, Octane, 1-bromo-8-fluoro-. [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1-Bromo-8-fluorooctane

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the synthesis of novel molecules is a cornerstone of innovation. 1-Bromo-8-fluorooctane, a bifunctional organic synthesis intermediate, is a key component in the creation of complex compounds within the pharmaceutical and agrochemical industries.[1] Its utility, however, necessitates a thorough understanding of its safe handling, storage, and disposal to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information, grounded in established laboratory safety principles for halogenated hydrocarbons.

Understanding the Hazard Landscape

While detailed toxicological data for this compound is not available, related compounds such as 1-bromoperfluorooctane and other brominated alkanes are known to cause skin, eye, and respiratory irritation.[2][3][4] It is prudent to assume that this compound presents similar hazards. General hazards for aliphatic halogenated hydrocarbons can include systemic effects such as narcosis and potential damage to the liver and kidneys.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Halogenated hydrocarbons can be absorbed through the skin. Nitrile and neoprene gloves offer good resistance to a range of organic solvents and irritants.[5] Always inspect gloves for tears or degradation before use.
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards.To protect against splashes and vapors that can cause serious eye irritation.[4][6]
Face Protection Face shield (in addition to goggles).Recommended when handling larger quantities (>1 liter) or when there is a significant risk of splashing.[6]
Body Protection Flame-resistant laboratory coat.Provides a barrier against spills and splashes. Flame-resistant material is a general laboratory precaution.
Respiratory Protection Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors. If a fume hood is not available or during a large spill, a respirator with an organic vapor cartridge may be necessary.
Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Engineering Controls: Ensure a certified chemical fume hood is operational. Verify that the safety shower and eyewash station are accessible and have been recently tested.

  • Assemble Materials: Gather all necessary glassware, reagents, and waste containers before introducing this compound to the work area.

  • Spill Kit: Confirm that a spill kit containing an absorbent material suitable for organic liquids is readily available.

2. Handling the Chemical:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Dispensing: Carefully dispense the required amount of this compound within the fume hood. Avoid generating aerosols or vapors.

  • Reaction Setup: Keep all reaction vessels containing this compound within the fume hood.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames. Upon heating, be aware that decomposition may lead to the release of corrosive and poisonous fumes, such as hydrogen bromide and hydrogen fluoride.[3]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then soap and water.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

The following diagram illustrates the standard workflow for safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep_Controls Verify Engineering Controls (Fume Hood, Eyewash) Prep_PPE Don Appropriate PPE Prep_Controls->Prep_PPE Prep_Materials Assemble Materials & Spill Kit Prep_PPE->Prep_Materials Handling_Dispense Dispense Chemical Prep_Materials->Handling_Dispense Handling_React Perform Reaction Handling_Dispense->Handling_React Post_Decon Decontaminate Work Area Handling_React->Post_Decon Post_Waste Dispose of Waste Post_Decon->Post_Waste Post_Hygiene Remove PPE & Wash Hands Post_Waste->Post_Hygiene Disposal_Plan Start Generation of Waste (e.g., used gloves, excess reagent) Collect Collect in a Labeled, Sealed, Compatible Container Start->Collect Segregate Segregate from Incompatible Waste Collect->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Dispose Arrange for Pickup by EHS Hazardous Waste Team Store->Dispose End Proper Disposal Dispose->End

Caption: Waste disposal plan for this compound.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering innovation while prioritizing a culture of safety in the laboratory.

References

  • BIOCHEM. 1-BROMOOCTANE - LR Safety Data Sheet. [Link]

  • S D Fine-Chem Limited. 1-BROMOOCTANE GHS Safety Data Sheet. [Link]

  • Pallav Chemicals. 1-Bromo Octane Material Safety Data Sheet. [Link]

  • PubChem. Octane, 1-bromo-8-fluoro-. [Link]

  • Thermo Fisher Scientific. 1-Bromoperfluorohexane Safety Data Sheet. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • The Essential Role of this compound in Chemical Synthesis. [Link]

Sources

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1-Bromo-8-fluorooctane
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.